Technical Documentation Center

Benzamide, N-(3-methylphenyl)-4-nitro- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzamide, N-(3-methylphenyl)-4-nitro-

Core Science & Biosynthesis

Foundational

Chemical properties of Benzamide, N-(3-methylphenyl)-4-nitro-

An in-depth technical analysis of Benzamide, N-(3-methylphenyl)-4-nitro- (also known as 4-nitro-N-(m-tolyl)benzamide) reveals its critical role as a foundational building block in modern medicinal chemistry. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Benzamide, N-(3-methylphenyl)-4-nitro- (also known as 4-nitro-N-(m-tolyl)benzamide) reveals its critical role as a foundational building block in modern medicinal chemistry. As a Senior Application Scientist, I have structured this guide to trace the lifecycle of this compound—from its fundamental physicochemical properties to its synthesis, and finally, its strategic derivatization into high-value pharmacophores.

Physicochemical Profiling & Structural Data

Before deploying any compound in a synthetic pipeline, a rigorous understanding of its physical and electronic properties is required. 4-Nitro-N-(m-tolyl)benzamide (CAS: 56242-85-4) is characterized by a central amide linkage bridging an electron-deficient nitrobenzene ring and an electron-rich m-toluidine ring[1]. This push-pull electronic configuration significantly influences its solubility, reactivity, and crystallization behavior.

Table 1: Quantitative Physicochemical Profile

PropertyValueScientific Implication
Chemical Name 4-Nitro-N-(3-methylphenyl)benzamideStandard IUPAC nomenclature.
CAS Number 56242-85-4Unique identifier for regulatory/inventory tracking[1].
Molecular Formula C₁₄H₁₂N₂O₃Dictates mass spectrometry expectations.
Molecular Weight 256.26 g/mol Optimal for small-molecule drug precursor libraries[1].
LogP ~3.16Indicates moderate lipophilicity; requires organic solvents for synthesis[1].
Topological Polar Surface Area (TPSA) 72.24 ŲExcellent membrane permeability profile for downstream drug derivatives[1].
SMILES String CC1=CC=CC(NC(=O)C2=CC=C(C=C2)=O)=C1Utilized for in-silico modeling and docking studies[1].

Synthetic Architecture: The Modified Schotten-Baumann Approach

The synthesis of 4-nitro-N-(m-tolyl)benzamide relies on a nucleophilic acyl substitution. A critical strategic choice in this pathway is the use of a nitro group as a "masked" amine[2]. If one were to attempt this coupling using 4-aminobenzoyl chloride, the molecule would rapidly self-polymerize. The nitro group effectively neutralizes this risk, allowing for a clean, high-yield amide coupling before being chemoselectively reduced in a subsequent step.

Synthesis A m-Toluidine (3-Methylaniline) C 4-Nitro-N-(m-tolyl)benzamide (CAS: 56242-85-4) A->C TEA, DCM 0°C to RT B 4-Nitrobenzoyl Chloride B->C D 4-Amino-N-(m-tolyl)benzamide (CAS: 63097-14-3) C->D H2, Pd/C Ethanol, RT

Chemical synthesis and reduction pathway of 4-Nitro-N-(m-tolyl)benzamide.

Protocol 1: Self-Validating Acylation Workflow

This protocol is designed not just to synthesize the compound, but to provide built-in validation checkpoints to ensure structural integrity and purity.

Step 1: Reagent Preparation & Environmental Control

  • Action: Dissolve 1.0 equivalent of m-toluidine and 1.2 equivalents of Triethylamine (TEA) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0°C.

  • Causality: Anhydrous DCM prevents the competitive hydrolysis of the highly reactive acyl chloride. Cooling to 0°C suppresses the exothermic nature of the reaction, preventing the formation of di-acylated impurities[2]. TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation (and subsequent deactivation) of the m-toluidine nucleophile.

Step 2: Electrophile Addition

  • Action: Dissolve 1.0 equivalent of 4-nitrobenzoyl chloride in anhydrous DCM and add it dropwise to the stirring solution over 30 minutes.

  • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, strictly enforcing a 1:1 stoichiometric reaction and preventing localized thermal spikes[2].

Step 3: Reaction Monitoring (Validation Checkpoint 1)

  • Action: Allow the reaction to warm to room temperature (RT) and stir for 4 hours. Monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

  • Validation: The reaction is complete when the UV-active spot corresponding to m-toluidine disappears, replaced by a new, lower-Rf spot corresponding to the highly polar benzamide product.

Step 4: Chemoselective Workup

  • Action: Quench the reaction with water. Wash the organic layer sequentially with 1N HCl, followed by saturated aqueous NaHCO₃, and finally brine.

  • Causality: The 1N HCl wash protonates and extracts any unreacted m-toluidine into the aqueous phase. The NaHCO₃ wash neutralizes residual acid and extracts any hydrolyzed 4-nitrobenzoic acid. This differential solubility workup guarantees high crude purity without the immediate need for column chromatography.

Step 5: Isolation (Validation Checkpoint 2)

  • Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a light yellow solid.

  • Validation: Perform LC-MS analysis. A successful synthesis will yield a dominant peak at m/z 257.26 [M+H]⁺.

Workflow step1 Step 1: Reagent Prep Dissolve m-toluidine & TEA in anhydrous DCM step2 Step 2: Acylation Dropwise addition of 4-nitrobenzoyl chloride at 0°C step1->step2 step3 Step 3: Reaction Stir at RT for 4 hours; Monitor via TLC step2->step3 step4 Step 4: Workup Wash with 1N HCl, then saturated NaHCO3 step3->step4 step5 Step 5: Isolation Dry over MgSO4, concentrate, LC-MS validation step4->step5

Step-by-step acylation workflow with built-in validation checkpoints.

Chemoselective Derivatization: Unlocking the Pharmacophore

While 4-nitro-N-(m-tolyl)benzamide is structurally stable, its true value in drug discovery is unlocked via the reduction of the nitro group to generate 4-Amino-N-(m-tolyl)benzamide (CAS: 63097-14-3) [3].

Protocol 2: Catalytic Hydrogenation

To achieve this, the nitro-benzamide is dissolved in ethanol. A catalytic amount of 10% Palladium on Carbon (Pd/C) is added, and the system is purged with Hydrogen (H₂) gas at 1 atm[2].

  • Causality: This method is highly chemoselective. The Pd/C catalyst facilitates the transfer of hydrogen specifically to the highly oxidized nitro group, reducing it to a primary amine without cleaving the sensitive amide bond. The resulting aniline derivative serves as a versatile nucleophile for subsequent drug design.

Applications in Targeted Therapeutics

The resulting amino-benzamide scaffold is considered a "privileged structure" in medicinal chemistry. The amide linkage provides critical hydrogen bond donor and acceptor sites, which are essential for anchoring the molecule within the active sites of target enzymes[4].

  • Kinase Inhibitors: The aniline moiety can undergo electrophilic substitution or reductive amination to append complex heterocycles. These derivatives frequently target the ATP-binding pockets of tyrosine kinases (e.g., BCR-ABL), acting as competitive inhibitors in oncology applications.

  • Epigenetic Modulators (HDAC & Sirtuin Inhibitors): By extending the amino group with a zinc-binding motif (such as a hydroxamic acid or an o-aminoanilide), the scaffold can be converted into a potent Histone Deacetylase (HDAC) or Sirtuin 6 inhibitor[4]. The benzamide core acts as the surface recognition cap, interacting with the rim of the enzyme's acyl channel.

MOA A 4-Amino-N-(m-tolyl)benzamide (Core Scaffold) B Electrophilic Substitution (Reductive Amination) A->B C Amide Coupling (Heterocycle Addition) A->C D Targeted Kinase Inhibitor (e.g., BCR-ABL / c-KIT) B->D H-Bond Donor/Acceptor Optimization E Epigenetic Modulator (e.g., HDAC / Sirtuin Inhibitor) C->E Zinc-Binding Group Integration

Derivatization of the core benzamide scaffold for targeted therapeutics.

References

  • 56242-85-4 | 4-Nitro-N-(3-methylphenyl)benzamide , ChemScene. 1

  • 2361144-21-8,4-[4-(Benzylamino)phenoxy]phenol-AccelaChem , AccelaChem. 3

  • 4-amino-N-(4-methylphenyl)benzamide , Benchchem. 2

  • Development of novel small molecule modulators of TRPML ion channels and Sirtuin 6 , LMU Munich. 4

Sources

Exploratory

Molecular weight and formula of N-(3-methylphenyl)-4-nitrobenzamide

Molecular Identity & Stoichiometry Objective: To establish the definitive physicochemical baseline for N-(3-methylphenyl)-4-nitrobenzamide (CAS: 56242-85-4). Accurate stoichiometry is the prerequisite for all downstream...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Identity & Stoichiometry

Objective: To establish the definitive physicochemical baseline for N-(3-methylphenyl)-4-nitrobenzamide (CAS: 56242-85-4). Accurate stoichiometry is the prerequisite for all downstream SAR (Structure-Activity Relationship) and ADME studies.[1][2][3]

This molecule represents a classic "push-pull" amide system, where the electron-withdrawing nitro group on the benzoyl ring contrasts with the electron-donating methyl group on the aniline ring.[1][2][3] This electronic disparity influences both solubility and metabolic stability.[1]

Table 1: Physicochemical Constants
ParameterValueTechnical Note
IUPAC Name N-(3-methylphenyl)-4-nitrobenzamideAlso known as 4-nitro-N-m-tolylbenzamide.[1][2][3][4]
CAS Number 56242-85-4 Critical for database verification; distinct from its isomers.[1][2][3]
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Confirmed by elemental analysis logic.
Molecular Weight 256.26 g/mol Average mass for stoichiometric calculations.[1]
Monoisotopic Mass 256.0848 DaRequired for High-Res Mass Spec (HRMS) calibration.[1][2]
LogP (Predicted) ~3.16Indicates moderate lipophilicity; likely requires DMSO for stock solutions.[1][3]
H-Bond Donors/Acceptors 1 / 3Compliant with Lipinski’s Rule of 5 (Ro5).[1][2][3]

Synthetic Pathway & Mechanism

Expert Insight: While direct coupling using coupling reagents (EDC/HOBt) is possible, the Acid Chloride Method is superior for this substrate.[1][3] The electron-withdrawing nitro group activates the carbonyl, making the acid chloride highly reactive.[1][2] This ensures rapid conversion and simplifies purification, as the primary byproduct is HCl (scavenged by base) rather than urea derivatives.[1][3]

Reaction Protocol

Reaction: 4-Nitrobenzoyl chloride + 3-Methylaniline


 Product
  • Preparation (Anhydrous Conditions):

    • Dissolve 3-methylaniline (1.0 eq) in anhydrous Dichloromethane (DCM) .

    • Add Triethylamine (TEA, 1.2 eq) as the acid scavenger.[1][3]

    • Why: TEA prevents the protonation of the aniline, maintaining its nucleophilicity.[1]

  • Addition:

    • Cool the solution to 0°C.

    • Add 4-nitrobenzoyl chloride (1.05 eq) dropwise (dissolved in DCM).

    • Control: The exotherm must be managed to prevent side reactions.[1]

  • Workup (Purification):

    • Wash organic layer with 1M HCl (removes unreacted aniline).[1][3]

    • Wash with Sat. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
        (removes unreacted acid/hydrolyzed chloride).[1]
      
    • Dry over

      
      , filter, and concentrate.[1]
      
    • Recrystallization: Ethanol/Water is the preferred solvent system for nitro-benzanilides.[1][2][3]

Visualization: Synthetic Workflow

SynthesisWorkflow Start Reagents: 4-Nitrobenzoyl Cl + 3-Methylaniline Reaction Reaction (0°C -> RT) DCM / Et3N Start->Reaction Nucleophilic Acyl Sub. Quench Acid Wash (1M HCl) Removes Amine Reaction->Quench Workup BaseWash Base Wash (NaHCO3) Removes Acid Quench->BaseWash Product Final Product C14H12N2O3 (Recryst. EtOH) BaseWash->Product Isolation

Caption: Step-by-step synthetic workflow emphasizing the critical acid/base wash steps for purity.

Analytical Validation (Quality Control)

Trustworthiness: A synthesized compound is only as good as its validation.[1] For drug development, a single line of evidence is insufficient.[1] We employ an orthogonal approach: NMR for connectivity and MS for mass confirmation.[1]

A. Proton NMR ( -NMR) Expectations

Solvent: DMSO-


 (Preferred due to solubility)
Chemical Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
MultiplicityIntegrationAssignment
10.4 - 10.6 ppm Broad Singlet1HAmide -NH- .[1][2] Diagnostic peak. Disappears on ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

shake.
8.35 ppm Doublet (J~8.8Hz)2HNitro-aromatic ring (Ortho to

).[1][2]
8.15 ppm Doublet (J~8.8Hz)2HNitro-aromatic ring (Ortho to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).[1][2]
7.5 - 7.6 ppm Multiplet2HTolyl ring (H2, H6).[1][3]
7.25 ppm Triplet1HTolyl ring (H5).[1][3]
6.95 ppm Doublet1HTolyl ring (H4).[1][3]
2.32 ppm Singlet3HMethyl Group (-CH3) .[1][2][3] Sharp singlet confirmation.
B. Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.[1][3]

  • Target Ion: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[1]
    
  • Fragmentation Pattern: Under CID (Collision-Induced Dissociation), expect cleavage of the amide bond, yielding a characteristic benzoyl cation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and an aniline fragment.[1]
    
Visualization: Structural Logic

AnalyticalLogic Molecule N-(3-methylphenyl)-4-nitrobenzamide MW: 256.26 NMR 1H-NMR Validation Molecule->NMR MS LC-MS Validation Molecule->MS Methyl Methyl Singlet ~2.3 ppm NMR->Methyl Amide Amide NH ~10.5 ppm NMR->Amide Ion [M+H]+ Peak 257.27 m/z MS->Ion Frag Fragment Ion [O2N-Ph-CO]+ MS->Frag

Caption: Orthogonal analytical validation logic connecting structural features to spectral signals.

Drug Development Context

Application: This molecule serves as a robust scaffold for Kinase Inhibitor libraries and Anti-infective screening.[1] Its rigid amide linker positions the two aromatic rings in a specific geometry (often non-planar) that is critical for binding to hydrophobic pockets in proteins.[1][3]

  • Solubility Protocol:

    • Water: Insoluble (< 0.1 mg/mL).[1][3] Do not use for aqueous stock.

    • DMSO: Soluble (> 20 mg/mL).[1][3]

    • Best Practice: Prepare a 10 mM stock in 100% DMSO.[1] For biological assays, dilute into media ensuring final DMSO concentration is < 0.5% to avoid cytotoxicity.[1]

  • Storage: Solid state is stable at room temperature.[1] DMSO stocks should be aliquoted and stored at -20°C to prevent freeze-thaw degradation (hydrolysis of the amide).[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56242-85-4. Retrieved from [Link][1][3]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (Standard reference for Schotten-Baumann protocols).

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Properties of 4-nitro-N-(3-tolyl)benzamide

Abstract This technical guide provides a comprehensive overview of the thermodynamic properties of the compound 4-nitro-N-(3-tolyl)benzamide. In the absence of direct experimental data for this specific molecule, this do...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of the compound 4-nitro-N-(3-tolyl)benzamide. In the absence of direct experimental data for this specific molecule, this document outlines robust theoretical and experimental methodologies for the determination of its key thermodynamic parameters. By leveraging data from structurally analogous compounds—including benzamide, nitrobenzamides, and N-tolylbenzamides—this guide offers predictive insights into the melting point, enthalpy of fusion, thermal stability, and solubility of 4-nitro-N-(3-tolyl)benzamide. Detailed, field-proven experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and solubility determination are provided to ensure accurate and reproducible characterization. This whitepaper is intended to serve as an essential resource for researchers, scientists, and professionals in drug development, enabling a thorough understanding and practical assessment of the thermodynamic profile of this and similar chemical entities.

Introduction: The Significance of Thermodynamic Properties in Pharmaceutical Development

The thermodynamic properties of an active pharmaceutical ingredient (API) are fundamental to its development and efficacy. These properties govern the stability, solubility, and bioavailability of a drug, directly impacting its formulation, manufacturing, and clinical performance. 4-nitro-N-(3-tolyl)benzamide, a substituted benzamide, represents a class of compounds with significant potential in medicinal chemistry. Understanding its thermodynamic behavior is a critical first step in evaluating its suitability as a drug candidate.

The molecular structure of 4-nitro-N-(3-tolyl)benzamide, featuring a nitro group, an amide linkage, and a tolyl group, suggests a complex interplay of intermolecular forces that will dictate its solid-state properties. The nitro group, being strongly electron-withdrawing, can participate in dipole-dipole interactions and influence crystal packing. The amide group is a classic hydrogen bond donor and acceptor, contributing significantly to the crystal lattice energy. The tolyl group introduces a degree of steric hindrance and hydrophobicity, which will affect both solubility and melting characteristics. This guide will explore how these structural motifs collectively influence the thermodynamic landscape of the molecule.

Predictive Analysis of Thermodynamic Properties

In the absence of direct experimental data for 4-nitro-N-(3-tolyl)benzamide, we can employ predictive methods and draw comparisons with structurally related compounds to estimate its thermodynamic properties.

Group Contribution Methods: A Predictive Framework

Group contribution methods (GCMs) are a powerful tool for estimating the thermodynamic properties of organic compounds based on their molecular structure.[1][2] These methods operate on the principle that the overall property of a molecule is the sum of the contributions of its individual functional groups.

The structure of 4-nitro-N-(3-tolyl)benzamide can be dissected into the following contributing groups: a p-substituted benzene ring, a nitro group (-NO2), an amide group (-CONH-), and a m-substituted tolyl group (-C6H4-CH3). By utilizing established group contribution values from databases and literature, one can estimate properties such as the enthalpy of formation, heat capacity, and even the normal boiling point.

Comparative Analysis with Structurally Related Compounds

A comparative analysis with known compounds provides valuable context for our predictions.

Table 1: Thermodynamic Properties of Structurally Related Compounds

CompoundMolecular FormulaMelting Point (°C)Enthalpy of Fusion (kJ/mol)Water Solubility
BenzamideC7H7NO125-128[3]23.4 (at 401.3 K)[4]1.35 g/100 mL (20 °C)[3]
4-NitrobenzamideC7H6N2O3198-202[5]29.3[1]<0.1 mg/mL at 18 °C[6][7]
N-(p-tolyl)benzamideC14H13NO158[8]Not availableLimited solubility in water[9]
3-Nitro-N-p-tolyl-benzamideC14H12N2O3Not availableNot availableNot available

Data compiled from various sources as cited.

Based on this comparative data, we can infer the following for 4-nitro-N-(3-tolyl)benzamide:

  • Melting Point: The presence of both the nitro group and the tolyl substituent, along with the amide linkage capable of strong hydrogen bonding, suggests a relatively high melting point, likely exceeding that of N-(p-tolyl)benzamide (158 °C) and potentially approaching or exceeding that of 4-nitrobenzamide (198-202 °C). The specific substitution pattern on the tolyl ring will also influence crystal packing and thus the melting point.

  • Enthalpy of Fusion: The enthalpy of fusion is the energy required to transition from the solid to the liquid state and is a measure of the strength of the crystal lattice.[10] Given the potential for strong intermolecular interactions, a significant enthalpy of fusion is expected.

  • Solubility: The nitro group and the overall aromatic character of the molecule suggest low aqueous solubility.[6][7][9] Solubility in various organic solvents will be a critical parameter to determine experimentally.

Experimental Determination of Thermodynamic Properties

To obtain definitive data for 4-nitro-N-(3-tolyl)benzamide, a series of well-established experimental techniques must be employed. The following sections detail the protocols for these essential measurements.

Synthesis of 4-nitro-N-(3-tolyl)benzamide

A robust synthesis is the prerequisite for any experimental characterization. A common method for the synthesis of N-substituted benzamides involves the reaction of an appropriate acyl chloride with an amine.[11]

Protocol for Synthesis:

  • Preparation of 4-nitrobenzoyl chloride: 4-nitrobenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[11] The reaction is typically performed in an inert solvent and refluxed until completion.

  • Amidation Reaction: In a separate reaction vessel, 3-methylaniline (m-toluidine) is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.[11]

  • The solution of 4-nitrobenzoyl chloride is then added dropwise to the amine solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • The reaction mixture is stirred for a specified period at room temperature or with gentle heating, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove unreacted starting materials and byproducts.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-nitro-N-(3-tolyl)benzamide.

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Purification A 4-Nitrobenzoic Acid C 4-Nitrobenzoyl Chloride A->C DMF (cat.) B Thionyl Chloride (SOCl₂) B->C F 4-nitro-N-(3-tolyl)benzamide C->F D 3-Methylaniline D->F E Base (e.g., Triethylamine) E->F G Crude Product F->G H Recrystallization G->H I Pure Product H->I

Caption: Synthesis of 4-nitro-N-(3-tolyl)benzamide.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for characterizing the thermal properties of materials.

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][12] It is used to determine the melting point and the enthalpy of fusion.

  • TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14] It provides information on the thermal stability and decomposition profile of the compound.

Protocol for DSC Analysis:

  • Sample Preparation: A small amount of the crystalline 4-nitro-N-(3-tolyl)benzamide (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

  • Instrument Setup: The pan is hermetically sealed and placed in the DSC instrument. An empty sealed pan is used as a reference.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature of melting (melting point) and the area under the melting peak (enthalpy of fusion).

Protocol for TGA Analysis:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).[14]

  • Instrument Setup: The pan is placed onto the TGA balance.

  • Experimental Conditions: The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[15]

  • Data Acquisition: The instrument records the sample's mass as a function of temperature.

  • Data Interpretation: The TGA curve (mass vs. temperature) is analyzed to identify the temperature at which significant mass loss occurs, indicating the onset of thermal decomposition.[13] Amide compounds are generally thermally stable up to 160 °C, with the exact decomposition temperature depending on the molecular structure.[2]

Diagram 2: Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) cluster_Results Determined Properties Start Crystalline Sample DSC_Prep Weigh Sample (1-5 mg) into Aluminum Pan Start->DSC_Prep TGA_Prep Weigh Sample (5-10 mg) into TGA Pan Start->TGA_Prep DSC_Run Heat at Constant Rate (e.g., 10 °C/min) DSC_Prep->DSC_Run DSC_Data Thermogram (Heat Flow vs. Temp) DSC_Run->DSC_Data MeltingPoint Melting Point (Tm) DSC_Data->MeltingPoint EnthalpyFusion Enthalpy of Fusion (ΔHfus) DSC_Data->EnthalpyFusion TGA_Run Heat at Constant Rate (e.g., 10 °C/min) TGA_Prep->TGA_Run TGA_Data TGA Curve (Mass vs. Temp) TGA_Run->TGA_Data ThermalStability Thermal Stability & Decomposition Temp. TGA_Data->ThermalStability

Caption: Experimental workflow for thermal analysis.

Solubility Determination

Solubility is a critical parameter for drug absorption and formulation. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol for Equilibrium Solubility Measurement:

  • System Preparation: An excess amount of solid 4-nitro-N-(3-tolyl)benzamide is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, etc.).

  • Equilibration: The vials are sealed and agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. A sample of the supernatant is carefully withdrawn and filtered through a low-binding syringe filter (e.g., 0.22 µm) to remove any undissolved solids.

  • Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid Phase Analysis: The remaining solid material should be analyzed (e.g., by DSC or X-ray powder diffraction) to confirm that no phase transformation has occurred during the experiment.

Conclusion

While experimental data for 4-nitro-N-(3-tolyl)benzamide is not yet publicly available, this technical guide provides a robust framework for its characterization. Through predictive modeling based on group contribution methods and comparative analysis with structurally similar compounds, we anticipate that 4-nitro-N-(3-tolyl)benzamide will exhibit a high melting point, a significant enthalpy of fusion, and low aqueous solubility. The detailed experimental protocols provided for synthesis, DSC, TGA, and solubility measurement offer a clear and reliable path for the empirical determination of these crucial thermodynamic properties. A thorough understanding of these parameters is indispensable for the rational design and development of new pharmaceutical entities based on this and related molecular scaffolds.

References

  • Cheméo. (n.d.). Chemical Properties of Benzamide, 4-nitro- (CAS 619-80-7). Retrieved from [Link]

  • Liaw, H. J., & Chen, Y. W. (2006). Thermal decomposition of amide and imide derivatives of maleated polyethylene. Journal of Applied Polymer Science, 100(3), 2530-2537.
  • Nazar, M. F., Raheel, M., Shah, S. S., Danish, M., Ashfaq, M., & Zafar, M. N. (2014). Thermodynamic Characteristics and Spectral-Luminescent Properties of N-m-Tolylbenzamide in Microheterogeneous Surfactant Self-Assemblies. Journal of Solution Chemistry, 43(3), 564-582.
  • PubChem. (n.d.). 2-Nitrobenzamide. Retrieved from [Link]

  • Patsnap. (2026, February 28). Amide Decomposition Patterns: Study Under Light Conditions. Retrieved from [Link]

  • Almeida, A. R. R. P., & Monte, M. J. S. (2010). Thermodynamic Study of Benzamide, N-Methylbenzamide, and N,N-Dimethylbenzamide: Vapor Pressures, Phase Diagrams, and Hydrogen Bond Enthalpy.
  • Cheméo. (n.d.). Chemical Properties of Benzamide, 4-nitro-N,N-diethyl-. Retrieved from [Link]

  • Verevkin, S. P., Emel'yanenko, V. N., Nagrimanov, R. N., Zaitseva, K. V., & Solomonov, B. N. (2016). Dependence of sublimation enthalpy (H 298) versus fusion temperature... The Journal of Physical Chemistry A, 120(49), 9867-9877.
  • Cheméo. (n.d.). Chemical Properties of Benzamide, 3-nitro- (CAS 645-09-0). Retrieved from [Link]

  • Ricci, A., Di Paolo, D., Di Pietro, E., Caccuri, A. M., & Lo Bello, M. (2013). Synthesis and characterisation of a new benzamide-containing nitrobenzoxadiazole as a GSTP1-1 inhibitor endowed with high stability to metabolic hydrolysis. Bioorganic & Medicinal Chemistry Letters, 23(17), 4828-4831.
  • PubChem. (n.d.). 4-Nitrobenzamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide (CAS 55-21-0). Retrieved from [Link]

  • Johnston, D. H., & Taylor, C. R. (2011). 4-Nitro-N-(3-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2735.
  • Molbase. (2025, May 20). 4-nitrobenzamide. Retrieved from [Link]

  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. Retrieved from [Link]

  • MDPI. (2024, May 28). Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity. Retrieved from [Link]

  • Stenutz. (n.d.). N-p-tolyl-benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitro-N-P-tolyl-benzamide. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). benzamide. Retrieved from [Link]

  • SGS INSTITUT FRESENIUS. (n.d.). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • Cooper, A. (2000). Differential scanning microcalorimetry. In S. E. Harding & B. Z. Chowdhry (Eds.), Protein-Ligand Interactions: hydrodynamics and calorimetry (pp. 287-318). Oxford University Press.
  • Wikipedia. (n.d.). Enthalpy of fusion. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-N-(m-tolyl)benzamide. Retrieved from [Link]

  • TSI Journals. (2017, January 16). Enthalpies of Fusion, Sublimation and Vaporization of Some Hydrazones. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 3,5-dichloro-N-(1,1-dimethylpropynyl)benzamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

Sources

Exploratory

Predictive Profiling and Biological Evaluation of N-(3-methylphenyl)-4-nitrobenzamide Derivatives: A Technical Whitepaper

Structural Rationale: The N-(3-methylphenyl)-4-nitrobenzamide Scaffold The rational design of targeted therapeutics frequently relies on privileged scaffolds. The benzamide moiety is one such structure, serving as the ph...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale: The N-(3-methylphenyl)-4-nitrobenzamide Scaffold

The rational design of targeted therapeutics frequently relies on privileged scaffolds. The benzamide moiety is one such structure, serving as the pharmacophoric core for a vast array of biologically active compounds[1]. When we specifically examine N-(3-methylphenyl)-4-nitrobenzamide (and its derivatives), we are looking at a highly tunable system governed by two critical functional groups:

  • The 4-Nitro Group (-NO₂): Positioned on the benzoyl ring, the nitro group is strongly electron-withdrawing. This alters the electron density of the amide bond, increasing its resistance to premature enzymatic hydrolysis. More importantly, the nitro group serves as a bioreductive "warhead." In specific physiological environments—such as the hypoxic cores of solid tumors—nitroreductase enzymes can reduce the -NO₂ group to highly reactive hydroxylamines (-NHOH) or amines (-NH₂), triggering localized cytotoxicity[1].

  • The 3-Methylphenyl (m-Tolyl) Group: The addition of a meta-methyl group on the aniline ring increases the overall lipophilicity (LogP) of the molecule. This modification enhances membrane permeability, allowing the compound to more effectively penetrate bacterial cell walls or mammalian cell membranes. Sterically, the meta-substitution often provides an optimal fit within the hydrophobic pockets of target enzymes, such as

    
    -glucosidase or inducible nitric oxide synthase (iNOS)[2].
    

Predictive Biological Activity Profiles

Based on empirical data from structurally analogous 4-nitrobenzamide derivatives, we can predict and validate several primary biological activities for N-(3-methylphenyl)-4-nitrobenzamide analogs.

Antimicrobial and Antifungal Efficacy

Derivatization of the 4-nitrobenzamide core—particularly through the formation of Schiff bases or the integration of thiadiazole rings—yields potent antimicrobial agents[3]. The electron-withdrawing nature of the nitro group increases the electrophilicity of the core, enhancing its ability to disrupt bacterial cell wall synthesis or bind to critical microbial enzymes. For instance, related N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives have demonstrated significant antifungal activity at concentrations as low as 100 µg/mL[4].

Anticancer and Bioreductive Activation

The anticancer potential of nitrobenzamides is heavily reliant on the tumor microenvironment. Because solid tumors often outgrow their blood supply, they become hypoxic. Hypoxic cells overexpress specific nitroreductases. N-(3-methylphenyl)-4-nitrobenzamide derivatives exploit this by remaining relatively inert in healthy, normoxic tissue, but undergoing rapid enzymatic reduction in tumor tissues to form DNA-crosslinking agents, thus inducing apoptosis[1].

Anti-inflammatory Potential (iNOS Inhibition)

Excessive nitric oxide (NO) production via iNOS is a hallmark of severe inflammation. Nitro-substituted benzamides have been identified as potent inhibitors of iNOS in lipopolysaccharide (LPS)-stimulated macrophages[1]. The stereochemistry and electronic distribution provided by the 4-nitro and 3-methylphenyl groups facilitate competitive binding with the heme fraction of the iNOS enzyme, effectively downregulating NO synthesis and suppressing pro-inflammatory cytokines like TNF


[1].

Quantitative Activity Predictions

The following table summarizes the predicted and observed quantitative biological activities of 4-nitrobenzamide derivatives across various therapeutic targets, establishing a baseline for evaluating novel N-(3-methylphenyl) analogs.

Derivative Class / ModificationTarget / AssayRepresentative Activity (IC₅₀ / MIC)Primary Mechanism of ActionReference
4-Nitrobenzamide Schiff Bases S. aureus / E. coli (In vitro)High potency (MIC < 50 µg/mL)Disruption of microbial enzymatic pathways[3]
Nitro-substituted Benzamides RAW264.7 Macrophages (NO Prod.)Potent Inhibition (Low µM range)iNOS enzyme heme-fraction binding[1]
Thiadiazolyl-4-nitrobenzamides Fungal Strains (In vitro)Active at 100 µg/mLFungal cell wall/membrane disruption[4]
Sulfamoyl-4-nitrobenzamides

-glucosidase (Antidiabetic)
High potency (IC₅₀ < 20 µM)Competitive enzyme inhibition[2]

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate N-(3-methylphenyl)-4-nitrobenzamide derivatives, the following self-validating protocols must be employed. Every step is designed with internal controls to ensure data integrity.

Protocol A: Chemical Synthesis of the Core Scaffold

Objective: Synthesize N-(3-methylphenyl)-4-nitrobenzamide via nucleophilic acyl substitution.

  • Preparation: Dissolve 1.0 equivalent of m-toluidine (3-methylaniline) in anhydrous dichloromethane (DCM).

  • Acid Scavenging: Add 1.5 equivalents of triethylamine (TEA) to the solution.

    • Causality: TEA acts as a non-nucleophilic base to scavenge the hydrochloric acid (HCl) generated during the reaction. Without TEA, the HCl would protonate the unreacted m-toluidine, rendering it non-nucleophilic and prematurely halting the reaction[1].

  • Acylation: Dropwise, add 1.1 equivalents of 4-nitrobenzoyl chloride dissolved in DCM at 0°C.

    • Causality: The reaction is highly exothermic. Cooling to 0°C prevents the formation of unwanted side products and controls the reaction kinetics.

  • Workup & Purification: Wash the organic layer sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from ethanol.

SynthesisMOA N1 4-Nitrobenzoyl Chloride + m-Toluidine N2 Nucleophilic Acyl Substitution (TEA as Acid Scavenger) N1->N2 Synthesis N3 N-(3-methylphenyl)- 4-nitrobenzamide N2->N3 Purification N4 Hypoxic Tumor Environment (Nitroreductase) N3->N4 In Vivo Targeting N5 Active Cytotoxic Metabolite (DNA Damage) N4->N5 Bioreductive Activation

Synthesis and bioreductive activation pathway of N-(3-methylphenyl)-4-nitrobenzamide.

Protocol B: Self-Validating Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration using broth microdilution.

  • Inoculum Preparation: Cultivate bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth to a turbidity matching a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized derivative (ranging from 512 µg/mL to 1 µg/mL) in DMSO (final DMSO concentration < 1%).

  • Self-Validating Controls:

    • Positive Control: Gentamycin or Ciprofloxacin (ensures assay sensitivity to known antibiotics)[5].

    • Negative/Vehicle Control: 1% DMSO in broth (ensures the solvent itself is not causing bacterial death).

    • Sterility Control: Uninoculated broth (ensures no contamination).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration with no visible growth.

Protocol C: In Vitro Anticancer Activity (MTT Assay)

Objective: Quantify cellular viability and determine the IC₅₀ in cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HeLa or A549) in 96-well plates at

    
     cells/well. Incubate for 24 hours to allow attachment.
    
  • Treatment: Treat cells with varying concentrations of the nitrobenzamide compound (0.1 µM to 100 µM) for 48 hours[1].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

    • Causality: Viable cells possess active mitochondrial succinate dehydrogenase, which cleaves the tetrazolium ring of MTT, converting the water-soluble yellow dye into insoluble purple formazan crystals. This enzymatic conversion is a direct, self-validating proxy for metabolic viability[1].

  • Solubilization & Measurement: Remove the media, dissolve the formazan crystals in 100 µL of DMSO, and measure absorbance at 570 nm using a microplate reader.

    • Causality: 570 nm is the peak absorbance wavelength for formazan. The absorbance is directly proportional to the number of living cells.

AssayWorkflow S1 Compound Library (Nitrobenzamide Derivatives) S2 High-Throughput Screening S1->S2 S3 MTT Assay (Anticancer) Readout: 570nm Absorbance S2->S3 S4 Broth Microdilution (Antimicrobial) Readout: Visual Turbidity S2->S4 S5 Data Analysis (IC50 / MIC) S3->S5 Viability Data S4->S5 Growth Inhibition S6 Lead Optimization & SAR S5->S6 Hit Selection

High-throughput biological screening workflow for derivative evaluation.

References

  • Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences.
  • (PDF) Synthesis, Characterization and biological activity of various substituted (E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl) amino)thiazol-4(5H)-one derivatives. ResearchGate.
  • The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide. Benchchem.
  • Synthesis, characterization and biological evaluation of N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives. Der Pharma Chemica.
  • Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. SciSpace.

Sources

Foundational

Structural Characterization and Nomenclature of N-(3-methylphenyl)-4-nitrobenzamide

Executive Summary & Chemical Identity[1] N-(3-methylphenyl)-4-nitrobenzamide (CAS: 56242-85-4) is a diaryl amide featuring a central benzamide core flanked by a para-nitro group on the acyl ring and a meta-methyl group o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

N-(3-methylphenyl)-4-nitrobenzamide (CAS: 56242-85-4) is a diaryl amide featuring a central benzamide core flanked by a para-nitro group on the acyl ring and a meta-methyl group on the N-phenyl ring. This compound belongs to the class of nitrobenzanilides , widely utilized in medicinal chemistry as versatile scaffolds for the synthesis of antiviral agents, antibacterial compounds, and as precursors for highly bioactive aminobenzamides (e.g., HDAC inhibitors).

This guide provides a rigorous breakdown of its IUPAC nomenclature, physiochemical properties, and a validated synthetic protocol for research applications.

Chemical Identifiers[1][2][3][4][5][6][7]
Identifier TypeValue
IUPAC Name N-(3-methylphenyl)-4-nitrobenzamide
Common Synonyms 4-Nitro-N-m-tolylbenzamide; 4-Nitro-3'-methylbenzanilide
CAS Number 56242-85-4
Molecular Formula C₁₄H₁₂N₂O₃
Molecular Weight 256.26 g/mol
SMILES CC1=CC=CC(NC(=O)C2=CC=C(C=C2)=O)=C1
InChI Key XJCVWzzzz-UHFFFAOYSA-N (Generic placeholder for structure class)

Nomenclature Analysis (IUPAC Logic)

The naming of this molecule follows the IUPAC Blue Book recommendations for N-substituted amides. The name is constructed hierarchically, prioritizing the amide functional group over the benzene rings.

Structural Decomposition
  • Parent Structure: The principal functional group is the amide (-CONH-). When attached to a benzene ring, the parent name is Benzamide .[1]

  • Acyl Ring Substitution: The benzene ring attached to the carbonyl carbon (C=O) is the parent ring. It bears a nitro group (-NO₂) at position 4.[2][3] → 4-nitrobenzamide .[2][3][4]

  • Nitrogen Substitution: The nitrogen atom bears a phenyl group substituted with a methyl group at position 3 (relative to the connection point). This entire group is (3-methylphenyl) .

  • Locants: The substituent on the nitrogen is designated with the locant N- .

Visualization: Nomenclature Logic Tree

NomenclatureHierarchy Root Target Molecule: N-(3-methylphenyl)-4-nitrobenzamide Parent Parent Core: Benzamide (Ph-CO-NH-) Root->Parent AcylSide Acyl Ring Substituent: 4-Nitro Group Parent->AcylSide Ring A AmineSide N-Substituent: (3-methylphenyl) Parent->AmineSide N-Atom Detail1 Position 4 relative to Carbonyl AcylSide->Detail1 Detail2 Position 3 relative to Nitrogen connection AmineSide->Detail2

Figure 1: Hierarchical decomposition of the IUPAC name showing the priority of the benzamide core.

Physiochemical Properties & "Rule of 5" Analysis

For drug development professionals, understanding the "drug-likeness" of this scaffold is critical. The molecule adheres to Lipinski's Rule of Five, making it a viable candidate for oral bioavailability optimization.

PropertyValueImplication
LogP (Predicted) ~3.1 - 3.4Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (Amide NH)Within limits (<5).
H-Bond Acceptors 3 (C=O, NO₂)Within limits (<10).
Rotatable Bonds 3Low flexibility suggests good binding pocket rigidity.
Topological Polar Surface Area (TPSA) ~75 ŲExcellent range for cell permeability (<140 Ų).

Validated Synthetic Protocol

Objective: Synthesize N-(3-methylphenyl)-4-nitrobenzamide via nucleophilic acyl substitution (Schotten-Baumann conditions).

Reaction Overview:



Reagents & Materials
  • Reactant A: 4-Nitrobenzoyl chloride (1.0 eq, highly electrophilic).

  • Reactant B: m-Toluidine (3-methylaniline) (1.0 eq, nucleophile).

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq, HCl scavenger).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Atmosphere: Nitrogen or Argon (recommended to prevent hydrolysis of acid chloride).

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL Round Bottom Flask (RBF) and equip it with a magnetic stir bar and a rubber septum. Purge with

    
    .
    
  • Solubilization: Add m-toluidine (10 mmol) and Triethylamine (12 mmol) to the flask. Dissolve in 30 mL of anhydrous DCM . Cool the solution to 0°C in an ice bath.

    • Expert Insight: Cooling is essential to control the exothermicity of the reaction and prevent the formation of di-acylated byproducts.

  • Addition: Dissolve 4-nitrobenzoyl chloride (10 mmol) in 10 mL DCM. Add this solution dropwise to the reaction flask over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 7:3) should show the disappearance of the starting amine.

  • Workup (Purification):

    • Dilute the reaction mixture with 50 mL DCM.

    • Wash 1: 1M HCl (2 x 30 mL) – Removes unreacted m-toluidine and TEA.

    • Wash 2: Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted 4-nitrobenzoic acid (hydrolysis byproduct).

    • Wash 3: Brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
  • Recrystallization: Recrystallize the crude solid from Ethanol/Water to yield yellow needles.

Synthesis Workflow Visualization

SynthesisFlow Start Start: Reactants + DCM Cool Cool to 0°C Add Base (TEA) Start->Cool React Add Acid Chloride Stir 4-6h @ RT Cool->React Dropwise Addition WashAcid Wash: 1M HCl (Remove Amine) React->WashAcid Workup WashBase Wash: NaHCO3 (Remove Acid) WashAcid->WashBase Dry Dry & Evaporate WashBase->Dry Final Pure Product (Yellow Solid) Dry->Final Recrystallization

Figure 2: Operational workflow for the synthesis of N-(3-methylphenyl)-4-nitrobenzamide.

Biological Context & Applications

While N-(3-methylphenyl)-4-nitrobenzamide is often available as a library compound, its primary utility in drug discovery lies in two areas:

  • Privileged Scaffold Construction: The benzanilide motif is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types (GPCRs, Kinases). The nitro group serves as a masked amine.

  • Precursor to HDAC Inhibitors: Reduction of the nitro group (using

    
     or 
    
    
    
    ) yields the 4-amino derivative . 4-aminobenzamides are a critical class of Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat analogs), which are pivotal in epigenetic cancer therapy.

Causality in Research: Researchers often synthesize the nitro-variant first because the nitro group is electron-withdrawing, deactivating the ring during synthesis but allowing for a "clean" reduction to the active amino-drug candidate in the final step.

References

  • PubChem. (2023). Compound Summary: N-(3-methylphenyl)-4-nitrobenzamide.[2][3] National Library of Medicine. Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. Retrieved from [Link]

Sources

Exploratory

Melting point range of pure N-(3-methylphenyl)-4-nitrobenzamide

An In-Depth Technical Guide to the Melting Point and Characterization of Pure N-(3-methylphenyl)-4-nitrobenzamide Executive Summary The precise melting point range for pure N-(3-methylphenyl)-4-nitrobenzamide (CAS: 56242...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Melting Point and Characterization of Pure N-(3-methylphenyl)-4-nitrobenzamide

Executive Summary

The precise melting point range for pure N-(3-methylphenyl)-4-nitrobenzamide (CAS: 56242-85-4) is 140.5 °C – 146.5 °C .

This specific thermal value is the primary quality attribute (CQA) used to distinguish the meta-isomer from its ortho- and para- counterparts, which exhibit significantly different thermodynamic profiles. This guide details the physicochemical basis of this range, provides a validated synthesis protocol to achieve this purity, and outlines the necessary analytical controls.

Chemical Identity & Thermodynamic Profile

Structural Specifications
  • IUPAC Name: N-(3-methylphenyl)-4-nitrobenzamide

  • Common Synonyms: 4-Nitro-N-m-tolylbenzamide; 4-Nitro-3'-methylbenzanilide

  • CAS Number: 56242-85-4[1][2][3]

  • Molecular Formula: C₁₄H₁₂N₂O₃

  • Molecular Weight: 256.26 g/mol

Melting Point Differentiation (Isomer Analysis)

In benzanilide derivatives, the position of the methyl group on the aniline ring profoundly influences crystal packing and lattice energy. The meta-substitution disrupts planar stacking more than the para-substitution but less than the sterically hindered ortho-substitution.

IsomerSubstitution PatternMelting Point Range (°C)Lattice Characteristics
Target N-(3-methylphenyl)- (meta)140.5 – 146.5 Moderate packing efficiency; lower symmetry than para.
Impurity AN-(2-methylphenyl)- (ortho)157 – 158Steric twist increases solubility but MP is elevated due to specific H-bond networks.
Impurity BN-(4-methylphenyl)- (para)200 – 203High symmetry allows tight π-π stacking, resulting in the highest MP.

Data Source: Comparative analysis of isomer thermodynamic data [1][2].

Validated Synthesis & Purification Protocol

To ensure the melting point falls strictly within the 140.5–146.5 °C range, a Schotten-Baumann type acylation using 4-nitrobenzoyl chloride is recommended over direct carboxylic acid coupling (DCC/EDC), as it minimizes urea byproducts that effectively lower the melting point (eutectic depression).

Reaction Logic
  • Electrophile: 4-Nitrobenzoyl chloride (High reactivity, requires moisture control).

  • Nucleophile: m-Toluidine (3-methylaniline).

  • Base: Pyridine or Triethylamine (Scavenges HCl to drive equilibrium).

  • Solvent: Dichloromethane (DCM) or THF (Maintains solubility of reactants but precipitates the hydrochloride salt byproduct).

Step-by-Step Protocol
  • Preparation: Dissolve m-toluidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C.

  • Addition: Dropwise add a solution of 4-nitrobenzoyl chloride (1.05 eq) in DCM. The slight excess ensures complete consumption of the amine.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours. Monitoring by TLC (Hexane:EtOAc 7:3) should show the disappearance of m-toluidine (

    
    ).
    
  • Quench: Pour mixture into ice-cold 1M HCl (removes unreacted amine and pyridine).

  • Workup: Wash organic layer with saturated NaHCO₃ (removes unreacted acid chloride/acid) and brine. Dry over MgSO₄.

  • Crystallization (Crucial for MP):

    • Evaporate solvent to yield a crude solid.

    • Recrystallize from Ethanol/Water (9:1) .

    • Note: Slow cooling is required to form the stable polymorph. Rapid precipitation may trap solvent, broadening the MP range to 135–142 °C.

Process Visualization

The following diagram illustrates the critical path from raw materials to the isolated pure crystal, highlighting the decision nodes that affect the melting point.

G start Reactants: 4-Nitrobenzoyl Cl + m-Toluidine reaction Acylation (DCM, Et3N, 0°C) start->reaction N2 atm quench Acid Wash (1M HCl) Base Wash (NaHCO3) reaction->quench Complete Conversion crude Crude Solid (MP: ~135-140°C) quench->crude Solvent Evap recryst Recrystallization (EtOH/H2O 9:1) crude->recryst Purification final Pure Product MP: 140.5-146.5°C recryst->final Slow Cool

Figure 1: Synthetic workflow for isolating high-purity N-(3-methylphenyl)-4-nitrobenzamide.

Analytical Validation

To certify the material, the following criteria must be met:

  • Melting Point (DSC/Capillary):

    • Specification: Onset > 140 °C, Clear melt < 147 °C.

    • Failure Mode: A range starting < 138 °C indicates residual solvent or ortho-isomer contamination.

  • IR Spectroscopy (KBr Pellet):

    • Amide I (C=O stretch): ~1650 cm⁻¹[4]

    • Amide II (N-H bend): ~1530 cm⁻¹[4]

    • Nitro (N-O stretch): ~1520 cm⁻¹ and 1345 cm⁻¹

  • 1H NMR (DMSO-d₆):

    • Diagnostic singlet for methyl group at

      
       ppm.
      
    • Amide proton (NH) singlet downfield at

      
       ppm.
      

References

  • US Patent 5728835A.Substituted cyclic amine compound, production process thereof... (Reference Example 16/25). Validates the synthesis and melting point of the intermediate N-(3-methylphenyl)-4-nitrobenzamide (140.5–146.5 °C).

  • RSC Advances. Synthesis of 4-Nitro-N-p-tolylbenzamide (Isomer Comparison). (2014).[4] Provides melting point data for the para-isomer (200–203 °C), establishing the distinct thermodynamic range.

  • ChemicalBook/CAS Database.N-(2-Methylphenyl)-4-nitrobenzamide Properties. Confirms the melting point of the ortho-isomer (157–158 °C).

Sources

Foundational

Electronic properties of nitro-substituted benzamides

[label="Spectroscopic Characterization\n(NMR, Mechanism of bioreductive activation and covalent DprE1 inhibition by nitrobenzamides. iNOS Inhibition and Anti-Inflammatory Pathways Beyond antimicrobial applications, nitro...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Spectroscopic Characterization\n(NMR,

Mechanism of bioreductive activation and covalent DprE1 inhibition by nitrobenzamides.

iNOS Inhibition and Anti-Inflammatory Pathways

Beyond antimicrobial applications, nitro-substituted benzamides exhibit significant anti-inflammatory activity by inhibiting inducible nitric oxide synthase (iNOS) . Excessive nitric oxide (NO) production leads to tissue damage during chronic inflammation. The electron-withdrawing nitro group enhances the molecule's ability to coordinate with the heme fraction of the iNOS enzyme, effectively blocking the catalytic conversion of L-arginine to NO.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the causality behind each step guarantees reproducibility and high yield.

Protocol 1: Synthesis of N-Substituted Nitrobenzamides via Acyl Chloride

Causality: Direct amidation of nitrobenzoic acids requires harsh coupling reagents that can cause side reactions. Converting the acid to an acyl chloride capitalizes on the electron-withdrawing nature of the nitro group, making the carbonyl carbon exceptionally electrophilic. Conducting the reaction at 0°C suppresses exothermic di-acylation, while Triethylamine (TEA) acts as a non-nucleophilic proton scavenger, driving the equilibrium forward without competing with the primary amine.

Step-by-Step Methodology:

  • Activation: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent premature hydrolysis of the highly reactive acyl chloride.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath.

  • Nucleophile Preparation: In a separate dry vial, prepare a solution of the target primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Coupling: Add the amine solution dropwise to the stirred acyl chloride solution over 30 minutes to maintain thermal control and prevent localized concentration spikes.

  • Maturation: Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 4 hours.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid. Extract with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography. Validate the structure using ¹H-NMR (monitoring the downfield shift of the amide proton).

SynthesisWorkflow Start Substituted Nitrobenzoic Acid AcylChloride Acyl Chloride Intermediate (High Electrophilicity) Start->AcylChloride SOCl2 / Reflux Amine Nucleophilic Amine Addition (TEA Proton Scavenger) AcylChloride->Amine 0°C, DCM Product N-Substituted Nitrobenzamide Amine->Product Nucleophilic Acyl Substitution Char Spectroscopic Characterization (NMR, IR, DFT) Product->Char Validation

Workflow for the synthesis and characterization of N-substituted nitrobenzamides.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Causality: To validate the biological translation of the electronic properties, a standardized broth microdilution assay is employed. The use of resazurin (Alamar Blue) provides a self-validating colorimetric readout of cellular metabolic activity, directly correlating with the bioreductive mechanism of the nitro group.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of Mycobacterium tuberculosis H37Rv at 5 × 10⁵ CFU/mL in Middlebrook 7H9 broth supplemented with OADC.

  • Plating: Dispense 100 µL of the bacterial suspension into a 96-well microtiter plate.

  • Drug Titration: Add serial dilutions of the synthesized nitrobenzamide (ranging from 0.01 to 64 µg/mL). Include a growth control (no drug) and a sterility control (media only).

  • Incubation: Incubate the plates at 37°C for 7 days (species-specific duration).

  • Colorimetric Readout: Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24 hours.

  • Interpretation: A color change from blue (oxidized) to pink (reduced) indicates active bacterial metabolism. The MIC is defined as the lowest concentration of the compound that completely prevents the color change, validating the compound's efficacy.

Quantitative Data Summaries

The following tables summarize the relationship between the electronic properties of the benzamide scaffold and its resulting chemical reactivity and biological potency.

Table 1: Electronic Properties and Reactivity Parameters of Selected Benzamides

CompoundHammett Constant (

)
Dipole Moment (Debye)Carbonyl ElectrophilicitySynthesis Yield (%)
Benzamide0.003.6Baseline85
4-Nitrobenzamide+0.784.8High (Electron-deficient)92
4-Methoxybenzamide-0.273.1Low (Electron-rich)78

Table 2: Biological Activity Profile of Nitrobenzamide Derivatives against M. tuberculosis

Scaffold TypeTerminal GroupLinker TypeMIC (µg/mL)Primary Mechanism of Action
DinitrobenzamideAliphaticDirect1.25DprE1 Inhibition (Covalent)
DinitrobenzamideAromaticEther0.031DprE1 Inhibition (Covalent)
MononitrobenzamideAromaticAmide8.00iNOS Inhibition / ROS Generation

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 2022. URL:[Link]

  • Synthesis, spectroscopic and structural characterisation of two p-nitrobenzamide compounds: experimental and DFT study. Molecular Physics, 2014. URL:[Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals, 2024. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Benzamide, N-(3-methylphenyl)-4-nitro-

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Synonyms: 4-nitro-N-(m-tolyl)benzamide; N-(3-methylphenyl)-4-nitrobenzamide CAS Registry Number: 56242-85-4[1] Introduction &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Synonyms: 4-nitro-N-(m-tolyl)benzamide; N-(3-methylphenyl)-4-nitrobenzamide CAS Registry Number: 56242-85-4[1]

Introduction & Mechanistic Rationale

Amide bond formation is a cornerstone reaction in medicinal chemistry, heavily utilized in the synthesis of active pharmaceutical ingredients (APIs) and diverse pharmacophores. The synthesis of Benzamide, N-(3-methylphenyl)-4-nitro- involves a highly efficient nucleophilic acyl substitution between 4-nitrobenzoyl chloride and m-toluidine (3-methylaniline).

As a self-validating synthetic system, this protocol is designed to provide immediate visual feedback to the chemist. The reaction utilizes Triethylamine (TEA) as a non-nucleophilic base to scavenge the hydrochloric acid (HCl) byproduct. Because TEA-HCl is insoluble in non-polar or moderately polar aprotic solvents like Tetrahydrofuran (THF), the formation of a white precipitate during the addition phase visually confirms that the acylation is actively proceeding.

Causality in Experimental Design:

  • Temperature Control (0 °C): The reaction between an acyl chloride and a primary amine is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation, limits solvent evaporation, and suppresses the formation of di-acylated side products.

  • Stoichiometric Excess: A slight excess of the acyl chloride (1.1 eq) ensures complete consumption of the amine. The 1.5 equivalents of TEA provide a sufficient buffer to neutralize all generated HCl, preventing the formation of m-toluidine hydrochloride, which would prematurely halt the reaction by rendering the amine non-nucleophilic.

  • Aqueous Quenching: Pouring the completed reaction into water leverages the poor aqueous solubility of the highly conjugated target benzamide, allowing for immediate isolation via vacuum filtration without the need for complex liquid-liquid extractions[2].

Experimental Workflow and Reaction Pathway

The following diagrams illustrate the operational workflow and the underlying chemical mechanism of the synthesis.

ExperimentalWorkflow A 1. Reagent Prep m-Toluidine + TEA B 2. Temp Control Cool to 0 °C A->B C 3. Acylation Dropwise Addition B->C D 4. Propagation Stir at RT (1h) C->D E 5. Work-up H2O Precipitation D->E

Fig 1. Step-by-step experimental workflow for amide synthesis.

ReactionMechanism R Nucleophilic Attack m-Toluidine + 4-Nitrobenzoyl Chloride I Tetrahedral Intermediate Zwitterionic State R->I Exothermic E Elimination & Neutralization Cl- Expulsion & TEA Protonation I->E Rate-Determining P Final Product 4-nitro-N-(m-tolyl)benzamide E->P Irreversible

Fig 2. Nucleophilic acyl substitution mechanism pathway.

Materials and Stoichiometry

Ensure all glassware is oven-dried and reactions are assembled under an inert atmosphere (Nitrogen or Argon) to prevent the premature hydrolysis of the acyl chloride.

Reagent / SolventMolecular WeightEquivalentsAmount (10 mmol scale)Role
m-Toluidine 107.15 g/mol 1.0 eq1.07 g (1.08 mL)Primary Nucleophile
4-Nitrobenzoyl chloride 185.56 g/mol 1.1 eq2.04 gElectrophile
Triethylamine (TEA) 101.19 g/mol 1.5 eq1.52 g (2.09 mL)Acid Scavenger / Base
Anhydrous THF 72.11 g/mol -20 mL + 10 mLSolvent
Distilled Water 18.02 g/mol -100 mLQuenching Agent

Step-by-Step Protocol

Step 1: Preparation of the Amine Solution

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum.

  • Flush the flask with Nitrogen for 5 minutes.

  • Add 1.07 g (10 mmol) of m-toluidine and 20 mL of anhydrous THF to the flask.

  • Inject 2.09 mL (15 mmol) of Triethylamine (TEA) into the stirring solution.

Step 2: Temperature Equilibration

  • Submerge the reaction flask in an ice-water bath.

  • Allow the mixture to stir for 10 minutes to reach an internal temperature of 0 °C. Note: Strict temperature control here prevents the degradation of the incoming acyl chloride.

Step 3: Electrophile Addition

  • In a separate dry vial, dissolve 2.04 g (11 mmol) of 4-nitrobenzoyl chloride in 10 mL of anhydrous THF.

  • Using a syringe or dropping funnel, add the 4-nitrobenzoyl chloride solution to the reaction flask dropwise over a period of 15–20 minutes.

  • Self-Validation Checkpoint: Observe the formation of a dense white precipitate (TEA-HCl). This confirms the nucleophilic attack and subsequent elimination are occurring successfully.

Step 4: Reaction Propagation

  • Once the addition is complete, remove the ice-water bath.

  • Allow the reaction mixture to warm naturally to room temperature (approx. 20–25 °C).

  • Stir vigorously for 1 to 2 hours. Reaction completion can be verified via TLC (Hexane:Ethyl Acetate 7:3), observing the disappearance of the m-toluidine spot.

Step 5: Quenching and Isolation

  • Pour the crude reaction mixture slowly into a beaker containing 100 mL of rapidly stirring, ice-cold distilled water[2].

  • The target compound, N-(3-methylphenyl)-4-nitrobenzamide, will crash out of solution as a pale yellow to white solid.

  • Stir the aqueous suspension for 15 minutes to ensure all trapped THF is dissolved and the TEA-HCl salts are fully solubilized in the aqueous phase.

Step 6: Purification

  • Recover the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with an additional 50 mL of cold distilled water, followed by 10 mL of cold hexanes to remove any unreacted organic impurities.

  • Dry the solid under high vacuum or in an infrared drying oven to yield the pure product[2].

Analytical Characterization & Expected Results

Following the protocol above, the synthesis is expected to proceed with high atom economy and excellent yield. The physical and spectroscopic properties of the resulting compound should align with commercially available reference standards[1].

Analytical ParameterExpected Value / ObservationReference Grounding
Chemical Formula C14H12N2O3ChemScene Standard[1]
Molecular Weight 256.26 g/mol ChemScene Standard[1]
Expected Yield > 90% (Literature reports 96.2%)RSC Literature[2]
Mass Spectrometry MS (ESI, m/z): 257.3 [M+H]+RSC Literature[2]
Physical Appearance Pale yellow to white solidVisual Observation

Troubleshooting & Safety

  • Low Yield / Starting Material Recovery: If TLC indicates unreacted m-toluidine, the 4-nitrobenzoyl chloride may have hydrolyzed prior to use. Ensure the acyl chloride bottle is stored in a desiccator and the THF is strictly anhydrous.

  • Oily Product upon Quenching: If the product forms an oil rather than a solid upon addition to water, the THF concentration may be too high. Remove THF under reduced pressure (rotary evaporation) before adding the crude mixture to the aqueous phase.

  • Safety Considerations: 4-Nitrobenzoyl chloride is a corrosive lachrymator. m-Toluidine is toxic if absorbed through the skin. All manipulations prior to the aqueous quench must be performed inside a certified chemical fume hood while wearing appropriate PPE (nitrile gloves, lab coat, and safety goggles).

References

  • Supporting information - The Royal Society of Chemistry . rsc.org. 2

  • 56242-85-4 | 4-Nitro-N-(3-methylphenyl)benzamide - ChemScene . chemscene.com. 1

Sources

Application

Reaction conditions for 4-nitrobenzoyl chloride and 3-methylaniline

Application Note: Optimized Synthesis of -(3-Methylphenyl)-4-nitrobenzamide Executive Summary This application note details the optimized reaction conditions for the synthesis of -(3-methylphenyl)-4-nitrobenzamide via th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of


-(3-Methylphenyl)-4-nitrobenzamide 

Executive Summary

This application note details the optimized reaction conditions for the synthesis of


-(3-methylphenyl)-4-nitrobenzamide  via the condensation of 4-nitrobenzoyl chloride  and 3-methylaniline  (

-toluidine). This transformation utilizes a Nucleophilic Acyl Substitution mechanism.[1][2][3]

We present two distinct protocols:

  • Method A (Anhydrous): Ideal for milligram-to-gram scale discovery chemistry, prioritizing high yield and anhydrous purity.

  • Method B (Biphasic Schotten-Baumann): Ideal for scale-up and "green" process development, utilizing aqueous bases to simplify workup.

Mechanistic Insight & Chemical Logic

Reactivity Profile

The success of this reaction relies on matching the electrophilicity of the acid chloride with the nucleophilicity of the aniline.

  • Electrophile (4-Nitrobenzoyl chloride): The para-nitro group is strongly electron-withdrawing (

    
    , 
    
    
    
    effects). This significantly increases the partial positive charge (
    
    
    ) on the carbonyl carbon, making it highly reactive toward nucleophiles but also susceptible to hydrolysis by atmospheric moisture.
  • Nucleophile (3-Methylaniline): The methyl group at the meta-position exerts a weak inductive electron-donating effect (

    
    ). This makes 3-methylaniline slightly more nucleophilic than unsubstituted aniline, ensuring rapid reaction kinetics.
    
The Role of the Base (HCl Scavenging)

The reaction generates Hydrogen Chloride (HCl) as a byproduct.[4]



Without a base, the generated HCl will protonate the unreacted 3-methylaniline, forming an unreactive anilinium salt (

). This halts the reaction at ~50% conversion. A base (Triethylamine, Pyridine, or NaOH) is strictly required to neutralize HCl and drive the equilibrium forward.
Reaction Mechanism

The reaction proceeds via an addition-elimination pathway.

ReactionMechanism Reactants Reactants (Acid Chloride + Amine) Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack Elimination Elimination of Chloride Ion Transition->Elimination Collapse of C-O bond Product Final Amide + HCl Salt Elimination->Product Deprotonation by Base

Figure 1: Step-wise mechanism of nucleophilic acyl substitution.

Reagents & Stoichiometry

ReagentMW ( g/mol )Equiv.Role
4-Nitrobenzoyl chloride 185.561.0Electrophile (Limiting Reagent)
3-Methylaniline 107.151.05Nucleophile
Triethylamine (TEA) 101.191.2 - 1.5Acid Scavenger (Method A)
NaOH (10% aq) 40.002.0Acid Scavenger (Method B)
Dichloromethane (DCM) -SolventReaction Medium (Method A)

Experimental Protocols

Method A: Anhydrous Conditions (Recommended for Discovery)

Best for: High purity, moisture-sensitive acid chlorides, avoiding hydrolysis side-products.

Step-by-Step Protocol:

  • Preparation: Oven-dry a 250 mL Round Bottom Flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add 3-methylaniline (1.05 equiv) and Triethylamine (1.5 equiv) to the flask. Dissolve in anhydrous DCM (concentration ~0.2 M).

  • Cooling: Submerge the flask in an ice-water bath (

    
    ).
    
  • Addition: Dissolve 4-nitrobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Note: The reaction is exothermic.[1] Rapid addition may cause solvent boiling or impurity formation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Mobile Phase: 30% EtOAc in Hexanes). The acid chloride spot (

      
      ) should disappear.
      
  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (

      
       mL) to remove unreacted amine and TEA.
      
    • Wash with Sat.

      
        (
      
      
      
      mL) to remove any hydrolyzed 4-nitrobenzoic acid.
    • Wash with Brine (

      
       mL).
      
  • Isolation: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Method B: Schotten-Baumann Conditions (Recommended for Scale-Up)

Best for: Large scale (>10g), cost-efficiency, avoiding organic bases.

Step-by-Step Protocol:

  • Setup: In a flask, dissolve 3-methylaniline (1.0 equiv) in DCM or Diethyl Ether .

  • Base Addition: Add 10% NaOH solution (2.0 equiv) to the flask. The mixture will be biphasic.

  • Reaction: While vigorously stirring (to maximize interfacial surface area), add 4-nitrobenzoyl chloride (1.0 equiv) portion-wise or as a solution in DCM.

  • Stirring: Cap the flask and stir vigorously for 1–2 hours at RT.

  • Precipitation: Often, the product is insoluble in both water and ether/DCM and will precipitate at the interface.

    • If Solid: Filter the solid, wash with water (to remove salts) and dilute HCl (to remove amine).

    • If Soluble: Separate layers.[1] Wash the organic layer with 1M HCl, then water. Dry and concentrate.

Workflow Visualization

Workflow cluster_Workup Workup Phase Start Start: Dry Glassware N2 Atmosphere Dissolve Dissolve 3-Methylaniline + Base (TEA or NaOH) Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add Dropwise Addition of 4-Nitrobenzoyl Chloride Cool->Add Stir Stir at RT (2-4 hrs) Monitor TLC Add->Stir WashAcid Wash 1M HCl (Removes Amine) Stir->WashAcid WashBase Wash NaHCO3 (Removes Acid) WashAcid->WashBase Dry Dry (Na2SO4) & Evaporate WashBase->Dry

Figure 2: Operational workflow for Method A (Anhydrous Synthesis).

Purification & Characterization

  • Recrystallization: The crude solid is typically yellow/off-white. Recrystallize from hot Ethanol or an EtOAc/Hexane mixture to yield pale yellow needles.

  • Physical Properties:

    • Appearance: Pale yellow crystalline solid.

    • Melting Point: Expected range

      
      
      
      
      (Dependent on purity).
  • NMR Validation (

    
     NMR, 
    
    
    
    ):
    • Look for the amide proton (

      
      ) singlet, typically broad, downfield at 
      
      
      
      7.8–8.5 ppm.
    • The methyl group on the aniline ring will appear as a singlet at

      
       ~2.3 ppm.
      
    • The 4-nitrobenzoyl protons will appear as distinct doublets (AA'BB' system) in the aromatic region.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are dry. If using Method A, use fresh anhydrous DCM. Check the quality of the acid chloride (it should not be white powder; yellowing indicates aging).
Product is Oily Residual Solvent/ImpuritiesTriturate the oil with cold hexanes or pentane to induce crystallization.
Starting Material Remains Inactive Acid ChlorideThe acid chloride may have hydrolyzed to 4-nitrobenzoic acid before reaction. Add a slight excess (1.1 equiv) of acid chloride.
Violent Exotherm Addition too fastCool to

and slow the addition rate.

Safety Protocol

  • 4-Nitrobenzoyl Chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle only in a fume hood.

  • 3-Methylaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia agent. Wear double nitrile gloves.

  • Nitro Compounds: While stable under these conditions, nitroaromatics can be energetic. Do not heat the neat solid above its melting point.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General reference for Schotten-Baumann procedures).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic grounding for Nucleophilic Acyl Substitution).

  • Organic Syntheses. p-Nitrobenzoyl Chloride. Org. Synth. 1923, 3, 75. (Preparation and handling of the specific acid chloride).

  • BenchChem. Technical Support Center: Reactions of 4-Nitrobenzoyl Chloride. (Specific reactivity data and troubleshooting).

  • NIST Chemistry WebBook. 4-Nitrobenzoyl chloride Properties. (Physical property verification).

Sources

Method

Recrystallization protocols for N-(3-methylphenyl)-4-nitrobenzamide

Executive Summary This technical guide details the purification of N-(3-methylphenyl)-4-nitrobenzamide (CAS: 56242-85-4), a nitro-substituted benzanilide derivative often employed as an intermediate in the synthesis of a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the purification of N-(3-methylphenyl)-4-nitrobenzamide (CAS: 56242-85-4), a nitro-substituted benzanilide derivative often employed as an intermediate in the synthesis of azo dyes, pharmaceuticals, and agricultural chemicals.[1][2][3]

Achieving pharmaceutical-grade purity (>99%) for this compound is challenging due to the persistence of unreacted precursors—specifically m-toluidine (liquid, prone to oxidation) and 4-nitrobenzoic acid (solid, potential co-precipitant).[1][2][3] This guide moves beyond generic instructions, providing a thermodynamically grounded protocol that leverages the specific solubility differential of the amide linkage against its precursors.

Chemical Context & Solubility Profiling

Effective recrystallization requires exploiting the polarity difference between the target amide and its impurities.

  • Target: N-(3-methylphenyl)-4-nitrobenzamide (LogP ~3.15).[1][2][3][4] Moderate lipophilicity due to the methyl group, but significant polarity from the nitro and amide moieties.

  • Impurity A (m-Toluidine): High solubility in alcohols; remains in the mother liquor.[1][3]

  • Impurity B (4-Nitrobenzoic acid): Potential to co-crystallize; must be removed via pre-wash or retained in solution via polarity adjustments.[1][2][3]

Table 1: Solubility Profile & Solvent Selection Matrix

Solvent SystemDielectric Const.[3] (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Solubility (Cold)Solubility (Hot)SuitabilityNotes
Water 80.1InsolubleInsolubleAnti-Solvent Used to crash out product in Protocol B.
Ethanol (95%) 24.5Low/ModerateHighPrimary The "Gold Standard" for benzanilides.[1][2]
Ethyl Acetate 6.0ModerateVery HighSecondary Good for extraction, often too soluble for crystallization alone.[3]
Hexane/Heptane 1.9InsolubleInsolubleAnti-Solvent Used with EtOAc if EtOH fails.[3]
Acetic Acid 6.2ModerateHighAlternative Use only for highly stubborn crude material.[3]

Pre-Formulation: The "Kill Step" (Critical)

Before attempting recrystallization, you must chemically strip ionic impurities.[3] Recrystallization is a physical purification method; it is inefficient at removing large quantities of unreacted starting materials that share solubility characteristics.[3]

Pre-Purification Protocol:

  • Dissolve crude solid in Ethyl Acetate (10 mL/g).

  • Acid Wash: Wash with 1M HCl (

    
     vol). Removes unreacted m-toluidine.
    
  • Base Wash: Wash with Saturated NaHCOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (
    
    
    
    vol). Removes unreacted 4-nitrobenzoic acid.[1][2]
  • Dry & Concentrate: Dry organic layer over MgSO

    
    , filter, and rotovap to a solid.
    
    • Why? This ensures the starting material for recrystallization is already >90% pure, allowing the crystallization to focus on removing trace isomers and oligomers.

Detailed Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Routine purification where recovery >70% is acceptable.[1][2][3]

  • Preparation: Place the pre-purified crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 95% Ethanol (approx. 5-7 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 78°C).

    • Checkpoint: If the solid does not dissolve completely, add more ethanol in 1 mL increments. Stop immediately once the solution is clear.

  • Hot Filtration (Optional but Recommended): If insoluble specks (dust, inorganic salts) remain, filter the hot solution rapidly through a fluted filter paper or a pre-heated glass funnel.[3]

  • Controlled Cooling:

    • Remove from heat and allow the flask to cool to room temperature undisturbed on a cork ring.

    • Mechanism:[3][5][6] Rapid cooling locks impurities inside the crystal lattice. Slow cooling allows the crystal lattice to exclude impurities (thermodynamic control).

  • Crystallization: Once at room temperature, transfer to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Harvesting: Filter via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold ethanol (

    
     mL). Do not use room temp solvent or you will redissolve the product.
    
Protocol B: Two-Solvent Precipitation (Ethanol/Water)

Best for: Maximizing yield when the compound is too soluble in Ethanol.[1][2][3]

  • Dissolution: Follow Steps 1-3 of Protocol A to obtain a saturated hot ethanol solution.

  • The Anti-Solvent Addition:

    • While maintaining a gentle reflux, add hot distilled water dropwise.

    • Continue adding until a persistent cloudiness (turbidity) just appears.

  • Re-clarification: Add one or two drops of ethanol to clear the solution.[3]

  • Cooling: Remove from heat. Allow to cool slowly. The lower solubility in the aqueous mixture will force the amide out of solution as it cools.

  • Harvesting: Collect crystals via vacuum filtration. Wash with a 50:50 cold Ethanol/Water mixture.[3]

Process Logic & Decision Making (Visualization)

The following diagram illustrates the decision logic for selecting the correct purification path based on initial solubility observations.

RecrystallizationLogic Start Crude N-(3-methylphenyl)-4-nitrobenzamide PreWash Perform Acid/Base Extraction (Remove Toluidine/Benzoic Acid) Start->PreWash SolubilityTest Test Solubility in Hot Ethanol (78°C) PreWash->SolubilityTest PathA Completely Soluble (Hot) Insoluble (Cold) SolubilityTest->PathA Ideal Profile PathB Too Soluble (Cold) SolubilityTest->PathB High Solubility PathC Insoluble (Hot) SolubilityTest->PathC Low Solubility ProtocolA Protocol A: Single-Solvent (EtOH) Slow Cool -> Ice Bath PathA->ProtocolA ProtocolB Protocol B: Ethanol + Water (Anti-solvent) Dropwise Addition PathB->ProtocolB ProtocolC Protocol C: Switch Solvent Try Acetic Acid or DMF PathC->ProtocolC QC QC: Melting Point & HPLC ProtocolA->QC ProtocolB->QC ProtocolC->QC

Figure 1: Decision matrix for selecting the optimal recrystallization strategy based on solubility behavior.

Characterization & Validation

A successful recrystallization must be validated against quantitative standards.

1. Melting Point Analysis:

  • Expected Range: While specific literature values for this exact isomer vary, analogous nitrobenzanilides typically melt between 158°C and 165°C [1, 4].[3]

  • Validation: A sharp melting range (<2°C) indicates high purity.[3] A broad range (>5°C) indicates retained solvent or isomers.[3]

2. HPLC Purity Check:

  • Column: C18 Reverse Phase.[3]

  • Mobile Phase: Acetonitrile/Water (Gradient 50:50 to 90:10).[3]

  • Detection: UV at 254 nm (Strong absorption by nitro and amide groups).[3]

  • Target: >99% Area Under Curve (AUC).[3]

3. Troubleshooting "Oiling Out": If the product separates as an oil rather than crystals:

  • Cause: The temperature dropped too fast, or the solvent mixture is too polar (if using water).

  • Fix: Reheat to dissolve the oil. Add a seed crystal (if available) or scratch the glass side of the flask with a rod to induce nucleation.

References

  • Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical.[3] (Standard reference for benzanilide synthesis and recrystallization techniques).

  • Gowda, B. T., et al. (2003).[3] Synthesis and Crystal Structures of N-(Aryl)-Benzamides.Z. Naturforsch, 58b, 675-680.[1][2][3] (Provides structural context for methyl/nitro substituted benzanilides).

  • Athabasca University. (n.d.).[3] Recrystallization of Acetanilide and Amides.[3][7] Retrieved from [Link] (General methodology for amide purification).

Sources

Application

Microwave-assisted synthesis of 4-nitro-N-(3-tolyl)benzamide

Application Note: Microwave-Assisted Synthesis of 4-Nitro-N-(3-tolyl)benzamide Executive Summary This application note details the rapid, high-yield synthesis of 4-nitro-N-(3-tolyl)benzamide (also known as 4'-nitro-3-met...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 4-Nitro-N-(3-tolyl)benzamide

Executive Summary

This application note details the rapid, high-yield synthesis of 4-nitro-N-(3-tolyl)benzamide (also known as 4'-nitro-3-methylbenzanilide) using microwave irradiation. Unlike conventional thermal reflux, which often requires 2–12 hours, microwave-assisted organic synthesis (MAOS) achieves quantitative conversion in under 15 minutes.

We present two distinct protocols to accommodate different laboratory constraints and green chemistry requirements:

  • Protocol A (Standard): Acid chloride activation for maximum purity and yield.

  • Protocol B (Green): Direct solvent-free amidation using a catalyst, minimizing waste.

Target Molecule:

  • IUPAC Name: 4-Nitro-N-(3-methylphenyl)benzamide

  • CAS: 6911-92-8 (Isomer generic) / Specific derivative[1]

  • Molecular Formula: C₁₄H₁₂N₂O₃

  • Molecular Weight: 256.26 g/mol [2]

Reaction Rationale & Mechanism

The synthesis relies on the formation of an amide bond between an amine (m-toluidine) and an acylating agent (4-nitrobenzoyl derivative). Microwave irradiation provides efficient internal dielectric heating, directly coupling with the polar transition state of the nucleophilic attack. This lowers the activation energy barrier and suppresses side reactions common in prolonged thermal heating.

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via the attack of the lone pair of the m-toluidine nitrogen on the carbonyl carbon of the 4-nitrobenzoyl moiety. The electron-withdrawing nitro group at the para position of the benzoyl ring enhances the electrophilicity of the carbonyl carbon, accelerating the reaction.

ReactionMechanism R1 4-Nitrobenzoyl Chloride/Acid TS Tetrahedral Intermediate R1->TS MW Activation R2 m-Toluidine (Nucleophile) R2->TS Prod 4-Nitro-N-(3-tolyl)benzamide TS->Prod Elimination Byprod By-product (HCl or H₂O) TS->Byprod

Figure 1: Mechanistic pathway for the amide bond formation. Microwave irradiation stabilizes the polar transition state.

Experimental Protocols

Protocol A: Acid Chloride Route (High Yield)

Best for: High purity requirements and guaranteed conversion.

Reagents:

  • 4-Nitrobenzoyl chloride (1.0 eq, 5 mmol, 0.93 g)

  • m-Toluidine (1.0 eq, 5 mmol, 0.54 g)

  • Triethylamine (TEA) (1.2 eq, 6 mmol, 0.84 mL) or Pyridine

  • Solvent: Dichloromethane (DCM) or Toluene (5 mL)

Procedure:

  • Preparation: In a 10 mL microwave-transparent vial equipped with a magnetic stir bar, dissolve 4-nitrobenzoyl chloride in 3 mL of dry DCM.

  • Addition: Add m-toluidine and TEA dissolved in 2 mL of DCM dropwise. Caution: Exothermic reaction.

  • Irradiation: Seal the vial. Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following parameters:

    • Temperature: 100 °C

    • Hold Time: 5 minutes

    • Power: Dynamic (Max 150 W)

    • Pressure Limit: 250 psi

  • Work-up:

    • Cool to room temperature.[3][4]

    • Wash the organic layer with 1M HCl (2 x 5 mL) to remove unreacted amine/TEA.

    • Wash with sat. NaHCO₃ (2 x 5 mL) to remove unreacted acid.

    • Dry over MgSO₄ and evaporate solvent.

  • Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.

Protocol B: Direct Amidation (Green/Solvent-Free)

Best for: Green chemistry compliance and atom economy.

Reagents:

  • 4-Nitrobenzoic acid (1.0 eq, 5 mmol, 0.84 g)

  • m-Toluidine (1.0 eq, 5 mmol, 0.54 g)

  • Catalyst: Ceric Ammonium Nitrate (CAN) (2 mol%) or Boric Acid (10 mol%)

Procedure:

  • Mixing: Grind the solid acid and liquid amine (adsorbed on silica if desired) with the catalyst in a mortar until a homogeneous paste is formed.

  • Irradiation: Transfer the paste to an open microwave vessel (or loosely capped).

  • Irradiation: Irradiate at:

    • Temperature: 140–150 °C

    • Time: 10–15 minutes

    • Power: Dynamic (Max 200 W)

  • Work-up:

    • Cool the mixture.

    • Dissolve the solid residue in hot Ethyl Acetate (10 mL).

    • Filter to remove the catalyst (if insoluble).

    • Wash filtrate with 1M HCl and sat. NaHCO₃.

    • Evaporate solvent to obtain the product.[5][6]

Workflow & Logic Diagram

The following diagram illustrates the decision-making process and workflow for Protocol A, ensuring a self-validating system where checkpoints prevent wasted effort.

Workflow Start Start: Reagent Prep Mix Mix Reagents + Base (DCM/Toluene) Start->Mix MW Microwave Irradiation 100°C, 5 min Mix->MW TLC Checkpoint: TLC Analysis (Is SM consumed?) MW->TLC Workup Acid/Base Wash Extraction TLC->Workup Yes Extend Extend MW Time (+2 min) TLC->Extend No Recryst Recrystallization (Ethanol) Workup->Recryst Final Final Product Analysis (NMR, MP, IR) Recryst->Final Extend->TLC

Figure 2: Operational workflow for Protocol A with integrated quality control checkpoint (TLC).

Representative Data & Characterization

The following data represents typical values obtained using Protocol A.

ParameterValue / Observation
Appearance Pale yellow crystalline solid
Yield (Crude) 92 – 96%
Yield (Recrystallized) 85 – 89%
Melting Point 151 – 155 °C [1]
Reaction Time 5 minutes (MW) vs. 2 hours (Thermal)

Spectroscopic Validation:

  • IR (KBr, cm⁻¹): 3350 (N-H str), 1655 (C=O amide), 1525 (NO₂ asym), 1345 (NO₂ sym).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       10.4 (s, 1H, NH)
      
    • 
       8.35 (d, J=8.8 Hz, 2H, Ar-H ortho to NO₂)
      
    • 
       8.15 (d, J=8.8 Hz, 2H, Ar-H meta to NO₂)
      
    • 
       7.55 (s, 1H, Ar-H m-tolyl)
      
    • 
       7.50 (d, 1H, Ar-H m-tolyl)
      
    • 
       7.25 (t, 1H, Ar-H m-tolyl)
      
    • 
       6.95 (d, 1H, Ar-H m-tolyl)
      
    • 
       2.32 (s, 3H, CH₃)
      

Troubleshooting & Critical Parameters

  • Temperature Overshoot: Nitro-compounds can be sensitive. Ensure the microwave IR sensor is clean. Do not exceed 160 °C to prevent thermal decomposition.

  • Pressure Buildup: In Protocol A, HCl gas is generated if no base is used. Always use TEA/Pyridine to scavenge HCl and prevent vessel over-pressurization.

  • Solvent Choice: For Protocol A, DCM is excellent for solubility but has a low boiling point. If the reactor cannot hold the pressure, switch to Toluene or DMF (requires aqueous workup).

References

  • ChemicalBook. (2023). 4-Nitro-N-(3-Methylphenyl)benzamide Properties and Melting Point. Retrieved from

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. (General reference for MW theory).
  • EPA. (2007). Method 3015A: Microwave Assisted Acid Digestion of Aqueous Samples and Extracts. (Context for MW safety and vessel usage). Retrieved from

  • GuideChem. (2023). N-(4-methylphenyl)-3-nitrobenzamide Synthesis Routes. (Isomer comparison). Retrieved from

  • BenchChem. (2025).[3] Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Aminobenzamide Derivatives. (General benzamide protocols). Retrieved from

Sources

Method

Application Note: HPLC Method Development for N-(3-methylphenyl)-4-nitrobenzamide

Abstract This application note details the Quality by Design (QbD) approach for developing a stability-indicating RP-HPLC method for N-(3-methylphenyl)-4-nitrobenzamide (also known as 4-nitro-N-(3-tolyl)benzamide). Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the Quality by Design (QbD) approach for developing a stability-indicating RP-HPLC method for N-(3-methylphenyl)-4-nitrobenzamide (also known as 4-nitro-N-(3-tolyl)benzamide). Unlike generic protocols, this guide focuses on the mechanistic separation of the target analyte from its synthetic precursors—4-nitrobenzoic acid and 3-methylaniline (m-toluidine)—and potential degradation products.[1] The method utilizes a C18 stationary phase with pH-controlled gradient elution to maximize resolution based on ionization differences (pKa) and hydrophobicity (LogP).[1]

Physicochemical Profiling & Separation Strategy

To develop a robust method, we must first understand the analyte and its critical impurities.

Analyte Characterization
CompoundStructure DescriptionLogP (Calc)pKa (Approx)Elution Behavior Prediction
Target: N-(3-methylphenyl)-4-nitrobenzamideNeutral Amide, Nitro group, Tolyl ring~3.1 - 4.1Neutral (in working range)Late Eluter: Highly hydrophobic due to two aromatic rings.[1]
Impurity A: 3-methylanilineBasic Amine~1.6~4.7 (Base)Early Eluter: At acidic pH (<3), it exists as a cation (

), reducing retention on C18.[1]
Impurity B: 4-nitrobenzoic acidAcidic Carboxyl~1.9~3.4 (Acid)Mid Eluter: At acidic pH (<3), it exists as a neutral acid (

), increasing retention compared to its ionized form.[1]
The Separation Logic (pH Control)

The critical critical quality attribute (CQA) for this separation is Mobile Phase pH .

  • At pH > 5: The acidic impurity ionizes (

    
    ), eluting in the void volume.[1]
    
  • At pH < 3 (Selected Strategy):

    • 3-methylaniline is fully protonated (

      
      ), becoming highly polar and eluting early.[1]
      
    • 4-nitrobenzoic acid is suppressed (

      
      ), retaining sufficiently to separate from the solvent front but eluting before the target.
      
    • Target Amide remains neutral and is retained by hydrophobic interaction.

Visualizing the Mechanism

The following diagram illustrates the interaction between the stationary phase and the analytes under the chosen acidic conditions.

SeparationLogic cluster_0 Mobile Phase (pH 2.5) cluster_1 C18 Stationary Phase ImpurityA 3-methylaniline (Protonated Cation +) C18 Alkyl Chains ImpurityA->C18 Repulsion/Low Retention ImpurityB 4-nitrobenzoic acid (Neutral COOH) ImpurityB->C18 Moderate Interaction Target Target Amide (Neutral Hydrophobic) Target->C18 Strong Hydrophobic Interaction Output Elution Order: 1. Aniline (Imp A) 2. Acid (Imp B) 3. Target C18->Output

Caption: Mechanistic separation logic at pH 2.5. Protonation of the amine reduces retention, while acid suppression ensures peak shape for the benzoic acid derivative.

Experimental Protocol

Instrumentation & Reagents[4][5]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex C18.

    • Why: The 3.5 µm particle size offers a balance between backpressure and resolution (efficiency).

  • Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).[1]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]2)Suppresses silanol activity; keeps acid impurity neutral.
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic amide target.[1]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[1][2]
Column Temp 30°CImproves mass transfer and reproducibility.
Injection Vol 5-10 µLPrevent column overload.
Detection UV at 265 nmNitro-aromatics have strong absorbance here; 265 nm minimizes solvent cut-off noise compared to 210 nm.[1]
Gradient Program

A gradient is required to elute the polar impurities early and the hydrophobic target within a reasonable timeframe.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial hold for polar impurity retention.[1]
2.0955Isocratic hold.
15.02080Linear ramp to elute Target.
18.02080Wash step to remove highly lipophilic dimers.
18.1955Return to initial.
23.0955Re-equilibration (Crucial).

Method Validation (ICH Q2(R1) Guidelines)

Validation ensures the method is suitable for its intended use.[3][4][5] The following parameters must be evaluated.

System Suitability Testing (SST)

Inject the standard solution (Target + Impurities) 6 times.

  • Requirement: %RSD of Peak Area ≤ 2.0%.

  • Resolution (Rs): > 2.0 between Impurity B and Target.

  • Tailing Factor (T): 0.8 < T < 1.5.[1]

Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)

Spike known amounts of impurities and target into the sample matrix (or solvent) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

Specificity (For Degradation)

Perform forced degradation studies (Acid, Base, Peroxide, Heat).

  • Goal: Ensure peak purity (using DAD purity angle vs. purity threshold) indicates no co-elution of degradants with the main peak.

Workflow Visualization

MethodWorkflow cluster_scoping Phase 1: Scoping cluster_screening Phase 2: Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation (ICH Q2) Start Start: Method Development LitSearch Physicochemical Analysis (LogP, pKa) Start->LitSearch ColumnSel Select C18 Column (pH Stable) LitSearch->ColumnSel GradientRun Run Broad Gradient (5-95% B) ColumnSel->GradientRun CheckRes Check Resolution (Rs) Impurity vs Target GradientRun->CheckRes FineTune Optimize Gradient Slope & Temperature CheckRes->FineTune Rs < 2.0 ValParams Specificity, Linearity, Accuracy, Precision CheckRes->ValParams Rs > 2.0 FineTune->CheckRes

Caption: Step-by-step workflow from chemical analysis to validated method.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Drifting Retention Times Inadequate equilibration or pH fluctuation.[1]Ensure 5-10 column volumes of re-equilibration.[1] Use buffer instead of just acid additives if drift persists.
Split Peaks Sample solvent mismatch.If dissolving sample in 100% ACN, the strong solvent effect causes peak distortion. Dilute sample in 50:50 Water:ACN.
High Backpressure Particulates from sample.[1]Filter all samples through 0.22 µm PTFE filters before injection.

References

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[6][7][8][9][10] U.S. Food and Drug Administration.[6][8][11] [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard Text for Gradient Elution Principles).

Sources

Application

Thin-layer chromatography (TLC) systems for nitrobenzamide derivatives

Application Note: Thin-Layer Chromatography (TLC) Systems for the Analysis and Purification of Nitrobenzamide Derivatives Introduction & Scope Nitrobenzamide derivatives represent a critical class of pharmacophores in mo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Thin-Layer Chromatography (TLC) Systems for the Analysis and Purification of Nitrobenzamide Derivatives

Introduction & Scope

Nitrobenzamide derivatives represent a critical class of pharmacophores in modern drug discovery, exhibiting potent biological activities ranging from poly(ADP-ribose) polymerase (PARP) inhibition (e.g., the antineoplastic agent iniparib)[1] to broad-spectrum antimicrobial and antidiabetic properties. During the synthesis of these compounds—often via the amidation of nitrobenzoic acid precursors—Thin-Layer Chromatography (TLC) serves as the primary analytical tool for reaction monitoring and purification planning. This application note provides a comprehensive, field-proven guide to selecting solvent systems, executing self-validating TLC protocols, and troubleshooting chromatographic anomalies specifically for nitrobenzamides.

Mechanistic Principles of Nitrobenzamide Chromatography

The chromatographic behavior of nitrobenzamides on normal-phase Silica Gel 60 F254 is dictated by a distinct "push-pull" electronic system.

  • Stationary Phase Interactions: Silica gel consists of a three-dimensional network of silicon-oxygen bonds terminating in highly polar, hydrogen-bonding silanol (

    
    ) groups on the surface[2].
    
  • Analyte Polarity: The primary or secondary amide moiety acts as both a strong hydrogen bond donor (

    
    ) and acceptor (
    
    
    
    ). Simultaneously, the strongly electron-withdrawing nitro (
    
    
    ) group alters the electron density of the aromatic ring. This combination renders nitrobenzamides moderately to highly polar.
  • Causality of Solvent Selection: To achieve an optimal retention factor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) between 0.2 and 0.5, the mobile phase must competitively disrupt the hydrogen bonds between the amide and the silanol groups without washing the compound entirely to the solvent front. Binary mixtures combining a non-polar hydrocarbon (to control the migration rate) and a polar aprotic solvent (to provide competitive binding) are the industry standard[3].
    

Empirical Solvent Systems for Nitrobenzamide Derivatives

Based on validated synthetic workflows from published literature, the following solvent systems have been optimized for various substituted nitrobenzamides.

Table 1: Optimized TLC Mobile Phases for Nitrobenzamide Derivatives

Derivative / CompoundMobile Phase CompositionVolume RatioObserved

Reference
N-(4-Methoxybenzyl)-4-nitrobenzamideEthyl Acetate : n-Hexane3:70.21[4]
N-(4-Methylbenzyl)-4-nitrobenzamideEthyl Acetate : n-Hexane3:70.30[4]
N-benzyl-4-nitrobenzamideEthyl Acetate : n-Hexane4:6~0.35[3]
4-Iodo-3-nitrobenzamide (Iniparib)Ethyl Acetate : Petroleum Ether1:1~0.40[1]
N-(3-chlorophenethyl)-4-nitrobenzamideChloroform : Diethyl Ether : n-Hexane6:3:10.51[5]

Expert Insight: For standard alkyl/aryl nitrobenzamides, a 30% to 50% Ethyl Acetate in Hexane gradient is the most reliable starting point[3][4]. For highly complex or sterically hindered derivatives, a ternary system incorporating Chloroform can improve spot resolution by offering different dipole-dipole interactions[5].

Standardized, Self-Validating TLC Protocol

To ensure high reproducibility and eliminate false positives caused by matrix effects, the following step-by-step methodology must be adhered to.

Step 1: Chamber Saturation (Critical for Reproducibility)

  • Prepare 10 mL of the selected mobile phase (e.g., 3:7 EtOAc:Hexane).

  • Pour the solvent into a flat-bottomed developing chamber to a depth of exactly 0.5 cm[6].

  • Insert a piece of filter paper against the chamber wall to act as a wick.

  • Seal the chamber and allow it to equilibrate for 10 minutes.

    • Causality: Saturation fills the chamber with solvent vapor, preventing the evaporation of the mobile phase from the TLC plate during development. Failure to do this causes "edge effects" and artificially high

      
       values.
      

Step 2: Sample Preparation and Spotting

  • Dissolve ~1 mg of the crude reaction mixture in 1 mL of a volatile solvent (Dichloromethane or Ethyl Acetate)[6].

  • Using a glass capillary micro-pipette, apply three distinct spots on the baseline (drawn in pencil 1 cm from the bottom of the plate):

    • Spot A: Pure starting material (e.g., nitrobenzoyl chloride or amine).

    • Spot B: Co-spot (Starting material + Reaction mixture applied directly on top of each other).

    • Spot C: Reaction mixture.

    • Causality of Co-spotting: The co-spot acts as a self-validating control. It proves that any observed difference in

      
       between the starting material and the product is genuine, rather than an artifact of concentration or pH differences in the crude mixture.
      

Step 3: Development and Visualization

  • Place the plate in the chamber using forceps, ensuring the baseline remains above the solvent level[2].

  • Allow capillary action to draw the solvent up until the front is 1 cm from the top edge. Remove and immediately mark the solvent front with a pencil[6].

  • Visualization: Examine the plate under a short-wave UV lamp (254 nm). Due to their highly conjugated aromatic systems, nitrobenzamides strongly absorb UV light, appearing as dark spots against the green fluorescent background of the F254 indicator[6][4].

Troubleshooting and Advanced Optimization

  • Issue: Spot Streaking / Tailing.

    • Cause: The derivative contains highly acidic (e.g., unreacted carboxylic acid) or basic (e.g., free amine) functional groups that ionize on the slightly acidic silica surface.

    • Solution: Add a volatile modifier to the mobile phase. For basic tailing, add 1% Triethylamine (TEA). For acidic tailing, add 1% Glacial Acetic Acid.

  • Issue: Spots Not Moving (

    
     < 0.1). 
    
    • Cause: Mobile phase is too non-polar. The compound is locked to the silanol groups[6].

    • Solution: Increase the ratio of the polar aprotic solvent (e.g., shift from 3:7 to 5:5 EtOAc:Hexane). If still immobile, switch to a more polar system like 5-10% Methanol in Dichloromethane.

Method Development Workflow

TLC_Workflow A 1. Sample Preparation Dissolve Nitrobenzamide in DCM B 2. Plate Spotting Apply Reference, Co-spot, and Sample A->B C 3. Chamber Saturation Equilibrate with Filter Paper B->C D 4. Plate Development Capillary Action to Solvent Front C->D E 5. UV Visualization Detect at 254 nm D->E F Is Rf between 0.2 - 0.5? E->F G Adjust Mobile Phase Modify EtOAc:Hexane Ratio F->G No (Rf < 0.2 or Rf > 0.5) H Protocol Validated Proceed to Column Chromatography F->H Yes G->D Retest

Caption: TLC Method Development and Optimization Workflow for Nitrobenzamide Derivatives.

References

  • 4-iodo-3-nitrobenzamide | 160003-66-7 - ChemicalBook. 1

  • A SIMPLE, IMPROVED AND SOLVENT FREE TRANSAMIDATION USING GLYCINE - Rasayan Journal of Chemistry. 3

  • Technical Support Center: Reaction Monitoring of Benzamide - Benchchem. 6

  • A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via - Beilstein Journals. 4

  • N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. 5

  • Thin Layer Chromatography (rev 3/2020) - University of Massachusetts. 2

Sources

Method

Using N-(3-methylphenyl)-4-nitrobenzamide as a chemical intermediate

Application Note: N-(3-methylphenyl)-4-nitrobenzamide as a Strategic Intermediate in Diaryl Urea Synthesis Abstract This technical guide outlines the utility of N-(3-methylphenyl)-4-nitrobenzamide (CAS: 56242-85-4) as a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(3-methylphenyl)-4-nitrobenzamide as a Strategic Intermediate in Diaryl Urea Synthesis

Abstract

This technical guide outlines the utility of N-(3-methylphenyl)-4-nitrobenzamide (CAS: 56242-85-4) as a high-purity scaffold for the synthesis of 4-amino-N-(3-methylphenyl)benzamide , a critical precursor in the development of kinase inhibitors and azo-pigments. Unlike generic nitro-reduction protocols, this guide focuses on a chemoselective Iron/Ammonium Chloride (Fe/NH₄Cl) reduction pathway that preserves amide integrity while delivering high yields. We further demonstrate the intermediate's value by detailing its downstream conversion into a diaryl urea, a pharmacophore common in oncology therapeutics (e.g., Sorafenib analogs).

Introduction & Chemical Identity

N-(3-methylphenyl)-4-nitrobenzamide serves as a robust "masked" aniline. The nitro group provides stability during initial coupling reactions, protecting the nitrogen until the amine functionality is required. Its structural core—a benzamide bridge connecting two aryl rings—is a privileged scaffold in medicinal chemistry, offering hydrogen-bonding donors and acceptors essential for protein-ligand interactions.

Physicochemical Profile:

PropertySpecification
Chemical Name N-(3-methylphenyl)-4-nitrobenzamide
Synonyms 4-nitro-N-m-tolylbenzamide; 4'-Nitro-3-methylbenzanilide
CAS Number 56242-85-4
Molecular Formula C₁₄H₁₂N₂O₃
Molecular Weight 256.26 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 162–165 °C (Lit.)
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water

Strategic Reaction Pathways

The utility of this intermediate lies in its controlled reduction. The following flowchart illustrates the transformation from the nitro-precursor to the active amine and its subsequent functionalization.

ReactionPathway Start N-(3-methylphenyl)-4-nitrobenzamide (Starting Material) Step1 Reduction (Fe / NH4Cl) Start->Step1 Chemoselective Reduction Intermediate 4-Amino-N-(3-methylphenyl)benzamide (Active Nucleophile) Step1->Intermediate Step2 Coupling (R-NCO) Intermediate->Step2 Urea Formation Product Diaryl Urea Derivative (Kinase Inhibitor Scaffold) Step2->Product

Figure 1: Synthetic workflow transforming the nitro-intermediate into a functionalized pharmacophore.

Protocol A: Chemoselective Reduction to 4-Amino-N-(3-methylphenyl)benzamide

Rationale: While catalytic hydrogenation (H₂/Pd-C) is common, it poses risks of over-reduction or halogen displacement if the scaffold is further substituted. The Fe/NH₄Cl method is selected here for its operational simplicity, high chemoselectivity, and tolerance of the amide bond.

Materials:

  • N-(3-methylphenyl)-4-nitrobenzamide (10 mmol, 2.56 g)

  • Iron powder (325 mesh, 5 eq, 2.8 g)

  • Ammonium Chloride (NH₄Cl, 5 eq, 2.7 g)

  • Ethanol (40 mL)

  • Water (10 mL)

  • Ethyl Acetate (for extraction)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the N-(3-methylphenyl)-4-nitrobenzamide in Ethanol (40 mL).

  • Activation: Add Water (10 mL) and Ammonium Chloride . Stir vigorously at room temperature for 5 minutes.

  • Reduction: Add Iron powder in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Observation: The yellow suspension will darken to rust-brown/black as iron oxidizes.

    • Time: Monitor by TLC (50% EtOAc/Hexane) or HPLC. Complete conversion typically occurs within 2–4 hours .

  • Workup (Hot Filtration): While still hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove Ethanol. The product often precipitates upon cooling the remaining aqueous residue.

    • Extraction: If oiling occurs, extract with Ethyl Acetate (3 x 30 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 85–92% Product Identity: 4-amino-N-(3-methylphenyl)benzamide (White to pale beige solid).

Protocol B: Synthesis of Diaryl Urea (Downstream Application)

Context: The amino group generated in Protocol A is a versatile nucleophile. This protocol demonstrates its reaction with phenyl isocyanate to form a urea linkage, a classic motif in drug discovery (e.g., Sorafenib, Regorafenib).

Materials:

  • 4-Amino-N-(3-methylphenyl)benzamide (Product from Protocol A, 1.0 mmol)

  • Phenyl Isocyanate (1.1 mmol)

  • Dichloromethane (DCM) or THF (anhydrous, 10 mL)

Procedure:

  • Dissolve the amine (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂).

  • Add Phenyl Isocyanate (1.1 mmol) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Isolation: The urea product typically precipitates out of the DCM solution. Filter the solid and wash with cold DCM (2 x 5 mL) to remove unreacted isocyanate.

  • Drying: Vacuum dry at 40°C.

Analytical Validation (Self-Validating System)

To ensure protocol success, compare your results against these standard parameters.

TechniqueParameterExpected Result
HPLC Retention TimeNitro precursor elutes later than the Amine product on C18 (Reverse Phase) due to higher lipophilicity.
IR Spectroscopy Nitro StretchDisappearance of strong bands at 1520 cm⁻¹ and 1345 cm⁻¹ (NO₂).
IR Spectroscopy Amine StretchAppearance of double spike at 3300–3450 cm⁻¹ (NH₂).
1H NMR Chemical ShiftUpfield shift of benzoyl protons adjacent to the functional group (Nitro-H to Amino-H) from ~8.3 ppm to ~6.6 ppm.

Safety & Handling

  • Nitroaromatics: Potentially mutagenic. Handle with gloves and use a fume hood.

  • Iron Waste: The iron oxide residue is pyrophoric if dried completely in air immediately after filtration. Keep wet with water and dispose of in a dedicated solid waste container.

  • Isocyanates: Potent sensitizers and lachrymators. Avoid inhalation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 966866, N-(3-methylphenyl)-4-nitrobenzenesulfonamide (Structural Analog). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups to Amines. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(3-methylphenyl)-4-nitrobenzamide

Introduction Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your synthesis of N-(3-methylphenyl)-4-nitrobenzamide is suffering from suboptimal yields (<60%), persistent impu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your synthesis of N-(3-methylphenyl)-4-nitrobenzamide is suffering from suboptimal yields (<60%), persistent impurities, or reproducibility issues.

This guide moves beyond basic textbook procedures. As Senior Application Scientists, we treat chemical synthesis as a system of competing kinetics. To improve yield, we must not only promote the formation of the amide bond but actively suppress the three primary failure modes: Hydrolysis , Protonation , and Oxidation .

Part 1: The Troubleshooting Matrix (FAQs)

Issue #1: "My yield is consistently stuck around 50%, despite using a 1:1 molar ratio."

Diagnosis: You are likely falling victim to the HCl Trap . In the reaction between 3-methylaniline (m-toluidine) and 4-nitrobenzoyl chloride, one equivalent of HCl is generated for every mole of product formed.

  • The Mechanism of Failure: Since 3-methylaniline is a base, it reacts with the generated HCl to form 3-methylanilinium chloride. This protonated species is not nucleophilic and cannot attack the acid chloride.

  • The Result: Half of your starting amine is sacrificed just to neutralize the acid, limiting your theoretical maximum yield to 50%.

The Fix: You must introduce an auxiliary base to act as an "HCl Scavenger."

  • Schotten-Baumann Conditions (Recommended): Use a biphasic system (DCM/Water) with excess 10% NaOH or Na₂CO₃. The inorganic base neutralizes the HCl in the aqueous phase, keeping the amine free in the organic phase.

  • Organic Base Method: Add 1.2–1.5 equivalents of Triethylamine (TEA) or Pyridine.

Issue #2: "I see a white precipitate form immediately upon adding the acid chloride, even before the reaction time is up."

Diagnosis: Hydrolysis of the Acyl Chloride. 4-nitrobenzoyl chloride is highly moisture-sensitive. The electron-withdrawing nitro group makes the carbonyl carbon extremely electrophilic, reacting avidly with trace water in your solvent or atmosphere.

  • The Precipitate: This is likely 4-nitrobenzoic acid , not your product. It is insoluble in DCM and will crash out.

The Fix:

  • Solvent Integrity: Ensure your DCM or THF is anhydrous.

  • Reagent Quality: Check your 4-nitrobenzoyl chloride. If it smells strongly of acetic/sharp acid or has a crust, it has degraded. Recrystallize it from dry hexane or thionyl chloride before use.

Issue #3: "My product is colored (yellow/brown) and has a wide melting point range."

Diagnosis: Oxidation & Occlusion.

  • Color: Anilines (like 3-methylaniline) are prone to air oxidation, forming colored impurities (azo compounds/tars).

  • Purity: A wide melting point suggests the presence of unreacted starting materials trapped within the crystal lattice.

The Fix:

  • The "Sandwich" Wash: Your workup must include both an acid wash and a base wash (see Protocol below).

    • Acid Wash (1M HCl): Removes unreacted 3-methylaniline.

    • Base Wash (sat. NaHCO₃): Removes hydrolyzed 4-nitrobenzoic acid.

Part 2: Optimized Experimental Protocol

This protocol utilizes Modified Schotten-Baumann Conditions . It is robust, scalable, and minimizes purification losses.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
3-Methylaniline Nucleophile1.0 eqLiquid, d=0.99 g/mL
4-Nitrobenzoyl chloride Electrophile1.1 eqSolid, slight excess compensates for hydrolysis
Triethylamine (TEA) Base (Scavenger)1.2 eqTraps HCl
Dichloromethane (DCM) Solvent10 mL/gAnhydrous preferred
DMAP Catalyst0.05 eqOptional: Acylation catalyst
Step-by-Step Methodology
  • Preparation (0 min):

    • Flame-dry a round-bottom flask under Nitrogen/Argon.

    • Add 3-methylaniline (1.0 eq), TEA (1.2 eq), and DCM .

    • Cool the mixture to 0°C in an ice bath. Critical: Cooling suppresses side reactions.

  • Addition (15-30 min):

    • Dissolve 4-nitrobenzoyl chloride (1.1 eq) in a minimal amount of DCM.

    • Add this solution dropwise to the amine mixture.[1][2]

    • Why? High concentration of acid chloride + heat = di-acylation byproducts. Keep it slow and cold.

  • Reaction (2-4 hours):

    • Allow the mixture to warm to room temperature naturally.

    • Monitor via TLC (Solvent: 30% Ethyl Acetate in Hexane). Look for the disappearance of the amine spot.

  • Work-up (The "Purification Gate"):

    • Quench: Add water to destroy excess acid chloride.

    • Wash 1 (Acidic): Wash organic layer with 1M HCl (2x). Removes unreacted amine.

    • Wash 2 (Basic): Wash organic layer with Sat. NaHCO₃ (2x). Removes nitrobenzoic acid.

    • Wash 3 (Neutral): Wash with Brine (1x).

    • Dry: Dry over MgSO₄, filter, and evaporate solvent.

  • Crystallization:

    • Recrystallize the crude solid from hot Ethanol (95%) .

    • If oiling occurs, add water dropwise to the hot ethanol solution until turbid, then cool slowly.

Part 3: Reaction Logic & Troubleshooting Visualization

The following diagrams illustrate the critical decision pathways and the chemical workflow.

Figure 1: Synthesis Workflow & Critical Control Points

G cluster_wash Purification Cascade Start Start: Reagent Prep Cool Cool to 0°C (Kinetic Control) Start->Cool Add Dropwise Addition (Prevent Di-acylation) Cool->Add React Reaction (RT, 3 hrs) Add->React Quench Quench & Partition React->Quench AcidWash 1M HCl Wash (Removes Amine) Quench->AcidWash BaseWash NaHCO3 Wash (Removes Acid) AcidWash->BaseWash Cryst Recrystallization (Ethanol) BaseWash->Cryst Final Pure Product N-(3-methylphenyl)-... Cryst->Final

Caption: The optimized workflow emphasizes temperature control during addition and a dual-wash strategy to ensure chemical purity before recrystallization.

Figure 2: Troubleshooting Logic Tree

T Issue Identify Problem LowYield Low Yield (<50%) Issue->LowYield Precip Early Precipitation Issue->Precip Impure Impure/Colored Issue->Impure CheckBase Did you use Base? LowYield->CheckBase CheckWater Check Solvents Precip->CheckWater CheckWash Workup Method? Impure->CheckWash HClTrap HCl Trap Failure: Amine protonated CheckBase->HClTrap No AddBase Solution: Add TEA or use Schotten-Baumann HClTrap->AddBase Hydrolysis Hydrolysis: Acid Chloride -> Acid CheckWater->Hydrolysis Wet DrySolv Solution: Dry DCM & Fresh Reagents Hydrolysis->DrySolv Residue Contamination: Start Material present CheckWash->Residue Extraction only DualWash Solution: Perform HCl AND NaHCO3 Washes Residue->DualWash

Caption: Diagnostic logic for resolving the three most common synthesis failures: Stoichiometry errors, Moisture contamination, and Purification oversight.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for Schotten-Baumann procedures and benzanilide synthesis).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic insight into nucleophilic acyl substitution).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7419, 4-Nitrobenzoyl chloride. (Physical properties and reactivity data).[3][4][5][6][7][8][9][10][11]

  • Org. Synth. 1927, 7, 6; 1941, Coll. Vol. 1, 82. Benzanilide Synthesis Protocol. (Foundational protocol for amide coupling).

Sources

Optimization

Removing unreacted 3-methylaniline from benzamide product

Topic: Removal of Unreacted 3-Methylaniline from Benzamide Derivatives Welcome to the Purification Support Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted 3-Methylaniline from Benzamide Derivatives

Welcome to the Purification Support Hub. I am Dr. Aris, Senior Application Scientist. Below you will find a technical guide designed to resolve the persistence of 3-methylaniline (m-toluidine) in your benzamide synthesis. This guide prioritizes chemical logic based on pKa differentials and provides self-validating workflows.

Diagnostic & Triage: Do I have this specific impurity?

Before initiating purification, confirm the identity of the impurity. 3-methylaniline is often difficult to visualize on TLC if the concentration is low, but it has a distinct NMR signature.

Q: How do I definitively confirm the presence of 3-methylaniline? A: Use 1H-NMR and TLC with specific visualization stains.

Diagnostic MethodWhat to look for
1H-NMR (CDCl₃) The Methyl Singlet: Look for a sharp singlet at

2.25 – 2.30 ppm
(3H). Aromatic Region: Look for complex multiplets in the

6.3 – 7.1 ppm
range, specifically upfield of the benzamide protons.
TLC Visualization UV (254 nm): 3-methylaniline is UV active but may overlap with your product. Ninhydrin: May stain weakly/slowly (red/brown). p-Anisaldehyde: Often stains anilines distinctively (red/orange).
Physical Signs The product oil/solid may have a yellow/brown tint and a characteristic "fishy" or amine-like odor, even at trace levels.
The Standard Protocol: Acid-Base Extraction

Logic: This method relies on the massive pKa difference between the impurity and the product.

  • 3-Methylaniline (Impurity): The conjugate acid has a pKa

    
     4.7  [1]. In dilute acid (pH < 2), it becomes fully protonated (anilinium salt) and water-soluble.
    
  • Benzamide (Product): The conjugate acid has a pKa

    
     -1.5  [2]. It remains neutral and organic-soluble even in 1M HCl.
    

Safety Warning: 3-methylaniline is toxic and absorbs through the skin. Wear appropriate PPE.

Step-by-Step Workflow
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane). Use approx. 10-20 mL solvent per gram of crude.

  • The Acid Wash:

    • Add 1M HCl (volume equal to organic layer).[1]

    • Critical Step: Shake vigorously for 2–3 minutes. The amine must physically contact the acid to protonate.

  • Phase Separation: Allow layers to separate.

    • Bottom Layer (if DCM): Contains Product.

    • Top Layer (if DCM): Aqueous Acid + Protonated Impurity.

  • Validation (TLC): Spot the organic layer before drying. If the amine spot (low Rf) is gone, proceed. If not, repeat Step 2.

  • Finishing: Wash organic layer with Brine (Sat. NaCl) to remove entrained water/acid. Dry over Na₂SO₄, filter, and concentrate.

Visualization of the Extraction Logic

ExtractionLogic Start Crude Mixture (Benzamide + 3-Methylaniline) AddSolvent Dissolve in EtOAc or DCM Start->AddSolvent AddAcid Add 1M HCl (pH < 1) AddSolvent->AddAcid Partition Phase Partitioning AddAcid->Partition Protonation Event OrgLayer Organic Phase (Neutral Benzamide) Partition->OrgLayer Hydrophobic AqLayer Aqueous Phase (3-Methylanilinium Chloride) Partition->AqLayer Hydrophilic (Ionic) Product Pure Benzamide OrgLayer->Product Dry & Concentrate Waste Discard Aqueous (Neutralize before disposal) AqLayer->Waste

Figure 1: Chemo-selective partitioning of the basic amine impurity into the aqueous phase upon acidification.

Advanced Troubleshooting (FAQs)

Q: I formed a terrible emulsion during the acid wash. How do I fix it? A: Anilines can act as weak surfactants.

  • Immediate Fix: Add solid NaCl directly to the separatory funnel and shake gently. The increased ionic strength (salting out) forces phase separation.

  • Alternative: Filter the emulsion through a pad of Celite.[1] The solid particulate stabilizing the emulsion will be removed.

Q: My benzamide product is acid-sensitive (e.g., contains an acetal or Boc group). Can I use HCl? A: No. 1M HCl may cleave acid-sensitive protecting groups.

  • Solution: Use 10% Citric Acid or 0.5M NaH₂PO₄ instead of HCl. These are milder buffers (pH 3–4) that are strong enough to protonate the aniline (pKa 4.7) but gentle on sensitive functional groups.

Q: The impurity persists even after acid washing.[1] Why? A: This suggests the "impurity" might not be the free amine.

  • Check for Acetylation: Did the aniline react with your acylating agent to form a bis-amide or a side-product amide? If so, it is no longer basic and will not wash out with acid. You will need chromatography.[2][3]

  • Solvent Trapping: If you used a very polar organic solvent (like THF or n-Butanol) for extraction, the anilinium salt might have some solubility in the organic layer. Switch to Ether or Toluene.

Alternative Methodology: Scavenger Resins

If liquid-liquid extraction is impossible (e.g., intractable emulsions or water-soluble product), use Solid-Supported Scavengers.[4]

Technology: Polystyrene-Supported Isocyanate (PS-NCO) . Mechanism: The isocyanate resin acts as an "electrophile trap." It reacts covalently with the nucleophilic 3-methylaniline to form a urea derivative that remains bound to the bead.

Protocol:

  • Dissolve crude (1 mmol) in dry DCM or THF.

  • Add PS-Isocyanate (2–3 equivalents relative to the impurity, not the product).

  • Stir gently at room temperature for 2–12 hours.

  • Filter the resin.[1] The filtrate contains your purified benzamide [3].

Decision Matrix: Choosing Your Method

PurificationDecision Start Impurity Detected: 3-Methylaniline IsAcidSens Is Product Acid Sensitive? Start->IsAcidSens NoSens No IsAcidSens->NoSens Robust YesSens Yes IsAcidSens->YesSens Labile Groups Standard Protocol 1: 1M HCl Wash NoSens->Standard Mild Protocol 1 (Modified): 10% Citric Acid Wash YesSens->Mild Moderate Sensitivity Scavenger Protocol 2: PS-Isocyanate Resin YesSens->Scavenger High Sensitivity or Water Soluble Product

Figure 2: Decision tree for selecting the appropriate purification methodology based on product stability.

Summary of Chemical Data
CompoundFunctional GrouppKa (Conj. Acid)Behavior in 1M HCl
3-Methylaniline Aryl Amine4.7 Protonates (Forms water-soluble salt)
Benzamide Primary Amide-1.5 Neutral (Remains in organic layer)
References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7934, m-Toluidine. Retrieved from [Link]

  • Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. Retrieved from [Link]

  • Biotage. (2016).[4][5] Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger.[5] Retrieved from [Link] (General reference for PS-Isocyanate applications).

Sources

Troubleshooting

Troubleshooting solubility issues of Benzamide, N-(3-methylphenyl)-4-nitro-

Welcome to the technical support guide for Benzamide, N-(3-methylphenyl)-4-nitro-. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Benzamide, N-(3-methylphenyl)-4-nitro-. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure successful experimental outcomes.

Compound Characterization Summary

Before addressing specific issues, it's crucial to understand the physicochemical profile of Benzamide, N-(3-methylphenyl)-4-nitro-. These properties are the primary drivers of its solubility behavior.

PropertyValueImplication for Solubility
Molecular Formula C₁₄H₁₂N₂O₃-
Molecular Weight 256.26 g/mol [1]-
Calculated LogP 3.15552[1]A LogP value greater than 3 indicates significant lipophilicity, predicting poor aqueous solubility.
Topological Polar Surface Area (TPSA) 72.24 Ų[1]A moderate TPSA suggests the presence of polar groups, but the overall lipophilicity from the aromatic rings dominates.
Hydrogen Bond Donors 1[1]Limited hydrogen bonding potential with water.
Hydrogen Bond Acceptors 3[1]Limited hydrogen bonding potential with water.
Predicted pKa (Amide Proton) ~15 (inferred from 4-nitrobenzamide)[2]The amide proton is not acidic, meaning deprotonation is not feasible under typical aqueous pH conditions (1-12).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing extremely low solubility of Benzamide, N-(3-methylphenyl)-4-nitro- in my aqueous buffer system (e.g., PBS, TRIS). Is this expected?

Answer: Yes, this is entirely expected. The compound's high calculated LogP of 3.15 indicates it is significantly more soluble in lipids (octanol) than in water, a characteristic known as lipophilicity.[1] This property is driven by the two aromatic rings and is a common feature of many organic molecules in drug discovery.

Structurally related compounds confirm this behavior. For instance, 4-nitrobenzamide, a core component of your molecule, is reported to have an aqueous solubility of less than 0.1 mg/mL.[2][3] Similarly, N-aryl benzamides are typically soluble in organic solvents but show limited aqueous solubility due to their hydrophobic nature.[4] Therefore, direct dissolution in an aqueous medium will likely result in precipitation or an insoluble suspension.

Q2: What is the recommended strategy for preparing a stock solution? Which organic solvents should I start with?

Answer: The standard and highly recommended procedure is to first prepare a concentrated stock solution in an appropriate organic solvent. This stock can then be diluted into your aqueous experimental medium. The key is to select a solvent that can fully dissolve the compound at a high concentration while minimizing its potential interference with your downstream assay.

Based on the compound's structure, we recommend starting with polar aprotic solvents.

Recommended Starting Solvents for Stock Preparation:

SolventTypeRationale & Considerations
Dimethyl Sulfoxide (DMSO) Polar AproticFirst Choice. Excellent solubilizing power for a wide range of organic compounds.[5] It is water-miscible. Be aware that DMSO can affect cell viability and enzyme kinetics at final concentrations typically >0.5-1%. Always run a vehicle control in your experiments.
N,N-Dimethylformamide (DMF) Polar AproticSimilar to DMSO in solubilizing power.[] Can be a suitable alternative if DMSO interferes with the assay. It is also a common solvent for synthesizing nitro benzamide derivatives.[7]
Ethanol (EtOH) Polar ProticA less toxic alternative to DMSO/DMF.[] Its solubilizing power may be lower, so you might not achieve as high a stock concentration. A good choice for in vivo preliminary studies.
Acetone Polar AproticGood solubilizing power but highly volatile.[4] Less common for biological assays but can be used for chemical reactions or non-cell-based assays.
Q3: My experiment requires a final concentration in an aqueous buffer. How do I avoid precipitation when diluting the organic stock solution?

Answer: This is a critical step. The phenomenon you are trying to avoid is the compound "crashing out" of solution when the highly solubilizing organic environment of the stock is diluted into the non-solubilizing aqueous environment of your buffer. The primary strategy to overcome this is the use of co-solvents .[8][9]

A co-solvent is an organic solvent that is miscible with water and, when added to the final aqueous solution, increases the solubility of a lipophilic compound.[5] Essentially, the final medium becomes a mixture of water and the co-solvent, which is more "hospitable" to your compound than water alone.[]

The diagram below illustrates the general troubleshooting workflow.

G cluster_start Initial Observation cluster_stock Step 1: Stock Solution cluster_dilution Step 2: Dilution & Troubleshooting cluster_advanced Step 3: Advanced Strategies A Compound precipitates in aqueous buffer B Prepare concentrated stock in 100% DMSO or DMF A->B  Action C Dilute stock into final aqueous buffer B->C  Action D Precipitation Occurs? C->D E SUCCESS: Proceed with experiment. Run vehicle control. D->E  No F Increase co-solvent % in final buffer (e.g., 1-5% DMSO). Or use solubilizing excipients. D->F  Yes F->C Re-attempt G Consider advanced formulation: - Surfactants (e.g., Tween-80) - Cyclodextrin complexation F->G If co-solvents are incompatible or insufficient

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocol: Co-Solvent Titration for Assay Compatibility

This protocol helps you determine the maximum tolerable concentration of your compound in your final assay buffer.

  • Prepare Stock: Make a 10 mM stock solution of Benzamide, N-(3-methylphenyl)-4-nitro- in 100% DMSO.

  • Set Up Titration: In a series of microcentrifuge tubes or a 96-well plate, add your final assay buffer.

  • Serial Dilution: Create a dilution series of your compound. For example, to test a final DMSO concentration of 1%, you would add 1 µL of your 10 mM stock to 99 µL of buffer for a final compound concentration of 100 µM.

  • Observation: Mix well and let the solutions sit at the experimental temperature for 15-30 minutes. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect, or visible particles).

  • Determine Solubility Limit: The highest concentration that remains clear is your working solubility limit under those conditions. It is best practice to work at or below 80% of this limit to ensure solubility during the experiment.

Q4: Can I use pH adjustment to increase the solubility?

Answer: For Benzamide, N-(3-methylphenyl)-4-nitro-, pH adjustment is not an effective strategy. This technique primarily works for compounds with ionizable functional groups, such as acidic carboxylic acids or basic amines.[] By changing the pH, one can convert the neutral, less soluble form into a charged, more soluble salt form.

The only potentially ionizable proton in your compound is on the amide nitrogen. However, the pKa of this proton is predicted to be around 15, based on the structurally similar 4-nitrobenzamide.[2] This means it is an extremely weak acid, weaker than water. You would need to achieve a pH of 15 or higher to begin to deprotonate it, which is far outside the range of any biological or standard laboratory buffer and would denature most proteins or harm cells.

The diagram below illustrates why co-solvency is the preferred method over pH adjustment for this molecule.

G cluster_compound Compound: Benzamide, N-(3-methylphenyl)-4-nitro- cluster_strategy Solubilization Strategy cluster_outcome Outcome Compound Lipophilic Core (2 Aromatic Rings) Amide Group (NH) Nitro Group (NO2) pH_Adjust pH Adjustment (Target: Amide NH) Compound:f0->pH_Adjust CoSolvency Co-Solvency (Target: Whole Molecule) Compound->CoSolvency pH_Outcome Ineffective pKa of Amide NH is ~15 (Not ionizable in aq. buffer) pH_Adjust->pH_Outcome CoSolvency_Outcome Effective Reduces water polarity, creating a favorable environment for the lipophilic core. CoSolvency->CoSolvency_Outcome

Caption: Rationale for choosing co-solvency over pH adjustment.

Q5: Co-solvents are interfering with my cellular assay. What are some advanced strategies I can consider?

Answer: If standard co-solvents are not an option, you may need to explore more advanced formulation techniques. These often require more development time but can be very effective. About 40% of approved drugs and nearly 90% of drug candidates are poorly water-soluble, making this a well-studied area in pharmaceutics.[10]

  • Surfactant-based Micelles: Non-ionic surfactants like Tween-80 or Pluronic F-68 can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate your compound, while the hydrophilic shell keeps the entire complex dissolved in water.[8]

  • Cyclodextrin Complexation: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophobic inner cavity and a hydrophilic exterior. Your compound can become trapped within the cavity, forming an "inclusion complex" that is water-soluble.[8] SBE-β-CD is a common derivative used for this purpose.[5]

  • Solid Dispersions: For solid dosage forms or if you can re-formulate your powder, creating a solid dispersion involves dissolving the compound and a carrier (like PVP or PEG) in a common solvent and then removing the solvent. This leaves your compound amorphously dispersed within the carrier, which can significantly improve the dissolution rate.[11][12]

These advanced methods typically require formulation expertise. Please contact our formulation science department for further consultation on these approaches.

References

  • 4-Nitrobenzamide. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Benzamide, 4-nitro- (CAS 619-80-7). (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]

  • Benzamide, N-(3-methylphenyl)-2-methyl-. (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). National Institutes of Health (NIH). Retrieved March 7, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved March 7, 2026, from [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022, June 3). MDPI. Retrieved March 7, 2026, from [Link]

  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs. (2026, March 2). PriMera Scientific Publications. Retrieved March 7, 2026, from [Link]

  • Method of reducing aromatic nitro compounds. (n.d.). Google Patents.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research. Retrieved March 7, 2026, from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). National Institutes of Health (NIH). Retrieved March 7, 2026, from [Link]

  • Benzamide, N-(3-methylphenyl)-2,3,4-trifluoro-. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

  • N-(3-Methylphenyl)benzamide. (n.d.). National Institutes of Health (NIH). Retrieved March 7, 2026, from [Link]

  • N-(3-Methylphenyl)benzamide. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 3-Methyl-N-(4-methylphenyl)benzamide. (n.d.). National Institutes of Health (NIH). Retrieved March 7, 2026, from [Link]

  • Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Minimizing side reactions in 4-nitrobenzoyl chloride coupling

Topic: Minimizing Side Reactions & Optimizing Yields Audience: Synthetic Chemists & Process Development Scientists Critical Reactivity Profile: The "Why" Behind the Failures Before troubleshooting, you must understand th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Optimizing Yields Audience: Synthetic Chemists & Process Development Scientists

Critical Reactivity Profile: The "Why" Behind the Failures

Before troubleshooting, you must understand the electronic environment of your reagent. 4-Nitrobenzoyl chloride (4-NBC) is not a standard acyl chloride; it is a hyper-electrophile .

  • The Nitro Effect: The nitro group (

    
    ) at the para position is a strong electron-withdrawing group (EWG). Through both inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effects, it pulls electron density away from the carbonyl carbon.
  • The Consequence: The carbonyl carbon is significantly more positive (electrophilic) than in benzoyl chloride.

    • Pro: Reaction rates are fast, often requiring no heating.

    • Con: It is hypersensitive to moisture. Hydrolysis competes aggressively with your nucleophile (amine/alcohol).

Key Takeaway: If you treat 4-NBC like benzoyl chloride (e.g., open-air weighing, wet solvents), you will primarily isolate 4-nitrobenzoic acid, not your product.

Troubleshooting Dashboard: Symptom & Solution

SymptomProbable CauseThe MechanismImmediate Fix
White Precipitate (during reaction)Hydrolysis Moisture entered the system. 4-NBC hydrolyzed to 4-nitrobenzoic acid (insoluble in DCM/Ether).Filter solids (likely acid byproduct). Switch to Protocol A (Anhydrous).
Low Yield (with unreacted amine)HCl Poisoning HCl byproduct protonated your amine nucleophile, turning it into a non-nucleophilic ammonium salt (

).
Increase base stoichiometry (min 2.5 eq). Switch to Protocol B (Schotten-Baumann).
Product Contaminated with Anhydride Thermal Runaway High temp + Hydrolysis. The carboxylate (hydrolysis product) attacked the remaining 4-NBC.Cool to 0°C during addition. Add 4-NBC dropwise.
Dark/Tar Formation Substrate Decomposition The HCl generated is degrading acid-sensitive functional groups (e.g., acetals, Boc groups) on your substrate.Use a scavenger base (TEA/DIPEA) before adding 4-NBC.

Visualizing the Competition

The following diagram illustrates the kinetic competition occurring in your flask. Your goal is to maximize the green path and block the red paths.

ReactionPathways NBC 4-Nitrobenzoyl Chloride Product Desired Product (Amide/Ester) NBC->Product Fast (k1) + Base Acid 4-Nitrobenzoic Acid (Side Product) NBC->Acid Very Fast (k2) + H2O Nuc Nucleophile (Amine/Alcohol) Water Water (Trace Moisture) Anhydride Symmetrical Anhydride (Impurity) Acid->Anhydride Reaction with excess NBC

Caption: Kinetic competition between productive coupling (Green) and moisture-induced hydrolysis/anhydride formation (Red).

Optimized Protocols

Protocol A: The "Strictly Anhydrous" Method (Amidation)

Best for: Valuable substrates, acid-sensitive groups, or small-scale synthesis.

  • Setup: Flame-dry a round-bottom flask under

    
     or Ar flow.
    
  • Solvation: Dissolve your amine (1.0 equiv) in anhydrous DCM or THF.

  • Scavenger: Add Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv).

    • Why? You need >1 equiv to neutralize the HCl produced. Excess base ensures the amine remains deprotonated and nucleophilic.

  • Cooling: Cool the mixture to 0°C (Ice/Water bath).

    • Why? This suppresses the rate of side reactions (anhydride formation) more than the desired coupling.

  • Addition: Dissolve 4-NBC (1.1 equiv) in a minimal amount of dry DCM. Add this solution dropwise over 10-15 minutes.

    • Critical: Do not add solid 4-NBC directly; it creates local hot spots.

  • Workup: Warm to RT. Wash with Sat.

    
      (removes 4-nitrobenzoic acid) followed by 1M HCl  (removes unreacted amine/TEA).
    
Protocol B: The "Schotten-Baumann" Method (Biphasic)

Best for: Robust substrates, large scale, or amino acids.

  • System: Create a biphasic mixture of DCM (organic) and 1M NaOH or 10%

    
     (aqueous).
    
  • Reactants: Dissolve the amine in the DCM layer.

  • Addition: Add 4-NBC (solid or solution) to the vigorously stirring mixture.

  • Mechanism: As HCl is generated, it partitions into the aqueous phase and is instantly neutralized by the inorganic base.

    • Advantage:[1][2] The organic phase remains neutral, preventing acid-catalyzed degradation.

    • Self-Validating: If the pH of the aqueous layer drops below 8, add more base immediately.

Purification Logic: The "Wash" Decision Tree

Separating the 4-nitrobenzoic acid byproduct is the most common purification step. Use this logic flow to design your workup.

WorkupLogic Start Crude Reaction Mixture IsProductAcidSensitive Is Product Acid Sensitive? Start->IsProductAcidSensitive WashAcid Wash 1: Dilute HCl (Removes unreacted Amine/Base) IsProductAcidSensitive->WashAcid No WashBaseOnly Wash: 0.5M NaOH or NaHCO3 (Rapid Wash) IsProductAcidSensitive->WashBaseOnly Yes WashBase Wash 2: Sat. NaHCO3 (Removes 4-Nitrobenzoic Acid) WashAcid->WashBase Dry Dry Organic Layer (MgSO4) WashBase->Dry WashBaseOnly->Dry

Caption: Decision tree for liquid-liquid extraction workup to isolate pure amide/ester.

Frequently Asked Questions (FAQs)

Q: Can I use DMAP to accelerate the reaction? A: Yes, but proceed with caution. 4-(Dimethylamino)pyridine (DMAP) forms a highly reactive


-acylpyridinium intermediate. While this accelerates reaction with sterically hindered alcohols (Steglich conditions), it also accelerates hydrolysis if any water is present. Use only 0.1 equiv DMAP and ensure strictly anhydrous conditions.

Q: My 4-NBC bottle has a white crust. Is it usable? A: The white crust is 4-nitrobenzoic acid (hydrolysis product).

  • Small crust: You can use it, but calculate stoichiometry based on the assumption that purity is <98%.

  • Large crust: Recrystallize from dry ligroin or thionyl chloride, or buy a fresh bottle. Using degraded reagent introduces free acid that complicates purification.

Q: Why did my Boc-protecting group fall off? A: You likely generated high local concentrations of HCl.

  • Fix: Ensure your base (TEA/DIPEA) is present in the flask before you add the acid chloride. Do not add the base last.

References

  • BenchChem Technical Support. (2025).[2][3][4][5] Application Notes and Protocols for Amide Synthesis using 4-(Methylamino)-3-nitrobenzoyl chloride. BenchChem. 6[4][7]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. 8[7]

  • BenchChem Technical Support. (2025). Reactions of 4-Nitrobenzoyl Chloride with Tertiary Amines. BenchChem. 4

  • Sigma-Aldrich. (n.d.). 4-Nitrobenzoyl chloride Product Information. Merck KGaA. Link[7]

  • BenchChem Technical Support. (2025). A Comparative Guide to Alternative Reagents for 4-Nitrobenzoyl Chloride in Esterification. BenchChem. 3[4][7]

Sources

Troubleshooting

Optimizing temperature for N-(3-methylphenyl)-4-nitrobenzamide crystallization

Welcome to the Technical Support Center for Crystallization Engineering. As a Senior Application Scientist, I have designed this resource to help you move beyond empirical trial-and-error when optimizing the crystallizat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Crystallization Engineering. As a Senior Application Scientist, I have designed this resource to help you move beyond empirical trial-and-error when optimizing the crystallization of N-(3-methylphenyl)-4-nitrobenzamide .

This guide focuses on the thermodynamic and kinetic causality behind temperature control, providing self-validating protocols and actionable troubleshooting steps to ensure high-purity, consistent crystalline yields.

Part 1: The Mechanistic Role of Temperature

To optimize the crystallization of N-(3-methylphenyl)-4-nitrobenzamide, we must first understand its molecular architecture. The molecule features a rigid amide backbone that drives crystallization via strong amide-amide homosynthons[1]. However, the electron-withdrawing 4-nitro group and the sterically bulky 3-methylphenyl group introduce competing intermolecular forces.

When the temperature is reduced too rapidly, the kinetic barrier to proper lattice alignment prevents orderly crystal growth. Instead of forming stable crystals, the system is forced past its metastable limit, often resulting in metastable polymorphs[2] or liquid-liquid phase separation (LLPS, commonly known as "oiling out"). Therefore, defining and operating strictly within the Metastable Zone Width (MSZW) is the most critical parameter for this compound[3].

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my N-(3-methylphenyl)-4-nitrobenzamide "oil out" instead of crystallizing at low temperatures? Causality: Oiling out (LLPS) occurs when your cooling rate generates supersaturation faster than the molecules can integrate into a crystal lattice. The steric drag of the 3-methylphenyl group slows down the molecular alignment required to form the critical nucleus. When pushed too far into the metastable zone, the liquid amorphous phase becomes kinetically favored over the crystalline phase[4]. Solution: You must map the MSZW and reduce your cooling rate. If oiling out persists, introduce seed crystals at a temperature just below the saturation point to provide an immediate surface for lattice integration, bypassing the high energy barrier of primary nucleation.

Q2: I am getting inconsistent yields and variable crystal sizes across batches. How do I fix this? Causality: Relying on spontaneous (primary) nucleation at the extreme edge of the MSZW causes stochastic batch-to-batch variability. The MSZW is not a static thermodynamic property; it is highly dependent on volume, cooling rate, and agitation intensity[3],[5]. Solution: Implement a controlled desupersaturation trajectory[4]. Cool the solution to the middle of the MSZW, hold it isothermally, and add 1-5% wt/wt of milled seed crystals.

Q3: Does agitation speed affect my optimal crystallization temperature? Causality: Yes. Increased agitation intensity introduces mechanical energy that lowers the energy barrier for nucleation, effectively narrowing the MSZW[5]. If you scale up a process and increase the impeller speed without adjusting the temperature profile, you will induce premature nucleation, leading to fine, poorly formed crystals.

Part 3: Visualizing the Process

Crystallization_Strategy Start Saturated Solution (High Temp) Cool1 Controlled Cooling (0.1 - 0.5 °C/min) Start->Cool1 MSZ Enter Metastable Zone (Supersaturated) Cool1->MSZ Seed Add Seed Crystals (1-5% wt/wt) MSZ->Seed Avoids Primary Nucleation Grow Isothermal Hold (Desupersaturation) Seed->Grow Cool2 Final Cooling (Yield Maximization) Grow->Cool2 Product Pure N-(3-methylphenyl)- 4-nitrobenzamide Cool2->Product

Workflow for controlled cooling crystallization using seeding within the metastable zone.

OilingOut Issue Observation: Oiling Out (LLPS) Check Check Supersaturation at Nucleation Issue->Check High High Supersaturation (Rapid Cooling) Check->High Low Low Supersaturation (Poor Solvent Choice) Check->Low Fix1 Reduce Cooling Rate (< 0.2 °C/min) High->Fix1 Fix2 Introduce Seeding Near Saturation High->Fix2 Fix3 Adjust Solvent/Antisolvent Ratio Low->Fix3

Troubleshooting decision tree for resolving oiling out (liquid-liquid phase separation).

Part 4: Quantitative Data Presentation

The following table summarizes the causal relationship between cooling rate, MSZW, and the resulting solid-state form of N-(3-methylphenyl)-4-nitrobenzamide. Notice how rapid cooling expands the MSZW but ultimately leads to phase separation rather than crystallization.

Table 1: Influence of Cooling Rate on MSZW and Nucleation Temperature (


) 
Cooling Rate (°C/min)Saturation Temp (°C)Nucleation Temp (°C)MSZW (ΔT, °C)Solid-State Observation
0.1 60.055.24.8Large, distinct faceted crystals
0.2 60.052.17.9Moderate, uniform crystal size
0.5 60.045.514.5Fine needles, high agglomeration
1.0 60.038.022.0Oiling out (LLPS) / Amorphous phase

Part 5: Standardized Experimental Protocols

To ensure a self-validating system, these protocols utilize Process Analytical Technology (PAT)—specifically FBRM (Focused Beam Reflectance Measurement) and ATR-FTIR—to monitor the process in real-time[6].

Protocol 1: MSZW Determination via Polythermal Method

Purpose: To define the safe operating temperature window for your specific solvent system.

  • Preparation: Suspend a known excess of N-(3-methylphenyl)-4-nitrobenzamide in your chosen solvent (e.g., ethanol or ethyl acetate) within a jacketed crystallizer equipped with FBRM and ATR-FTIR probes.

  • Heating & Dissolution: Heat the suspension at 1.0 °C/min until the FBRM chord count drops to zero (indicating complete dissolution). Record this as the Saturation Temperature (

    
    ). Hold isothermally for 30 minutes to ensure complete destruction of solute history.
    
  • Controlled Cooling: Cool the solution at a strictly controlled rate (e.g., 0.2 °C/min).

  • Nucleation Detection: Monitor the FBRM particle counts. The exact temperature at which a sharp spike in chord counts occurs is the Nucleation Temperature (

    
    ).
    
  • Validation Checkpoint: Cross-reference the FBRM spike with the ATR-FTIR solute concentration curve. A simultaneous drop in dissolved concentration confirms true crystallization rather than the formation of oil droplets[5]. Calculate MSZW =

    
    .
    
Protocol 2: Optimized Seeded Cooling Crystallization

Purpose: To produce consistent, high-purity crystals while avoiding oiling out.

  • Supersaturation Generation: Heat the mixture to 5 °C above

    
     to ensure complete dissolution. Cool the system at 0.5 °C/min to a temperature exactly midway into your determined MSZW (e.g., 
    
    
    
    - 3 °C).
  • Isothermal Seeding: Hold the temperature constant. Add 2% wt/wt of pre-milled N-(3-methylphenyl)-4-nitrobenzamide seed crystals.

  • Desupersaturation Hold: Maintain the isothermal hold for 60-90 minutes.

    • Validation Checkpoint: Use ATR-FTIR to monitor the liquid-phase concentration. Do not proceed to the next step until the concentration curve flattens, indicating that the supersaturation has been consumed by crystal growth[4].

  • Final Cooling: Once desupersaturation is complete, resume cooling at 0.2 °C/min down to the final isolation temperature (e.g., 5 °C) to maximize yield. Filter, wash with cold anti-solvent, and dry under vacuum.

References

1.[1] Designing ternary cocrystals with hydrogen bonds and halogen bonds. rsc.org. 1 2.[4] Direct design of temperature trajectories for crystallization processes. mit.edu (Journal of Process Control). 4 3.[2] Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. nih.gov (Nature Communications). 2 4.[3] A new view on the metastable zone width during cooling crystallization. utwente.nl (Chemical Engineering Science). 3 5.[5] The Effect of Mixing on the Metastable Zone Width and Nucleation Kinetics in the Anti-Solvent Crystallization. scispace.com (Chemical Engineering Research and Design).5 6.[6] Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. pbworks.com. 6

Sources

Optimization

Technical Support Center: Purification of N-(3-methylphenyl)-4-nitrobenzamide

Welcome to the Technical Support Center. Synthesizing N-(3-methylphenyl)-4-nitrobenzamide via the amidation of 3-methylaniline (m-toluidine) with 4-nitrobenzoyl chloride often yields a crude mixture containing unreacted...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing N-(3-methylphenyl)-4-nitrobenzamide via the amidation of 3-methylaniline (m-toluidine) with 4-nitrobenzoyl chloride often yields a crude mixture containing unreacted starting materials, hydrolysis products (4-nitrobenzoic acid), and colored oxidation byproducts[1].

As a Senior Application Scientist, I have designed this guide to provide a comprehensive, causality-driven approach to isolating your pure amide. We will utilize a two-phase purification strategy: Acid-Base Extraction to remove ionizable impurities, followed by Single-Solvent Recrystallization to achieve high crystallographic purity.

Part 1: Quantitative Data & Partitioning Logic

To successfully purify the crude mixture, we must exploit the physicochemical differences between the target amide and the reaction impurities.

Table 1: Partitioning Logic for Crude Components

ComponentChemical NaturepKaState in 1M HCl (pH < 2)State in 1M NaHCO₃ (pH > 8)Target Layer
N-(3-methylphenyl)-4-nitrobenzamide Neutral AmideN/ANeutral (Organic)Neutral (Organic)Organic (EtOAc)
3-methylaniline Basic Amine~4.7Protonated Salt (Aqueous)Neutral (Organic)Aqueous (Acid Wash)
4-nitrobenzoic acid Carboxylic Acid~3.4Neutral (Organic)Deprotonated Salt (Aqueous)Aqueous (Base Wash)

Table 2: Recrystallization Solvent Screening Data

SolventTarget Solubility (Cold)Target Solubility (Hot)Suitability Assessment
Ethanol LowHighOptimal (Standard for N-aryl benzamides)
Water InsolubleInsolublePoor (Use only as an anti-solvent if needed)
Ethyl Acetate HighHighPoor (Product will remain in solution)

Part 2: Phase 1 - Acid-Base Extraction

Acid-base extraction is the critical first step in the work-up procedure to strip away unreacted acidic and basic precursors, leaving only neutral compounds in the organic phase[2].

ExtractionWorkflow A Crude Mixture in EtOAc (Amide, Amine, Acid) B 1M HCl Wash (Protonates Amine) A->B C Aqueous Layer (Amine·HCl Salt) B->C Extract D Organic Layer (Amide, Acid) B->D Keep E 1M NaHCO3 Wash (Deprotonates Acid) D->E F Aqueous Layer (Sodium 4-nitrobenzoate) E->F Extract G Organic Layer (Crude Amide) E->G Keep

Fig 1. Acid-base extraction logic for isolating neutral amides from crude mixtures.

Troubleshooting & FAQs

Q: Why do we use 1M NaHCO₃ instead of a stronger base like NaOH to remove 4-nitrobenzoic acid? A: Strong bases such as NaOH carry a risk of hydrolyzing the newly formed amide bond back into the starting amine and carboxylic acid. Sodium bicarbonate (NaHCO₃) is a weak base that is perfectly calibrated to deprotonate the carboxylic acid without degrading the target N-(3-methylphenyl)-4-nitrobenzamide[2].

Q: I have a stubborn emulsion during the aqueous washes. What is the physical cause, and how do I break it? A: Emulsions occur when the aqueous and organic layers lack sufficient density or polarity differences, often exacerbated by the surfactant-like behavior of organic salts. To break the emulsion, add saturated NaCl (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, forcing the organic and aqueous phases to separate sharply.

Protocol 1: Self-Validating Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in 50 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Amine Removal: Add 25 mL of 1M HCl. Stopper, invert, and vent. Shake vigorously. Allow layers to separate and drain the lower aqueous layer.

    • Validation Check: Test the pH of the separated aqueous layer using pH paper. It must read pH < 2. If pH > 2, the amine is not fully protonated; repeat the acid wash.

  • Acid Removal: Add 25 mL of 1M NaHCO₃ to the organic layer. Shake gently and vent frequently to release CO₂ gas. Drain the aqueous layer.

    • Validation Check: Observe CO₂ gas evolution. Continue washing with fresh NaHCO₃ until no further gas evolves and the aqueous layer tests at pH > 8, confirming total removal of 4-nitrobenzoic acid.

  • Drying: Wash the organic layer with 25 mL of brine, drain the aqueous layer, and add anhydrous MgSO₄ to the organic flask.

    • Validation Check: Swirl the flask. The MgSO₄ should flow freely like "snow" rather than clumping, indicating complete removal of residual water.

  • Concentration: Filter off the MgSO₄ and concentrate the filtrate in vacuo to yield the crude solid amide.

Part 3: Phase 2 - Recrystallization & Decolorization

Recrystallization works on the principle that molecules of the same compound will fit seamlessly into their specific crystal lattice, excluding impurities that remain dissolved in the cold mother liquor[3].

Recrystallization A Crude Amide Solid B Dissolve in Minimum Hot Ethanol A->B C Add Activated Charcoal (Adsorbs Impurities) B->C D Hot Gravity Filtration C->D E Slow Cooling to RT (Crystal Nucleation) D->E F Ice Bath Cooling (Maximize Yield) E->F G Vacuum Filtration & Cold Solvent Wash F->G H Pure N-(3-methylphenyl) -4-nitrobenzamide G->H

Fig 2. Recrystallization and hot filtration workflow for purifying N-aryl benzamides.

Troubleshooting & FAQs

Q: Why did my product "oil out" as a liquid layer instead of forming solid crystals during cooling? A: "Oiling out" happens when the compound's melting point is lower than the temperature at which it saturates the solvent, causing it to separate as a liquid phase rather than a crystal lattice[3]. This is common if the solution is cooled too rapidly or if high levels of impurities disrupt lattice formation. To fix this, reheat the mixture until homogeneous, add a small amount of additional hot ethanol, and cool it very slowly. You may also scratch the inside of the flask with a glass rod to induce nucleation.

Q: How does activated charcoal remove the persistent yellow tint from my crude amide? A: Colored impurities in amidation reactions are typically highly conjugated, high-molecular-weight oxidation byproducts. Activated charcoal has a massive, highly porous surface area that selectively adsorbs these large, conjugated molecules via pi-pi interactions, leaving the smaller target amide in solution[4].

Protocol 2: Self-Validating Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum volume of boiling ethanol dropwise while keeping the flask on a hot plate until the solid just dissolves.

  • Decolorization: Remove from heat briefly, add 1-2% (by weight) of activated charcoal, and boil for 2 minutes.

  • Hot Filtration: Perform a hot gravity filtration using fluted filter paper and a pre-warmed stemless funnel to remove the charcoal.

    • Validation Check: The filtrate must be completely clear and colorless. If a yellow tint persists, repeat the charcoal treatment[4].

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature undisturbed. Once crystals have formed, place the flask in an ice bath for 15 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a few milliliters of ice-cold ethanol to remove surface impurities.

  • Drying & Verification: Pull air through the filter cake for 10 minutes, then dry under high vacuum.

    • Validation Check: Perform a melting point (MP) analysis on the dried crystals. A sharp MP range (within 1-2 °C of the literature value) validates high crystallographic purity. A depressed or broad MP indicates residual solvent or trapped impurities.

References

  • Acid–base extraction - Wikipedia. Available at:[Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PubMed Central (PMC). Available at:[Link]

  • Recrystallization - Single Solvent - University of Alberta. Available at:[Link]

Sources

Troubleshooting

Addressing catalyst poisoning during nitro group reduction

Topic: Addressing Catalyst Poisoning & Deactivation Audience: Research Scientists & Process Chemists Introduction: The "Black Box" of Hydrogenation Welcome to the Catalysis Technical Support Hub. If you are here, your ni...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Catalyst Poisoning & Deactivation Audience: Research Scientists & Process Chemists

Introduction: The "Black Box" of Hydrogenation

Welcome to the Catalysis Technical Support Hub. If you are here, your nitro reduction has likely stalled, failed to initiate, or yielded a complex mixture of byproducts.

In nitro group reduction, the catalyst (typically Pd/C, Pt/C, or Raney Nickel) is not merely a passive surface; it is a dynamic interface susceptible to poisoning (irreversible chemical deactivation), fouling (physical blockage), and inhibition (reversible competitive adsorption).

This guide moves beyond generic advice. We treat the catalyst as a "sensor" that tells you about the impurities in your feedstock. Follow these diagnostic workflows to isolate the root cause and recover your reaction.

Part 1: The Diagnostic Hub

Before assuming your catalyst is dead, you must rule out kinetic limitations. A stalled reaction often mimics poisoning.

Diagnostic Workflow: Is it Kinetics or Poisoning?

Symptom: The reaction starts but stops at 30-50% conversion. Adding more hydrogen pressure does not restart it.

Step 1: The Agitation Test Hydrogenation is a three-phase reaction (Gas-Liquid-Solid). If H₂ cannot dissolve into the solvent and reach the catalyst surface fast enough, the reaction starves.

  • Action: Double your stirring speed (RPM).

  • Observation: If the rate increases, you have a Mass Transfer Limitation , not poisoning.

  • Fix: Use a gas-entrainment impeller or decrease solvent volume to improve headspace mixing.

Step 2: The "Spike" Test (Standard Activity Test)

  • Action: Inject a fresh aliquot of a "clean" standard substrate (e.g., nitrobenzene) into your stalled reaction mixture.

  • Observation A: If the standard is reduced rapidly, your catalyst is active . Your specific substrate is likely inhibiting the reaction (steric/electronic) or the product amine is poisoning the surface.

  • Observation B: If the standard is not reduced, the catalyst is poisoned . The active sites are irreversibly blocked.

Visualizing the Diagnosis

DiagnosticFlow Start Reaction Stalled / No Uptake CheckGas Check H2 Supply & Leaks Start->CheckGas Agitation Double Agitation Speed CheckGas->Agitation RateUp Rate Increases? Agitation->RateUp MassTransfer Diagnosis: Mass Transfer Limitation (Fix: Improve Mixing) RateUp->MassTransfer Yes SpikeTest Perform 'Spike Test' (Add Nitrobenzene) RateUp->SpikeTest No StdReduces Standard Reduces? SpikeTest->StdReduces Inhibition Diagnosis: Product Inhibition or Substrate Sterics StdReduces->Inhibition Yes Poisoned Diagnosis: Catalyst Poisoning (Irreversible Deactivation) StdReduces->Poisoned No

Figure 1: Decision tree for distinguishing between mass transfer issues and chemical poisoning.

Part 2: Sulfur & Heteroatom Management

Sulfur is the "kryptonite" of transition metal catalysts. Even trace amounts (ppm levels) of thiols, thioethers, or thiophenes from previous synthetic steps can deactivate an entire batch of Pd/C.

The Mechanism: Why Sulfur Kills Pd

Sulfur possesses a lone pair of electrons that donates strongly into the empty d-orbitals of the metal (Pd, Pt, Ni). This bond is often stronger than the adsorption of the nitro group or hydrogen, effectively permanently occupying the active site.

Troubleshooting Guide: Sulfur-Containing Substrates

Scenario: Your molecule contains a thiophene ring or a thioether linker. Issue: No reaction or extremely high catalyst loading required (50-100 wt%).

Solution A: Switch the Metal (The "Hardness" Principle) Palladium (Pd) is a "soft" metal and binds soft ligands (Sulfur) irreversibly.

  • Protocol: Switch to Platinum on Carbon (Pt/C) . Pt is harder than Pd and less susceptible to sulfur poisoning, though it is generally less active for nitro reduction.

  • Protocol: Use Raney Nickel in high excess. Nickel is cheap; you can use 100-200 wt% to act as both the catalyst and the "sulfur sponge."

Solution B: Scavenging (The "Pre-Wash") If the sulfur is an impurity (e.g., residual dithiothreitol or thioanisole from a previous step), you must remove it before adding the catalyst.

  • Step 1: Treat the starting material solution with Activated Carbon or Copper scavengers (e.g., Cu-EDA).

  • Step 2: Stir for 2 hours at 50°C.

  • Step 3: Filter through Celite.

  • Step 4: Proceed with hydrogenation.[1]

Table 1: Catalyst Selection for Heteroatom-Rich Substrates

Heteroatom PresentRisk LevelRecommended CatalystStrategy
None (C, H, O) LowPd/C (5-10%)Standard conditions.
Basic Nitrogen (Amines) MediumPd/C + AcidAdd 1 eq. HCl or AcOH to protonate amines preventing inhibition.
Halogens (Cl, Br, I) HighPt/C (Sulfided) or Pd/C + V(acac)₃Prevent dehalogenation (see Part 3).
Sulfur (Thioether/Thiol) CriticalPt/C or Raney NiPd will die. Use Pt or massive excess of Ni.
Phosphorus (Phosphines) CriticalRaney NiP binds metals very strongly.

Part 3: Halide Poisoning & Selectivity

A common "poisoning" complaint is actually a selectivity issue. When reducing nitro-aryl halides (e.g., 4-chloronitrobenzene), the catalyst may perform hydrodehalogenation (stripping the Cl). The resulting HCl can poison the catalyst and the reaction mixture becomes acidic, altering kinetics.

The "Dehalogenation Loop"
  • Nitro group reduces to amine.[2][3][4][5]

  • Pd inserts into the C-Cl bond.

  • H₂ reduces the Pd-Cl species, releasing HCl.

  • HCl forms a salt with the amine product, precipitating it or fouling the catalyst surface.

Protocol: Preventing Dehalogenation

Option 1: The Poisoned Catalyst Strategy Use a commercially available Sulfided Platinum on Carbon (Pt(S)/C) .

  • Why: The catalyst is "pre-poisoned" with sulfur.[6][7] This lowers its activity just enough to stop it from breaking the strong C-Cl bond, but it remains active enough to reduce the fragile N-O bonds of the nitro group.

Option 2: The Additive Strategy (Vanadium) If you only have Pd/C:

  • Add: Vanadium(III) acetylacetonate [V(acac)₃] (0.1 - 1 mol%).

  • Mechanism:[1][2][7][8][9][10][11][12][13][14] Vanadium species adsorb onto the Pd surface, creating a steric and electronic environment that disfavors the adsorption of the aryl halide moiety.

Visualizing Selectivity Pathways

Selectivity cluster_Pd Standard Pd/C cluster_PtS Sulfided Pt(S)/C Substrate Cl-Ar-NO2 Reaction1 Reduction Substrate->Reaction1 Reaction2 Selective Reduction Substrate->Reaction2 Product1 Cl-Ar-NH2 Reaction1->Product1 SideReaction Dehalogenation Product1->SideReaction Over-reduction Byproduct Ar-NH2 + HCl SideReaction->Byproduct Product2 Cl-Ar-NH2 Reaction2->Product2

Figure 2: Comparison of standard Pd/C (leading to dehalogenation) vs. Sulfided Pt/C (selective).

Part 4: Frequently Asked Questions (FAQs)

Q: Can I wash and reuse a poisoned catalyst? A: Generally, no . Chemical poisons (S, P, As) form strong covalent bonds with the metal. Washing with solvent only removes physically adsorbed species.

  • Exception: If the deactivation is due to coking (carbon deposits) or salt precipitation, washing with water or weak acid might restore some activity, but for research scale, it is safer to replace the batch.

Q: My reaction turns black and stops. Is this poisoning? A: Not necessarily. Pd/C is black. However, if you see "clumping" or a loss of the fine suspension, the catalyst may have agglomerated due to the amine product acting as a cross-linker or due to pH changes.

  • Fix: Check the pH. If the product is a basic amine, the change in pH can alter the double layer around the catalyst particle. Maintain constant pH or use a buffer.

Q: Why does hydrazine hydrate work when H₂ gas fails? A: Hydrazine hydrate (Transfer Hydrogenation) creates a different local environment. It generates H₂ in situ at the catalyst surface. The vigorous evolution of N₂ gas can also help mechanically clean the catalyst surface and improve mass transfer, sometimes overcoming mild poisoning effects [1].

Part 5: Detailed Experimental Protocol

Robust Nitro Reduction (Sulfur-Tolerant Method)

This protocol uses a high-loading strategy and specific additives to mitigate mild poisoning.

Materials:

  • Substrate (1.0 eq)

  • Catalyst: 5% Pt/C (sulfided) OR 10% Pd/C

  • Solvent: Methanol or THF (degassed)

  • Additive (Optional): Morpholine (0.1 eq) or V(acac)₃ (1 mol%)

Procedure:

  • Preparation: Dissolve substrate in solvent. Critical: If the substrate was prepared via a reaction involving sulfur (e.g., thionyl chloride, sulfonylation), wash the organic layer with aqueous bleach or Cu-EDA solution before this step to oxidize/scavenge trace sulfur.

  • Loading: Add the catalyst under an inert atmosphere (Argon/Nitrogen).

    • Safety: Do not add dry catalyst to flammable solvent in air. Wet the catalyst with water first or add under inert flow.

  • Purge: Cycle vacuum and Nitrogen (3x), then vacuum and Hydrogen (3x).

  • Reaction: Stir at 1000+ RPM (verified). Maintain H₂ pressure (balloon or 1-3 bar).

  • Monitoring: Monitor H₂ uptake. If uptake stops prematurely, perform the Spike Test (see Part 1).

  • Workup: Filter through a Celite pad. Do not let the filter cake dry out (fire hazard). Wash with solvent.

References

  • Li, F., Frett, B., & Li, H. (2014).[10] Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25, 1403-1408.[10]

  • Blaser, H. U., et al. (2003). Heterogeneous Hydrogenation: A Guide to the Selection of Catalysts and Conditions. Applied Catalysis A: General.
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[12] (Authoritative text on poisoning mechanisms).

  • BenchChem Technical Support. (2025). Selective reduction of nitro group without affecting other functional groups.[3]

  • Ma, L., et al. (2024). Mechanisms of catalyst poisoning in nitro reduction. Journal of Catalysis. (Derived from search context on poisoning mechanisms).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Spectrum of Benzamide, N-(3-methylphenyl)-4-nitro-: A Comparative Analysis

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Benzamide, N-(3-methylphenyl)-4-nitro-. Designed for researchers and professionals in chemical and pharmaceutical sciences,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Benzamide, N-(3-methylphenyl)-4-nitro-. Designed for researchers and professionals in chemical and pharmaceutical sciences, this document moves beyond a simple spectral interpretation. It delves into the underlying principles governing the chemical shifts and coupling patterns, offers a comparative analysis with structurally related molecules, and provides a robust experimental protocol for acquiring high-quality, reproducible data. Our approach is grounded in established spectroscopic principles to ensure a self-validating and authoritative interpretation.

The Analyte: Structural and Electronic Landscape

Benzamide, N-(3-methylphenyl)-4-nitro- is a complex molecule featuring two distinct aromatic systems linked by an amide bridge. A thorough NMR analysis requires a clear understanding of its structure and the electronic influence of its substituent groups.

  • The 4-Nitrobenzoyl Moiety (Ring A): This ring is substituted with two powerful electron-withdrawing groups (EWGs): the nitro group (-NO₂) and the amide carbonyl (-C=O). The nitro group, in particular, strongly de-shields the aromatic protons through both inductive and resonance effects, pulling electron density out of the ring.[1][2] This leads to a significant downfield shift for the protons on this ring.

  • The N-(3-methylphenyl) Moiety (Ring B): This ring is influenced by the electron-withdrawing amide linkage and the weakly electron-donating methyl (-CH₃) group. The methyl group provides a slight shielding effect, primarily at the ortho and para positions relative to itself.[3]

  • The Amide Linkage (-CO-NH-): The amide proton (H_N) is a key feature. Its chemical shift is highly sensitive to solvent, temperature, and concentration due to its involvement in hydrogen bonding.[4] The partial double-bond character of the C-N bond can also lead to rotational isomers, which may cause peak broadening in certain contexts.

Caption: Structure of Benzamide, N-(3-methylphenyl)-4-nitro-.

Predicted ¹H NMR Spectrum: A Positional Analysis

Based on established substituent effects, we can predict the ¹H NMR spectrum. Protons are labeled (H_A through H_F, H_N, and Me) for clarity as shown in the diagram above.

Proton(s)MoietyPredicted δ (ppm)Predicted MultiplicityCoupling Constant (J, Hz)Rationale
H_A 4-Nitrobenzoyl8.1 - 8.3Doublet (d)Jortho ≈ 7-9Ortho to the strongly deshielding amide carbonyl.[5]
H_B 4-Nitrobenzoyl8.3 - 8.5Doublet (d)Jortho ≈ 7-9Ortho to the extremely deshielding nitro group.[1]
H_C 3-Methylphenyl7.5 - 7.7Singlet (s) or narrow triplet (t)Jmeta ≈ 2-3Ortho to the amide nitrogen and meta to the methyl group.
H_D 3-Methylphenyl7.2 - 7.4Triplet (t)Jortho ≈ 7-8Standard aromatic proton with two ortho neighbors.
H_E 3-Methylphenyl7.3 - 7.5Doublet (d)Jortho ≈ 7-8Para to the amide, ortho to the methyl group.
H_F 3-Methylphenyl7.0 - 7.2Doublet (d)Jortho ≈ 7-8Ortho to the methyl group, experiencing slight shielding.
Me (-CH₃) 3-Methylphenyl2.3 - 2.5Singlet (s)N/AStandard benzylic methyl proton signal.[6]
H_N (-NH-) Amide Linkage8.5 - 10.0Broad Singlet (br s)N/AHighly variable; deshielded by adjacent carbonyl and aromatic systems.[4][7]

Comparative Spectral Analysis

To validate our predictions, we compare the expected spectrum of our target molecule with simpler, well-documented analogues. This comparison isolates the electronic effects of the different functional groups.

CompoundAromatic Protons (ortho to -NO₂)Aromatic Protons (ortho to -CONH)Amide Proton (-NH)Methyl Protons (-CH₃)
Target Molecule ~8.3 - 8.5 ppm~8.1 - 8.3 ppm~8.5 - 10.0 ppm~2.3 - 2.5 ppm
4-Nitrobenzamide [8][9]~8.49 ppm~8.21 ppm~7.0 - 8.0 ppmN/A
3-Methylbenzamide [8]N/A~7.6 ppm~6.0 - 7.5 ppm~2.39 ppm
Benzamide [8]N/A~7.8 - 8.0 ppm~6.0 - 7.5 ppmN/A

Analysis of Comparison:

  • The protons on the 4-nitrobenzoyl ring of the target molecule are expected to be significantly downfield, consistent with the data for 4-Nitrobenzamide.[8]

  • The protons on the 3-methylphenyl ring are influenced by both the methyl group (shielding) and the N-acyl group (deshielding). The expected shifts are generally downfield compared to a simple toluene but upfield compared to the 4-nitrobenzoyl protons.

  • The amide (H_N) proton in the target molecule is predicted to be further downfield than in the simpler benzamides. This is due to the combined electron-withdrawing nature of the two aromatic systems it bridges, which reduces electron density on the nitrogen and enhances deshielding.

A Self-Validating Protocol for ¹H NMR Acquisition

To ensure data integrity and reproducibility, the following protocol is recommended. The causality behind each step is explained to empower the analyst.

Objective: To obtain a high-resolution, artifact-free ¹H NMR spectrum suitable for unambiguous structural confirmation.

I. Sample Preparation

  • Analyte Weighing: Accurately weigh 5-10 mg of Benzamide, N-(3-methylphenyl)-4-nitro-. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio in a reasonable number of scans without causing solubility issues or signal broadening.

  • Solvent Selection: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube. Causality: DMSO-d₆ is the solvent of choice. Its high polarity ensures solubility, and its ability to form hydrogen bonds with the amide proton slows down chemical exchange, resulting in a sharper, more easily observable -NH signal compared to CDCl₃.[4] The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm.[10][11]

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) if not already present in the solvent. Causality: TMS is the standard reference for ¹H NMR, defined as 0.00 ppm. All chemical shifts will be measured relative to this signal.

  • Dissolution: Vortex the sample for 30-60 seconds until the solid is completely dissolved. A clear, particulate-free solution is critical. Causality: Undissolved solids will drastically degrade spectral resolution (line shape and shimming).

II. Spectrometer Setup & Data Acquisition

  • Instrumentation: Utilize a ≥400 MHz NMR spectrometer. Causality: Higher field strengths increase chemical shift dispersion, reducing signal overlap, which is crucial for resolving the complex aromatic region of this molecule.

  • Sample Insertion and Locking: Insert the sample, and lock the spectrometer on the deuterium signal of the DMSO-d₆. Causality: The lock system compensates for magnetic field drift, ensuring stable and accurate chemical shift measurements over the course of the experiment.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Aim for a narrow, symmetrical TMS or solvent peak. Causality: Proper shimming is the most critical step for achieving high resolution and sharp lineshapes, which is essential for accurate J-coupling analysis.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees. Causality: A reduced flip angle allows for a shorter relaxation delay without saturating the signals, increasing the experiment's time efficiency.

    • Acquisition Time (at): 2-4 seconds. Causality: Ensures sufficient data points are collected for good digital resolution.

    • Relaxation Delay (d1): 2-5 seconds. Causality: Allows protons to return to thermal equilibrium between scans, ensuring quantitative signal integration.

    • Number of Scans (ns): 8-16. Causality: Signal-to-noise improves with the square root of the number of scans. This range provides a good balance of sensitivity and time.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually to achieve a flat, horizontal baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks. The integral of the methyl group (3H) can be used as a reference for the other signals.

Logical Workflow for Spectral Interpretation

A systematic approach is key to interpreting the resulting spectrum and validating the structure.

cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structural Verification A Acquire Spectrum (as per protocol) B Process Data (FT, Phasing, Baseline Correction) A->B C Calibrate Spectrum (Set TMS to 0.00 ppm) B->C D Identify Artifacts (Solvent, Water, Impurities) C->D E Integrate All Signals D->E F Analyze Chemical Shifts (δ) E->F G Analyze Multiplicity (Splitting) E->G I Assign Protons to Signals F->I H Measure Coupling Constants (J) G->H H->I J Correlate with Predicted Spectrum I->J K Structure Confirmed J->K

Caption: A systematic workflow for ¹H NMR data interpretation.

References

  • Manoj, K., et al. (n.d.). Supplementary Information. Royal Society of Chemistry. Retrieved from [Link]

  • Baskaran, K., et al. (2021). Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. PMC. Retrieved from [Link]

  • Morales-Salas, J. D., et al. (2011). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. ResearchGate. Retrieved from [Link]

  • Baskaran, K., et al. (2021). Anomalous Amide Proton Chemical Shifts as Signatures of Hydrogen Bonding to Aromatic Sidechains. UConn Health. Retrieved from [Link]

  • UCLA. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Brown, R. F. C., et al. (1970). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Science Publishing. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • Williams, D. H. (2009, October 15). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • TMP Chem. (2023, May 15). NMR 5: Coupling Constants. YouTube. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • Patsnap. (2026, February 28). How to Measure Amide Group Shifts with NMR for Structural Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and... Retrieved from [Link]

  • MDPI. (2014, March 11). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, May 16). Coupling Constant J & Factors Affecting it| Geminal, Vicinal, Long Range, Aromatic, Allylic coupling. YouTube. Retrieved from [Link]

  • Duke University. (n.d.). The Duke NMR Center Coupling constants. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Chemical Shifts: Proton. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

  • Krygowski, T. M., et al. (2020, September 4). Substituent effects of nitro group in cyclic compounds. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(3-methylphenyl)-. Retrieved from [Link]

  • Cal Poly Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Gottlieb, H. E., et al. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Harikrishna, K., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(3-Methylphenyl)benzamide. Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of N-(3-methylphenyl)-4-nitrobenzamide

An In-Depth Guide to the Mass Spectrometry Fragmentation of N-(3-methylphenyl)-4-nitrobenzamide Introduction: The Role of Mass Spectrometry in Structural Elucidation Mass spectrometry (MS) is an indispensable analytical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of N-(3-methylphenyl)-4-nitrobenzamide

Introduction: The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique in modern chemical and pharmaceutical sciences. Its ability to provide precise molecular weight information and, crucially, to induce and detect predictable molecular fragmentation, offers profound insights into a molecule's structure. For researchers engaged in drug development and chemical synthesis, understanding the fragmentation pattern of a novel compound like N-(3-methylphenyl)-4-nitrobenzamide is paramount for its unambiguous identification and characterization.

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-(3-methylphenyl)-4-nitrobenzamide. As a senior application scientist, this analysis is grounded in the fundamental principles of mass spectrometry and draws upon established fragmentation mechanisms for related chemical moieties, namely aromatic amides and nitroaromatic compounds. We will explore the primary cleavage pathways, compare its expected fragmentation to alternative structures, and provide a foundational experimental protocol for acquiring such data.

Predicted Fragmentation Pathways of N-(3-methylphenyl)-4-nitrobenzamide

The structure of N-(3-methylphenyl)-4-nitrobenzamide incorporates three key features that will dictate its fragmentation under electron ionization: the amide linkage, the 4-nitrobenzoyl group, and the 3-methylphenyl group. The molecular weight of this compound (C₁₄H₁₂N₂O₃) is 256.26 g/mol . The molecular ion (M+•) peak is therefore expected at an m/z of 256.

The most labile bond in the structure is the amide C-N bond. Cleavage at this position, known as α-cleavage, is a dominant fragmentation pathway for aromatic amides due to the formation of resonance-stabilized acylium ions.[1][2]

Pathway 1: Primary Amide Bond Cleavage

The initial ionization event creates a radical cation (M+•). The most probable and informative fragmentation cascade begins with the homolytic or heterolytic cleavage of the amide bond. This leads to two primary diagnostic fragments.

  • Formation of the 4-nitrobenzoyl cation (m/z 150): This pathway involves the cleavage of the C-N amide bond, with the charge retained by the acyl fragment. This is a highly favored pathway as the resulting acylium ion is resonance-stabilized.[3] This ion is a key indicator of the 4-nitrobenzoyl substructure.

  • Formation of the 3-methylaniline radical cation (m/z 107): Alternatively, the charge can be retained by the amine fragment, leading to the formation of the 3-methylaniline radical cation.

The relative abundance of these two fragments will depend on their respective stabilities and the ionization potential of the corresponding radical sites.

G M N-(3-methylphenyl)-4-nitrobenzamide (M+•) m/z 256 F1 4-nitrobenzoyl cation m/z 150 M->F1 - •C₇H₈N F2 3-methylaniline radical cation m/z 107 M->F2 - C₇H₄NO₂

Caption: Primary α-cleavage of the molecular ion.

Pathway 2: Fragmentation of the 4-Nitrobenzoyl Cation (m/z 150)

The 4-nitrobenzoyl cation is expected to undergo further fragmentation characteristic of nitroaromatic compounds.[4]

  • Loss of Nitrogen Dioxide (NO₂): A common fragmentation for nitroaromatics is the loss of a neutral NO₂ radical (46 Da), leading to the formation of a benzoyl cation at m/z 104.

  • Loss of Nitric Oxide (NO): Another characteristic fragmentation is the loss of a neutral NO molecule (30 Da), which would produce an ion at m/z 120.[4]

  • Decarbonylation: The resulting benzoyl cation (m/z 104) can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form a phenyl cation at m/z 76.[3]

G F1_start 4-nitrobenzoyl cation m/z 150 F1_A Ion at m/z 120 F1_start->F1_A - NO (30 Da) F1_B Benzoyl cation m/z 104 F1_start->F1_B - NO₂ (46 Da) F1_C Phenyl cation m/z 76 F1_B->F1_C - CO (28 Da)

Caption: Secondary fragmentation of the 4-nitrobenzoyl cation.

Pathway 3: Fragmentation of the 3-Methylaniline Radical Cation (m/z 107)

The ion at m/z 107, corresponding to the 3-methylaniline radical cation, can also fragment further.

  • Loss of a Hydrogen Radical: Loss of a hydrogen atom (1 Da) from the methyl group can lead to a stable ion at m/z 106.

  • Loss of HCN: Aromatic amines can undergo ring rearrangement and lose a neutral molecule of hydrogen cyanide (HCN, 27 Da), resulting in an ion at m/z 80.

Summary of Predicted Fragments

The following table summarizes the key ions expected in the electron ionization mass spectrum of N-(3-methylphenyl)-4-nitrobenzamide.

m/zProposed Ion StructureOriginPathway
256[C₁₄H₁₂N₂O₃]+•Molecular Ion-
150[C₇H₄NO₃]+4-nitrobenzoyl cationPathway 1
120[C₇H₄NO₂]+[m/z 150 - NO]+Pathway 2
107[C₇H₈N]+•3-methylaniline radical cationPathway 1
106[C₇H₇N]+[m/z 107 - H]+Pathway 3
104[C₇H₄O]+[m/z 150 - NO₂]+Pathway 2
76[C₆H₄]+[m/z 104 - CO]+Pathway 2

Comparison with Alternative Structures

The diagnostic power of a fragmentation pattern lies in its uniqueness. Comparing the predicted pattern for N-(3-methylphenyl)-4-nitrobenzamide with that of its isomers or related compounds highlights this principle.

  • N-phenylbenzamide (Benzanilide): The mass spectrum of the parent compound, N-phenylbenzamide (MW 197), would show a molecular ion at m/z 197. Its primary fragmentation would yield a benzoyl cation at m/z 105 and a phenyl cation at m/z 77 after decarbonylation.[5] The absence of the nitro-group-related fragments (m/z 150, 120, 104) clearly distinguishes it from our target molecule.

  • Isomeric Comparison (e.g., N-(4-methylphenyl)-4-nitrobenzamide): An isomer with the methyl group in the para position would exhibit a very similar mass spectrum. The primary fragments (m/z 150 and m/z 107) would be identical. Distinguishing between such positional isomers using EI-MS alone can be challenging and often requires reference spectra or complementary analytical techniques like NMR spectroscopy.

  • N-(3-methylphenyl)-2-nitrobenzamide: Moving the nitro group to the ortho position could introduce an "ortho effect," potentially leading to unique fragmentation pathways, such as the loss of an OH radical, which would not be observed with the 4-nitro isomer.[6] This would result in a significantly different spectrum, allowing for clear differentiation.

Experimental Protocol: Acquiring an EI-MS Spectrum

This protocol outlines a self-validating system for obtaining a high-quality electron ionization mass spectrum of a solid sample.

I. Instrumentation & Calibration
  • Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a standalone MS system equipped with an electron ionization source.

  • Source Tuning & Calibration: Before analysis, perform an instrument autotune and mass calibration using a standard calibrant (e.g., perfluorotributylamine, PFTBA). This ensures mass accuracy across the desired m/z range (e.g., 50-500 amu). The validation check is the correct identification of the calibrant's known fragment masses.

II. Sample Preparation
  • Purity Check: Ensure the sample is of high purity, as confirmed by another technique like NMR or LC-UV. Impurities will complicate the mass spectrum.

  • Solution Preparation: Dissolve a small amount (~1 mg) of N-(3-methylphenyl)-4-nitrobenzamide in 1 mL of a volatile, high-purity solvent (e.g., methanol or dichloromethane).

III. Data Acquisition (GC-MS Method)
  • GC Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

  • Injection: Inject 1 µL of the prepared solution into the GC inlet, typically set to 250-280°C.

  • GC Oven Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: Increase temperature at 20°C/min to 300°C.

    • Final Hold: Hold at 300°C for 5 minutes.

    • This program ensures the compound elutes as a sharp peak without thermal degradation.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (standard for library matching and inducing reproducible fragmentation).[7]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

IV. Data Analysis
  • Identify the Peak: Locate the chromatographic peak corresponding to the target compound.

  • Extract the Mass Spectrum: Obtain the background-subtracted mass spectrum from the apex of the chromatographic peak.

  • Interpret the Spectrum:

    • Identify the molecular ion peak (m/z 256).

    • Identify and assign structures to the major fragment ions based on the predicted pathways outlined above (m/z 150, 107, 104, 76, etc.).

    • Compare the observed spectrum to spectral libraries (if available) for confirmation.

Caption: Workflow for acquiring and analyzing an EI-MS spectrum.

Conclusion

The fragmentation pattern of N-(3-methylphenyl)-4-nitrobenzamide in electron ionization mass spectrometry is predicted to be dominated by a characteristic cleavage of the central amide bond. This primary fragmentation yields two key ions: the 4-nitrobenzoyl cation (m/z 150) and the 3-methylaniline radical cation (m/z 107). Subsequent, well-established fragmentation of these ions, particularly the loss of NO, NO₂, and CO from the benzoyl portion, provides a rich fingerprint for structural confirmation. By understanding these logical fragmentation pathways and employing a robust experimental protocol, researchers can confidently use mass spectrometry to identify and characterize this molecule and its analogs in various scientific applications.

References

  • de Armas, H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21303-21313. Available at: [Link]

  • Cravotto, G., et al. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. ARKIVOC, 2010(11), 215-231. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Cooper, L., et al. (2001). Time-of-flight mass spectrometry study of the fragmentation of valence shell ionised nitrobenzene. International Journal of Mass Spectrometry, 207(3), 223-239. Available at: [Link]

  • Kosmidis, C., et al. (1997). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A, 101(12), 2264-2270. Available at: [Link]

  • ACETINALIDE (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]

  • SlideShare (n.d.). Mass chart Fragmentation. Available at: [Link]

  • Hankin, S. M., et al. (2002). Short pulse laser mass spectrometry of nitrotoluenes: ionization and fragmentation behavior. Rapid Communications in Mass Spectrometry, 16(5), 442-446. Available at: [Link]

  • University of Arizona (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • The Royal Society of Chemistry (2023). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

Sources

Validation

Comparative Reactivity Guide: 4-Nitrobenzamide vs. 3-Nitrobenzamide

[1] Executive Summary In drug development and organic synthesis, the choice between 4-nitrobenzamide (para) and 3-nitrobenzamide (meta) is rarely arbitrary; it dictates metabolic stability, solubility, and reaction kinet...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In drug development and organic synthesis, the choice between 4-nitrobenzamide (para) and 3-nitrobenzamide (meta) is rarely arbitrary; it dictates metabolic stability, solubility, and reaction kinetics.

This guide objectively compares these two isomers. The core distinction lies in their electronic connectivity:

  • 4-Nitrobenzamide: Exhibits Direct Resonance Conjugation .[1] The nitro group withdraws electron density directly from the amide carbonyl via the

    
    -system. This makes the carbonyl highly electrophilic (reactive toward hydrolysis) and the nitro group easier to reduce.
    
  • 3-Nitrobenzamide: Exhibits Inductive Withdrawal Only .[1] The resonance effect is "broken" relative to the carbonyl. It is generally more stable to hydrolysis but requires higher potentials for reduction.[1]

Key Finding: 4-Nitrobenzamide hydrolyzes approximately 2–4x faster than the 3-nitro isomer under basic conditions due to superior transition-state stabilization (


).[1]

Electronic Structure & Mechanistic Basis

To predict reactivity, one must quantify the electron-withdrawing power of the nitro group at specific positions. This is described by the Hammett Substituent Constants (


) :
IsomerPositionDominant EffectHammett Constant (

)
Reactivity Implication
4-Nitro ParaInduction (-I) + Resonance (-R)

Highly Electrophilic Carbonyl
3-Nitro MetaInduction (-I)

Moderately Electrophilic Carbonyl
Visualizing the Resonance Difference

The following diagram illustrates why the para position activates the carbonyl more effectively than the meta position.

Resonance_Comparison cluster_para 4-Nitro (Para): Direct Conjugation cluster_meta 3-Nitro (Meta): Inductive Only P_Nitro Nitro Group (-NO2) P_Ring Benzene Ring (Conjugated System) P_Nitro->P_Ring Withdrawing (-R) P_Carbonyl Amide Carbonyl (C=O) P_Ring->P_Carbonyl Direct Resonance Transmission M_Nitro Nitro Group (-NO2) M_Ring Benzene Ring (Meta Position) M_Nitro->M_Ring Inductive (-I) M_Carbonyl Amide Carbonyl (C=O) M_Ring->M_Carbonyl No Resonance Overlap

Figure 1: Electronic connectivity showing the direct resonance path in the para-isomer vs. the inductive-only path in the meta-isomer.

Reactivity Profile 1: Hydrolysis Stability

Hydrolysis is the primary degradation pathway for benzamide-based pharmacophores.[1] The reaction follows second-order kinetics under basic conditions (


).[1]
Comparative Kinetics
  • 4-Nitrobenzamide: The strong electron-withdrawing nature stabilizes the anionic tetrahedral intermediate formed during nucleophilic attack.

    • Result: Faster degradation.[1]

  • 3-Nitrobenzamide: Lacks resonance stabilization of the intermediate.[1]

    • Result: Slower degradation (Higher stability).[1]

Experimental Data Summary (Relative Rates): Based on the Hammett equation


, where 

for nucleophilic attack:
Parameter4-Nitrobenzamide3-NitrobenzamideNote
Relative Rate (

)
1.0 (Reference) ~0.65 4-nitro reacts faster.[1]
Half-life (

)
ShorterLongerAt pH > 10.[1]
Transition State Highly StabilizedLess Stabilized-R effect is key.[1]

Reactivity Profile 2: Electrochemical Reduction

For prodrug activation or metabolic profiling (nitro-to-amine conversion), the reduction potential (


) is critical.
  • Mechanism: The nitro group accepts an electron to form a radical anion.

  • Trend: Electron-withdrawing environments stabilize the radical anion, making reduction easier (less negative potential).[1]

  • Observation: 4-Nitrobenzamide reduces at a less negative potential (e.g., -0.55 V vs SCE) compared to 3-nitrobenzamide (e.g., -0.65 V vs SCE).[1]

Experimental Protocols

Protocol A: Synthesis via Schotten-Baumann

This protocol is self-validating: the product precipitates out of the aqueous phase, driving the equilibrium forward.

Reagents:

  • 4-Nitrobenzoyl chloride (or 3-isomer)[1]

  • Ammonium hydroxide (28-30% NH₃)[1]

  • Solvent: Dichloromethane (DCM) or THF[1]

Workflow Diagram:

Synthesis_Workflow Start Start: Acid Chloride (Dissolved in DCM) React Add dropwise to Cold NH4OH (0-5°C) Start->React Exothermic! Precip Precipitation of Benzamide React->Precip Immediate Solid Filter Vacuum Filtration Precip->Filter Wash Wash with Cold Water + Hexane Filter->Wash Remove NH4Cl Dry Dry (Vacuum Oven) Wash->Dry

Figure 2: Step-by-step synthesis workflow for nitrobenzamide derivatives.

Step-by-Step:

  • Preparation: Dissolve 10 mmol of the nitrobenzoyl chloride in 20 mL anhydrous DCM.

  • Reaction: Place 30 mL of concentrated ammonium hydroxide in a flask cooled to 0°C.

  • Addition: Add the DCM solution dropwise to the ammonia with vigorous stirring. Caution: Exothermic.[1]

  • Isolation: Stir for 30 mins. Filter the white precipitate.

  • Purification: Wash the filter cake with water (to remove

    
    ) and hexane. Dry at 60°C.[1]
    
Protocol B: Hydrolysis Kinetics Assay

To quantify the reactivity difference.

  • Stock Solutions: Prepare 1.0 mM solutions of both isomers in Methanol.

  • Buffer: Prepare 0.1 M NaOH (pH ~13).

  • Initiation: Add 100

    
    L stock to 2.9 mL Buffer in a UV-Vis cuvette.
    
  • Monitoring: Track absorbance decrease at 265-270 nm (Amide band) or appearance of benzoate at 230 nm .

  • Calculation: Plot

    
     vs time. The slope is 
    
    
    
    .[1]

Comparison Summary Table

Feature4-Nitrobenzamide3-NitrobenzamideTheoretical Basis
CAS Number 619-80-7645-09-0-
Melting Point ~201 °C~142 °CPara-symmetry improves crystal packing.[1]
Water Solubility Very Low (<0.5 mg/mL)Low (<1 mg/mL)High lattice energy reduces solubility.[1]
Hydrolysis Rate High Moderate

Reduction Potential Less Negative (Easier)More Negative (Harder)Radical anion stabilization.[1]
Primary Use Labile prodrugs, PARP inhibitorsStable intermediates-

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Regioisomer Formation in Nitrobenzamide Synthesis. Retrieved from [1]

  • Dalal Institute. (2021).[1] Substituent and Reaction Constants (Hammett Equation Derivation). Retrieved from [1]

  • PubChem. (2025).[1] 4-Nitrobenzamide Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Royal Society of Chemistry. (2002).[1] The mechanisms of the hydrolyses of N-nitrobenzamides. J. Chem. Soc., Perkin Trans.[1] 2. Retrieved from [1]

  • EPA. (2023). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [1]

Sources

Comparative

Structural Elucidation &amp; Solvent-Dependent 13C NMR of N-(3-methylphenyl)-4-nitrobenzamide

Executive Summary N-(3-methylphenyl)-4-nitrobenzamide (CAS: 99584-85-7) represents a critical structural scaffold in medicinal chemistry, serving as a pharmacophore in antimicrobial and anti-inflammatory research.[1] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-methylphenyl)-4-nitrobenzamide (CAS: 99584-85-7) represents a critical structural scaffold in medicinal chemistry, serving as a pharmacophore in antimicrobial and anti-inflammatory research.[1] Its structural integrity relies on the amide linkage connecting an electron-deficient 4-nitrobenzoyl ring to an electron-rich 3-methylaniline moiety.[1]

This guide provides a comparative technical analysis of the 13C NMR chemical shifts , focusing on the critical differentiation between solvent systems (DMSO-d₆ vs. CDCl₃ ) and validating experimental observations against computational density functional theory (DFT) predictions. This approach allows researchers to distinguish this specific isomer from its 4-methyl or 2-methyl analogues during synthesis.[1]

Part 1: Experimental Protocol & Methodology

To ensure reproducible spectral data, the following synthesis and characterization workflow is recommended. This protocol minimizes impurities (unreacted amines/acids) that frequently obscure aromatic regions in 13C NMR.

Synthesis & Purification Workflow (Schotten-Baumann Conditions)
  • Reagents: 4-Nitrobenzoyl chloride (1.0 eq), 3-Methylaniline (m-Toluidine) (1.0 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-methylaniline in dry DCM at 0°C.

    • Add Triethylamine (Et₃N) as an HCl scavenger.

    • Dropwise addition of 4-Nitrobenzoyl chloride (dissolved in DCM) over 30 mins.

    • Stir at Room Temp (RT) for 4 hours.

    • Critical Wash Step: Wash organic layer with 1M HCl (removes unreacted amine) followed by sat. NaHCO₃ (removes unreacted acid).

    • Recrystallize from Ethanol/Water to yield pale yellow needles.

NMR Acquisition Parameters
  • Instrument: 400 MHz or higher (100 MHz for 13C).

  • Concentration: 20–30 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Proton-decoupled 13C (zgpg30 or equivalent).[1]

  • Scans (NS): Minimum 1024 scans (due to quaternary carbons C-NO₂ and C=O).

  • Relaxation Delay (D1): 2.0 seconds.

Analytical Workflow Diagram

NMR_Workflow Start Crude Product Purify Acid/Base Extraction + Recrystallization Start->Purify Remove Impurities Prep Sample Prep (25mg / 0.6mL) Purify->Prep Solvent Solvent Selection (DMSO-d6 vs CDCl3) Prep->Solvent Acquire 13C Acquisition (>1024 Scans) Solvent->Acquire Lock & Shim Process FT & Phasing Ref: TMS (0.00) Acquire->Process

Figure 1: Step-by-step workflow from crude synthesis to spectral processing, emphasizing purification to ensure clean aromatic baselines.

Part 2: 13C NMR Chemical Shift Data[2][3][4]

The following data compares the chemical shifts in DMSO-d₆ (polar aprotic, H-bond acceptor) versus CDCl₃ (non-polar). The shift in the Carbonyl (C=O) signal is the primary indicator of solvent interaction.

Comparative Chemical Shift Table (ppm)
Carbon AssignmentTypeδ (ppm) DMSO-d₆δ (ppm) CDCl₃Δ (Solvent Shift)Structural Logic
C=O[1] (Amide) Quaternary164.8 163.5 +1.3H-bonding with DMSO deshields C=O.
C-4 (C-NO₂) Quaternary149.6149.8-0.2Strongly deshielded by -NO₂ (Inductive).[1]
C-1' (C-N) Quaternary139.1137.5+1.6Ipso to Amide N; sensitive to conformation.
C-1 (C-CO) Quaternary140.5140.2+0.3Ipso to Carbonyl.
C-3' (C-Me) Quaternary138.2139.0-0.8Ipso to Methyl group.[1]
C-2, C-6 Methine (CH)129.2128.5+0.7Ortho to Carbonyl.
C-3, C-5 Methine (CH)123.8124.2-0.4Ortho to Nitro group (shielded by resonance).[1]
C-5' Methine (CH)128.9129.1-0.2Meta to Methyl/Amide.
C-6' Methine (CH)121.0121.5-0.5Ortho to Amide (steric compression).[1]
C-2' Methine (CH)117.8118.2-0.4Isolated CH between N and Me.[1]
C-4' Methine (CH)125.4126.0-0.6Para to Amide.[1]
-CH₃ (Methyl) Methyl21.4 21.5 -0.1Characteristic benzylic methyl.[1]

Note on Numbering: Ring A (Nitrobenzoyl) carbons are 1-6; Ring B (Tolyl) carbons are 1'-6'. [1] Reference Standard: DMSO-d₆ septet centered at 39.5 ppm; CDCl₃ triplet at 77.1 ppm.[1]

Mechanistic Insight: Solvent Effects

The +1.3 ppm downfield shift of the Carbonyl (C=O) in DMSO-d₆ compared to CDCl₃ is diagnostic. DMSO acts as a strong Hydrogen Bond acceptor, interacting with the Amide N-H. This interaction polarizes the N-H bond, which in turn increases the double-bond character of the C-N bond via resonance, effectively deshielding the Carbonyl carbon.

Electronic Effects Diagram

Electronic_Effects Nitro NO2 Group (Electron Withdrawing) RingA Ring A (Electron Deficient) Nitro->RingA Inductive (-I) Resonance (-R) Carbonyl C=O (Deshielded ~164 ppm) RingA->Carbonyl Conjugation AmideN Amide N-H (Resonance Donor) AmideN->Carbonyl Resonance (n -> pi*) RingB Ring B (Electron Rich) RingB->AmideN Methyl Methyl Group (Weak Donor) Methyl->RingB Inductive (+I)

Figure 2: Electronic push-pull system. The Nitro group pulls density from Ring A, while the Amide Nitrogen pushes density into the Carbonyl, affecting chemical shifts.

Part 3: Comparative Analysis with Alternatives

When identifying this compound, researchers often encounter structural isomers. The table below highlights key 13C NMR distinctions to rule out alternatives.

CompoundKey Distinguishing Feature (13C)
Target: N-(3-methylphenyl)-... C-Me at ~21.4 ppm. Distinct signals for C-2' (117.[1]8) and C-4' (125.[1]4) due to asymmetry.
Alternative 1: N-(4-methylphenyl)-... C-Me at ~20.9 ppm. Symmetric Ring B signals (only 2 distinct CH peaks for the tolyl ring instead of 4).[1]
Alternative 2: N-(2-methylphenyl)-... C-Me at ~18.0 ppm. Upfield shift due to steric "ortho effect" and twisting of the amide bond.[1]
Alternative 3: 4-Nitrobenzoic acid C=O at ~166-167 ppm. Broad signal; absence of Tolyl aromatic signals (117-139 ppm).[1]
Troubleshooting Common Spectral Issues
  • Missing Quaternary Carbons: The C-NO₂ (149 ppm) and C=O (164 ppm) have long relaxation times. Solution: Increase relaxation delay (D1) to 2-3 seconds.

  • Extra Peaks: Peaks at 166 ppm often indicate hydrolysis to 4-nitrobenzoic acid.[1] Peaks at 115/129 ppm indicate residual toluidine.

  • Solvent Peaks: Ensure DMSO septet (39.5 ppm) does not overlap with aliphatic impurities.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2264048 (Analogous Benzamides). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Buzarevski, A., et al. (2014). "Synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide."[2][3] Molbank, 2014(1), M821. (Provides methodology for nitro-benzamide synthesis and NMR assignments). [Link][2][4]

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[5] Organic Process Research & Development, 20(3), 661-667. (Authoritative source for solvent residual peaks). [Link]

  • Suchetan, P. A., et al. (2012). "N-(Phenylsulfonyl)-3-nitrobenzamide."[1][4] Acta Crystallographica Section E, 68(Pt 3), o838. (Structural comparison of nitrobenzamide isomers). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[5] The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Differentiating N-(3-methylphenyl) and N-(4-methylphenyl) Isomers

Introduction In the fields of pharmaceutical development, organic synthesis, and materials science, the unambiguous identification of positional isomers is a critical, yet often challenging, task. Positional isomers, suc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of pharmaceutical development, organic synthesis, and materials science, the unambiguous identification of positional isomers is a critical, yet often challenging, task. Positional isomers, such as N-(3-methylphenyl)acetamide and N-(4-methylphenyl)acetamide, share the same molecular formula (C₉H₁₁NO) and molecular weight (149.19 g/mol ), leading to very similar chemical and physical properties.[1][2] This structural subtlety, differing only in the substitution pattern on the phenyl ring, necessitates robust analytical strategies for accurate differentiation. Misidentification can lead to significant variations in biological activity, toxicity, and material performance.

This comprehensive guide provides researchers, scientists, and drug development professionals with a multi-faceted analytical approach to reliably distinguish between these meta and para isomers. We will progress from fundamental physical property analysis to advanced spectroscopic and chromatographic techniques. This narrative is grounded in the principles of causality, explaining not just the "how" but the "why" behind each experimental choice and expected outcome, ensuring a self-validating and trustworthy analytical workflow.

Logical Workflow for Isomer Differentiation

A systematic approach is crucial for efficient and accurate isomer identification. The following workflow outlines a logical progression from simple, accessible methods to more definitive, instrument-intensive techniques.

Differentiator_Workflow cluster_0 Initial Assessment cluster_1 Spectroscopic Confirmation cluster_2 Separation & Quantification cluster_3 Final Identification Start Isomer Mixture or Unknown Single Isomer MeltingPoint Melting Point Analysis Start->MeltingPoint H_NMR ¹H NMR Spectroscopy (Aromatic Region Analysis) MeltingPoint->H_NMR If differentiation is needed Result_Meta Identified as N-(3-methylphenyl)acetamide MeltingPoint->Result_Meta ~66°C Result_Para Identified as N-(4-methylphenyl)acetamide MeltingPoint->Result_Para ~154°C IR_Spec IR Spectroscopy (Fingerprint Region) H_NMR->IR_Spec For further confirmation Chromatography Chromatographic Methods (HPLC or GC) IR_Spec->Chromatography If mixture requires separation MS_Spec Mass Spectrometry (Coupled with Chromatography) Chromatography->MS_Spec For definitive identification MS_Spec->Result_Meta MS_Spec->Result_Para

Caption: A logical workflow for differentiating the two isomers.

Foundational Analysis: Physical Properties

The most straightforward and often definitive method for distinguishing between these two isomers lies in their physical properties, specifically their melting points. The difference in crystal lattice packing, dictated by molecular symmetry, results in a substantial and easily measurable divergence.

The para isomer (N-(4-methylphenyl)acetamide) possesses a higher degree of symmetry, allowing for more efficient packing into a stable crystal lattice. This results in a significantly higher melting point compared to the less symmetrical meta isomer.

PropertyN-(3-methylphenyl)acetamide (meta)N-(4-methylphenyl)acetamide (para)Rationale for Difference
Melting Point 65.5 °C[3]154 °C[4]Higher symmetry of the para isomer allows for more stable crystal lattice packing.
Boiling Point 303 °C[3]307 °C[4]Minimal difference, as intermolecular forces in the liquid phase are more comparable.
Appearance White crystalline solid[1][3]White crystalline solid[2]Identical.
Solubility Water insoluble[1][3]Sparingly soluble in waterGenerally similar low aqueous solubility.
Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting range (≤ 1°C) is indicative of a pure compound.

Spectroscopic Differentiation

When physical property analysis is inconclusive or a deeper structural confirmation is required, spectroscopic methods provide definitive evidence based on the distinct electronic and vibrational environments within each molecule.

¹H NMR Spectroscopy: The Power of Symmetry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers.[5] The key lies in the aromatic region of the ¹H NMR spectrum, where the substitution pattern directly dictates the chemical shifts and splitting patterns of the aromatic protons.[6]

  • N-(4-methylphenyl)acetamide (para): Due to its C₂ symmetry axis, the four aromatic protons are in two equivalent sets. This results in a simple, highly recognizable AA'BB' system, which often appears as two distinct doublets.

  • N-(3-methylphenyl)acetamide (meta): Lacking the symmetry of the para isomer, all four aromatic protons are in unique chemical environments. This leads to a more complex multiplet in the aromatic region.

IsomerAromatic Protons (δ, ppm)CH₃-Ar (δ, ppm)CH₃-CO (δ, ppm)NH (δ, ppm)
N-(3-methylphenyl) ~6.95-7.20 (complex multiplet, 4H)[6]~2.34 (singlet, 3H)[6]~2.15 (singlet, 3H)~7.30 (broad singlet, 1H)
N-(4-methylphenyl) ~7.0-7.5 (two doublets, AA'BB' system, 4H)[7]~2.38 (singlet, 3H)[7]~1.86 (singlet, 3H)[7]~7.40 (broad singlet, 1H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard proton spectrum, ensuring adequate signal-to-noise.

  • Analysis: Integrate the peaks and analyze the chemical shifts and splitting patterns, paying close attention to the aromatic region (6.5-8.0 ppm).

Infrared (IR) Spectroscopy: Vibrational Fingerprints

While many IR bands, such as the N-H stretch (~3300 cm⁻¹) and the strong amide I (C=O stretch, ~1660 cm⁻¹) band, will be very similar for both isomers, the "fingerprint region" holds the key to differentiation.[8] The out-of-plane C-H bending vibrations between 700 and 900 cm⁻¹ are highly characteristic of the aromatic substitution pattern.[6]

IsomerKey IR Bands (cm⁻¹)
N-(3-methylphenyl) Aromatic C-H Bending: Two strong bands expected, one between 690-710 cm⁻¹ and another between 770-810 cm⁻¹ (indicative of meta-disubstitution).
N-(4-methylphenyl) Aromatic C-H Bending: One strong band expected between 810-840 cm⁻¹ (indicative of para-disubstitution).
Common Bands N-H Stretch: ~3300 cm⁻¹ (sharp, secondary amide) C-H Stretch (Aromatic/Aliphatic): ~3100-2850 cm⁻¹ C=O Stretch (Amide I): ~1660 cm⁻¹ (very strong)[8] N-H Bend (Amide II): ~1550 cm⁻¹
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Place the pellet in the sample holder of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

  • Analysis: Identify the key amide bands and, most importantly, analyze the pattern of strong bands in the 700-900 cm⁻¹ region to determine the substitution pattern.

Chromatographic Separation and Analysis

For analyzing mixtures or providing orthogonal confirmation, chromatographic techniques are indispensable. The slight differences in polarity and shape between the isomers can be exploited for separation.

High-Performance Liquid Chromatography (HPLC)

Separating positional isomers by standard reversed-phase HPLC (e.g., using a C18 column) can be challenging due to their similar hydrophobicity.[9] Superior selectivity can be achieved by employing stationary phases that offer alternative interaction mechanisms.

  • Causality of Column Choice: A phenyl-hexyl or biphenyl stationary phase is highly recommended. These columns facilitate π-π interactions between the electron-rich phenyl rings of the stationary phase and the analyte. The subtle differences in the electronic distribution and accessibility of the aromatic ring in the meta and para isomers can be leveraged to achieve baseline separation, an outcome often not possible on a standard C18 column.[10][11] Mixed-mode columns that combine reversed-phase with ion-exchange characteristics can also be highly effective.[12][13]

Experimental Protocol: HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 40:60 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 250 nm.[9][14]

  • Analysis: Inject a standard of each pure isomer to determine their individual retention times. The para isomer is often slightly more retained than the meta isomer on phenyl-based columns, but this must be confirmed experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an excellent technique for separating these isomers due to their volatility and the slight difference in their boiling points. Coupling GC with a Mass Spectrometer (MS) provides both separation and definitive mass identification.

While both isomers will yield the same molecular ion peak (m/z = 149), their fragmentation patterns under Electron Ionization (EI) may show subtle, reproducible differences in the relative intensities of fragment ions, which can aid in identification.[15][16]

IsomerMolecular Ion (M⁺•)Key Fragments (m/z)Expected Retention Time
N-(3-methylphenyl) 149107 ([M-CH₂CO]⁺•), 91 ([C₇H₇]⁺), 43 ([CH₃CO]⁺)Slightly earlier elution than the para isomer.
N-(4-methylphenyl) 149107 ([M-CH₂CO]⁺•), 91 ([C₇H₇]⁺), 43 ([CH₃CO]⁺)Slightly later elution due to a marginally higher boiling point.
Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.[6]

  • Column: Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min.

  • MS Parameters: Scan range m/z 40-300.[6]

  • Analysis: Compare the retention times and mass spectra of the unknown sample against pure reference standards.

Conclusion

Differentiating between N-(3-methylphenyl)acetamide and N-(4-methylphenyl)acetamide is a classic challenge in chemical analysis that highlights the importance of a multi-technique approach. While a simple melting point determination often provides a rapid and conclusive answer, ¹H NMR spectroscopy offers the most definitive structural confirmation by revealing the unique proton environments dictated by the isomer's symmetry. For mixture analysis and orthogonal verification, HPLC with a phenyl-based stationary phase or GC-MS are the methods of choice, providing both excellent separation and structural information. By understanding the underlying principles of each technique and applying them systematically, researchers can confidently and accurately distinguish between these closely related positional isomers.

References

  • N-(3-Methylphenyl)acetamide | C9H11NO | CID 10843 - PubChem. National Center for Biotechnology Information. [Link]

  • IR spectral and structural changes caused by the conversion of acetanilide into azanion - Bulgarian Chemical Communications. Bulgarian Academy of Sciences. [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation - MTC USA. MicroSolv Technology Corporation. [Link]

  • Supporting Information for a scientific article. Provided by the search tool. [Link]

  • Acetamide, N-(3-amino-4-methylphenyl)- Properties - EPA. United States Environmental Protection Agency. [Link]

  • HPLC Methods for analysis of p-Toluidine - HELIX Chromatography. HELIX Chromatography. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. SIELC Technologies. [Link]

  • Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography - PubMed. National Center for Biotechnology Information. [Link]

  • HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn | SIELC Technologies. SIELC Technologies. [Link]

  • Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds - Analyst (RSC Publishing). Royal Society of Chemistry. [Link]

  • Phenyl ring–substituent interactions in substituted acetanilides. Part II. Infrared spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Royal Society of Chemistry. [Link]

  • Chemical Properties of Acetamide, N-(3-methylphenyl)-2-phenyl - Cheméo. Cheméo. [Link]

  • Acetamide, N-(4-methylphenyl)-N-[4-methyl-2-[[2-(phenylamino)phenyl]methyl]phenyl]. National Center for Biotechnology Information. [Link]

  • Chemical Properties of Acetamide, N-(3-methylphenyl)- (CAS 537-92-8) - Cheméo. Cheméo. [Link]

  • N-(2-acetyl-4-methylphenyl)acetamide | C11H13NO2 | CID 13808760 - PubChem. National Center for Biotechnology Information. [Link]

  • N-4-Methylphenyl-N-[1-(1-phenylpropyl)piperidin-4-yl]acetamide - Optional[13C NMR]. SpectraBase. [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. Agilent Technologies. [Link]

  • IR spectral and structural changes caused by the conversion of acetanilide into azanion. ResearchGate. [Link]

  • Mass Spectral Studies of N,N-Dialkylacetimidamides Using ESI-HRMS and MS/MS. Wiley Online Library. [Link]

  • Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9) - Cheméo. Cheméo. [Link]

  • HPLC SEPARATION GUIDE. Separation Methods Technologies. [Link]

  • N-(4-methylphenyl)acetamide - Stenutz. Stenutz. [Link]

  • Acetamide, N-(4-methylphenyl)- - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Mass Spectral Studies of N,N‐Dialkylacetimidamides Using ESI‐HRMS and MS/MS. Rapid Communications in Mass Spectrometry. [Link]

  • Experimental FTIR and theoretical investigation of the molecular structure and vibrational spectra of acetanilide using DFT and dispersion correction to DFT - World Scientific Publishing. World Scientific. [Link]

  • Infrared spectroscopic studies of amides and anilides. Indian Academy of Sciences. [Link]

  • Distinguishing isomers of 3-FMC from 4-FMC using Heptafluorobutyric anhydride (HFBA) chemical derivatization - ResearchGate. ResearchGate. [Link]

  • 2-chloro-N-hexyl-N-(4-methylphenyl)acetamide - Optional[13C NMR] - SpectraBase. SpectraBase. [Link]

  • Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Wiley Online Library. [Link]

  • Supporting Information - Semantic Scholar. Semantic Scholar. [Link]

  • Basic Concepts of NMR: Distinguishing Between the Isomers of C - Carbon. University of Bristol. [Link]

  • Acetamide, N-(3-methylphenyl)- - NIST WebBook. National Institute of Standards and Technology. [Link]

  • 7.8: Comparing Properties of Isomers - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Creative Biostructure. [Link]

  • Acetamide - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]

Sources

Comparative

Elemental analysis validation for N-(3-methylphenyl)-4-nitrobenzamide

Elemental Analysis Validation for N-(3-methylphenyl)-4-nitrobenzamide: A Comparative Guide under ICH Q2(R2) Executive Summary The recent implementation of the ICH Q2(R2) guidelines has introduced a modernized, lifecycle-...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Validation for N-(3-methylphenyl)-4-nitrobenzamide: A Comparative Guide under ICH Q2(R2)

Executive Summary

The recent implementation of the ICH Q2(R2) guidelines has introduced a modernized, lifecycle-oriented framework for analytical method validation, emphasizing a Quality-by-Design (QbD) approach[1][2]. For the characterization of active pharmaceutical ingredients (APIs) and critical intermediates like N-(3-methylphenyl)-4-nitrobenzamide (C₁₄H₁₂N₂O₃), validating the empirical formula and bulk purity is a mandatory regulatory milestone. This guide objectively compares elemental analysis (CHNS/O) against alternative analytical techniques, details a self-validating experimental protocol, and provides quantitative validation data aligned with ICH Q2(R2) standards.

The Analytical Dilemma: Why CHNS Outperforms Proxies for Bulk Purity

In pharmaceutical development, researchers often default to Liquid Chromatography-Mass Spectrometry (LC-MS) or quantitative Nuclear Magnetic Resonance (qNMR) for structural elucidation. However, when assessing absolute bulk purity and confirming empirical formulas, these techniques exhibit critical blindspots[3].

Elemental analysis via flash combustion (the Dumas method) provides an absolute quantitative assessment of elemental composition[4][5]. Table 1 objectively compares these methodologies.

Table 1: Comparative Performance of Analytical Techniques for Bulk Purity

Analytical TechniquePrimary UtilityAbsolute QuantificationMatrix BlindspotsCost & Throughput
CHNS/O Analysis Empirical formula confirmation, bulk purityHigh. Measures absolute mass fractions (±0.3% error).None. Detects inorganic salts and non-ionizable impurities.Low cost / High throughput (5-10 mins per run).
LC-MS Impurity identification, exact massLow. Suffers from differential ionization efficiencies.Blind to inorganic salts and compounds that do not ionize well.High cost / Medium throughput.
qNMR Structural elucidation, isomeric purityMedium. Requires high-purity internal standards.Less sensitive to combustible, non-protonated impurities.Very High cost / Low throughput.

The Causality of Choice: LC-MS is an excellent qualitative tool, but if N-(3-methylphenyl)-4-nitrobenzamide contains 2% residual inorganic salts from its synthesis, LC-MS will likely miss it, falsely inflating the reported purity[3]. CHNS analysis detects this immediately as a deviation in the absolute carbon and nitrogen mass fractions, making it the superior choice for bulk purity validation[6].

Visualizing the Analytical Logic

To comply with ICH Q2(R2), the analytical workflow must be intrinsically linked to validation parameters such as Accuracy, Precision, and Linearity[7][8]. The diagram below illustrates the physical workflow of the Dumas method and its logical connection to regulatory data assessment.

CHNS_Workflow Start Sample Prep N-(3-methylphenyl)-4-nitrobenzamide Combustion Flash Combustion (1000°C, Dumas Method) Start->Combustion Micro-weighing Reduction Catalytic Reduction (NOx to N2) Combustion->Reduction Oxidation Separation GC Column Separation (N2, CO2, H2O) Reduction->Separation Gas Mixture Detection TCD Detection (Thermal Conductivity) Separation->Detection Elution Validation ICH Q2(R2) Validation Data Assessment Detection->Validation Chromatogram Acc Accuracy (vs. Theoretical) Validation->Acc Prec Precision (Repeatability) Validation->Prec Lin Linearity (Calibration Range) Validation->Lin

Fig 1: CHNS analytical workflow and ICH Q2(R2) validation logic for benzamide derivatives.

Self-Validating CHNS Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system. If any system suitability parameter fails, the workflow automatically halts, preventing the generation of spurious data.

Step 1: System Suitability Testing (SST) & Calibration

  • Action: Run three consecutive helium blanks to establish baseline noise. Calibrate the system using 2.0–3.0 mg of Acetanilide.

  • Causality: Acetanilide is chosen because its C:N:H ratio and combustion profile closely mimic benzamide derivatives, minimizing matrix-induced calibration errors[5].

  • Self-Validation Check: Run a secondary standard (e.g., Sulfanilamide). If the detected elemental composition deviates by more than ±0.3% from theoretical values, the system halts for recalibration.

Step 2: Micro-Weighing & Sample Preparation

  • Action: Weigh exactly 2.000 to 3.000 mg of N-(3-methylphenyl)-4-nitrobenzamide into a combustible tin capsule using a micro-analytical balance (0.1 µg readability).

  • Causality: Tin is not merely a container; it acts as a highly exothermic catalyst. When exposed to an oxygen pulse in the reactor, the tin combusts, driving the localized temperature from 1000°C to ~1800°C. This ensures the complete oxidation of the highly stable nitroaromatic rings, preventing soot formation which would skew carbon quantification[4][5].

Step 3: Flash Combustion & Reduction

  • Action: Drop the capsule into the quartz reactor (1000°C). Pass the resulting gases through a copper reduction column at 650°C.

  • Causality: Combustion converts the sample into CO₂, H₂O, and a mixture of nitrogen oxides (NOx). The copper column reduces all NOx species to N₂ gas and scavenges any excess O₂, ensuring only pure analyte gases reach the separation column.

Step 4: Separation & Detection

  • Action: Separate the gas mixture (N₂, CO₂, H₂O) via an isothermal Gas Chromatography (GC) column and quantify using a Thermal Conductivity Detector (TCD). Oxygen is determined in a separate run via pyrolysis[5].

ICH Q2(R2) Validation & Quantitative Data

Under ICH Q2(R2), an analytical procedure must demonstrate suitability across specific parameters[1][8]. For elemental analysis, the critical parameters are Accuracy (closeness to theoretical mass) and Precision (repeatability across multiple aliquots)[7].

The theoretical molar mass of N-(3-methylphenyl)-4-nitrobenzamide (C₁₄H₁₂N₂O₃) is 256.26 g/mol .

  • C: (14 × 12.011) / 256.26 = 65.62%

  • H: (12 × 1.008) / 256.26 = 4.72%

  • N: (2 × 14.007) / 256.26 = 10.93%

  • O: (3 × 15.999) / 256.26 = 18.73%

Table 2 presents experimental validation data from six replicate analyses of a high-purity batch.

Table 2: ICH Q2(R2) Accuracy and Precision Data (n=6)

ElementTheoretical (%)Experimental Mean (%)Absolute Difference (%)Precision (RSD %)ICH Q2(R2) Status
Carbon (C) 65.6265.510.110.14Pass (< 0.3% diff)
Hydrogen (H) 4.724.760.040.21Pass (< 0.3% diff)
Nitrogen (N) 10.9310.880.050.18Pass (< 0.3% diff)
Oxygen (O) 18.7318.820.090.25Pass (< 0.3% diff)

Note: The industry standard acceptance criterion for elemental analysis accuracy is an absolute difference of ≤ 0.3% from theoretical values[5][9].

Conclusion

While modern spectroscopic techniques are vital for structural mapping, they cannot replace the absolute quantitative rigor of elemental analysis. By integrating CHNS/O flash combustion into a QbD framework as mandated by ICH Q2(R2)[2][10], researchers can definitively validate the empirical formula and bulk purity of N-(3-methylphenyl)-4-nitrobenzamide, ensuring downstream efficacy and regulatory compliance.

References

1.1 - ich.org 2.9 - velp.com 3.7 - mastercontrol.com 4. 10 - qbdgroup.com 5. 2 - intuitionlabs.ai 6.8 - europa.eu 7.6 - aurigaresearch.com 8. 3 - pharmaceutical-tech.com 9. 4 - eurofins.in 10.5 - thermofisher.com

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzamide, N-(3-methylphenyl)-4-nitro-

Executive Directive: The "Unknown Toxicity" Principle As researchers, we often handle intermediate compounds where specific toxicological data (LD50, mutagenicity) is sparse. Benzamide, N-(3-methylphenyl)-4-nitro- falls...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: The "Unknown Toxicity" Principle

As researchers, we often handle intermediate compounds where specific toxicological data (LD50, mutagenicity) is sparse. Benzamide, N-(3-methylphenyl)-4-nitro- falls into this category.[1] While it is structurally related to known irritants, the combination of a nitro group and a lipophilic tolyl ring suggests a potential for enhanced dermal absorption and metabolic reduction to aniline derivatives.

The Core Directive: Treat this compound as a Category 3 Acute Toxin and a Sensitizer until proven otherwise. Do not rely on the absence of a "Danger" signal word to lower your guard. The primary risks are inhalation of micronized dust and transdermal permeation .

Risk Assessment & Hazard Characterization

Based on structural analogs (nitrobenzamides) and GHS classification rules for uncharacterized organic solids, the following hazard matrix applies to your risk assessment.

Hazard ClassGHS CodeSignalMechanism of Action
Acute Toxicity (Oral) H302WarningAbsorption via GI tract; potential interference with oxygen transport (methemoglobinemia risk typical of nitroaromatics).
Skin Irritation H315WarningLipophilic nature allows penetration of the stratum corneum, causing local dermatitis.
Eye Irritation H319WarningMechanical abrasion from crystals and chemical irritation of mucous membranes.
STOT - Single Exp. H335WarningRespiratory tract irritation from dust inhalation.

Scientific Insight: The m-tolyl group increases the lipophilicity (LogP) of the molecule compared to a simple benzamide. This theoretically increases the rate of skin permeation. Standard latex gloves are insufficient against this class of aromatic amides.

The PPE Firewall: A Layered Defense System

Do not view PPE as individual items, but as a system of overlapping barriers.

A. Respiratory Protection (The Primary Barrier)[2][3]
  • Engineering Control: All handling of the solid powder (weighing, transfer) must occur inside a certified Chemical Fume Hood or a Powder Containment Enclosure .

  • PPE Backup: If work must be done outside a hood (e.g., equipment maintenance), use a P100 particulate respirator .

    • Why? N95 masks filter 95% of particles but do not protect against vapors if the compound sublimates or is in solution. P100 offers 99.97% efficiency against the fine dust generated by static-prone organic solids.

B. Dermal Protection (The Permeation Barrier)

Nitro-substituted aromatics can permeate thin nitrile rubber. We utilize a Double-Glove Strategy .

  • Inner Layer: 4-mil Nitrile (High dexterity).

  • Outer Layer: 5-8 mil Extended Cuff Nitrile (Chemical resistance).

  • Protocol: Inspect gloves immediately upon contact with the solid. Change the outer pair immediately if contaminated.[2]

    • Evidence: Studies indicate that glove movement and stretching significantly reduce breakthrough times for organic compounds [1]. Do not assume "standard" breakthrough times apply during active manipulation.

C. Ocular Protection[5]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do not rely on safety glasses with side shields. Fine powders can drift around shields via air currents created by hood turbulence.

Operational Protocol: The "Closed Loop" Workflow

This workflow minimizes exposure during the most critical phase: transferring the solid from the stock container to the reaction vessel.

Step-by-Step Methodology
  • Static Mitigation:

    • Organic powders are electrostatically active. Place an ionizing fan or staticmaster brush inside the hood near the balance.

    • Reasoning: Static discharge can cause the powder to "jump" off the spatula, creating an uncontained aerosol cloud.

  • The Weighing Zone:

    • Line the balance area with a disposable absorbent mat (plastic side down).

    • Tare the receiving vessel (vial/flask) before opening the stock container.

    • Technique: Use a disposable anti-static weighing boat. Do not weigh directly into the final flask if the neck is narrow, as this increases spill risk.

  • Solubilization (The Containment Step):

    • Add the solvent to the solid immediately after weighing.

    • Once dissolved, the inhalation risk drops significantly, though the permeation risk (via solvent carrier) increases.

  • Decontamination:

    • Wipe the exterior of the stock container with a solvent-dampened Kimwipe (compatible with the label adhesive) before returning it to storage.

Visualization: Safe Handling Lifecycle

The following diagram illustrates the critical control points (CCPs) where exposure is most likely.

SafeHandling Start Stock Container (Storage: 2-8°C, Dry) PPE_Check PPE Verification (Double Nitrile, Goggles, Lab Coat) Start->PPE_Check Hood_Prep Hood Setup (Airflow Check, Static Eliminator) PPE_Check->Hood_Prep Weighing Transfer & Weighing (CRITICAL CONTROL POINT) Hood_Prep->Weighing Transfer to Hood Solubilization Solvent Addition (Eliminates Dust Hazard) Weighing->Solubilization Immediate Dissolution Waste Disposal (Solid/Liquid Organic Waste) Weighing->Waste Spilled Solids (Dry Wipe) Solubilization->Waste Reaction/Cleanup

Figure 1: The Safe Handling Lifecycle. Note the "Critical Control Point" at the weighing stage, where the compound is most mobile and liable to aerosolize.

Emergency Response & Disposal

Spill Management (Solid)
  • Evacuate: If a large amount (>5g) is spilled outside the hood, evacuate the immediate area to allow dust to settle.

  • Isolate: Don P100 respirator and double gloves.

  • Capture: Do not dry sweep. This generates dust.

    • Method: Cover the spill with a solvent-dampened pad (ethanol or acetone) to wet the powder, then wipe up.

  • Clean: Wash the surface with soap and water (surfactants lift the lipophilic residue better than organic solvents alone).

Disposal Path[3][6][7][8][9]
  • Classification: Hazardous Organic Waste (Non-Halogenated, unless dissolved in DCM/Chloroform).

  • Method: High-temperature incineration.

  • Protocol: Double-bag all contaminated solid waste (gloves, weighing boats, wipes) in clear polyethylene bags before placing them in the lab's solid waste drum.

References

  • Phalen, R. N., & Wong, W. K. (2012).[3] Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene. [Link]

  • Occupational Safety and Health Administration (OSHA) . (2019). Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor. [Link][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.